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  • Product: 4-(Diethoxyphosphoryl)butanoic acid
  • CAS: 38694-48-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 4-(Diethoxyphosphoryl)butanoic Acid

This guide provides a comprehensive overview of the synthetic pathway for 4-(diethoxyphosphoryl)butanoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is primarily achieved t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic pathway for 4-(diethoxyphosphoryl)butanoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is primarily achieved through a robust two-step process commencing with the Michaelis-Arbuzov reaction to form the phosphonate ester, followed by selective hydrolysis to yield the final carboxylic acid. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and data presentation to ensure scientific integrity and reproducibility.

Introduction

4-(Diethoxyphosphoryl)butanoic acid is an organophosphorus compound characterized by a phosphonate group and a carboxylic acid moiety. This bifunctional nature makes it a versatile synthon for the introduction of a phosphonate group into larger molecules, which can impart a range of desirable properties, including improved bioavailability and bioactivity in drug candidates, as well as enhanced performance in materials science applications. The synthesis route detailed herein is a well-established and efficient method for the preparation of this important compound.

Core Synthesis Pathway: A Two-Step Approach

The most common and efficient synthesis of 4-(diethoxyphosphoryl)butanoic acid involves a two-step reaction sequence:

  • Step 1: Michaelis-Arbuzov Reaction - Formation of ethyl 4-(diethoxyphosphoryl)butanoate from triethyl phosphite and ethyl 4-bromobutanoate.

  • Step 2: Acid-Catalyzed Hydrolysis - Selective cleavage of the ethyl ester to afford the final carboxylic acid.

This pathway is favored due to the high yields, operational simplicity, and the commercial availability of the starting materials.

Mechanistic Insights and Rationale

The cornerstone of this synthesis is the Michaelis-Arbuzov reaction, a classic and widely utilized method for the formation of carbon-phosphorus bonds.[1][2][3] The reaction proceeds via a nucleophilic attack of the trivalent phosphorus atom of triethyl phosphite on the electrophilic carbon of ethyl 4-bromobutanoate. This initial S(_N)2 reaction forms a quasi-phosphonium salt intermediate. The displaced bromide ion then acts as a nucleophile, attacking one of the ethyl groups on the phosphonium intermediate in a second S(_N)2 reaction. This dealkylation step results in the formation of the stable pentavalent phosphonate ester, ethyl 4-(diethoxyphosphoryl)butanoate, and volatile ethyl bromide as a byproduct.[1] The removal of the volatile byproduct helps to drive the reaction to completion.[4]

The subsequent hydrolysis of the ethyl ester is achieved under acidic conditions. This selective cleavage is crucial to isolate the desired carboxylic acid without affecting the diethyl phosphonate ester groups. Acid-catalyzed hydrolysis is preferred as it minimizes the risk of side reactions that can occur under harsh basic conditions.[5]

Experimental Workflows and Protocols

Overall Synthesis Workflow

Synthesis_Workflow Start Starting Materials: - Triethyl phosphite - Ethyl 4-bromobutanoate Step1 Step 1: Michaelis-Arbuzov Reaction Start->Step1 Intermediate Ethyl 4-(diethoxyphosphoryl)butanoate Step1->Intermediate Purification1 Purification: Vacuum Distillation Intermediate->Purification1 Step2 Step 2: Acid-Catalyzed Hydrolysis Purification1->Step2 Product 4-(Diethoxyphosphoryl)butanoic acid Step2->Product Purification2 Purification: Extraction & Crystallization Product->Purification2 Michaelis_Arbuzov cluster_step1 Step 1: Michaelis-Arbuzov Reaction P P(OEt)₃ Intermediate [(EtO)₃P⁺-(CH₂)₃-COOEt] Br⁻ (Phosphonium Intermediate) P->Intermediate Sɴ2 Attack AlkylHalide Br-(CH₂)₃-COOEt AlkylHalide->Intermediate Phosphonate (EtO)₂P(O)-(CH₂)₃-COOEt Intermediate->Phosphonate Dealkylation (Sɴ2) Byproduct EtBr Intermediate->Byproduct

Sources

Exploratory

Physical and chemical properties of 4-(Diethylphosphono)butanoic acid

An In-depth Technical Guide to 4-(Diethylphosphono)butanoic acid Authored by a Senior Application Scientist This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(Diethylphosphono)butanoic acid

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the core physical and chemical properties, spectroscopic profile, reactivity, and applications of 4-(Diethylphosphono)butanoic acid.

Introduction and Strategic Importance

4-(Diethylphosphono)butanoic acid (CAS No: 38694-48-3) is an organophosphorus compound that uniquely integrates a carboxylic acid moiety with a diethyl phosphonate group.[1][2][3] This bifunctional architecture makes it a valuable and versatile building block in modern organic synthesis and medicinal chemistry.[1] Its strategic importance lies in its utility as a linker, a spacer, or a key pharmacophoric element, particularly in the design of prodrugs and bioisosteres aimed at enhancing therapeutic efficacy and pharmacokinetic profiles.[1][4]

The presence of the phosphonate group, a well-regarded bioisostere of phosphate and carboxylate functionalities, allows medicinal chemists to modulate properties such as cell membrane permeability, metabolic stability, and target binding affinity.[4][5] Understanding the fundamental properties of this molecule is therefore critical for its effective application in the synthesis of novel therapeutic agents and advanced materials.[6]

Figure 1: Chemical Structure of 4-(Diethylphosphono)butanoic acid

Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its application, dictating its solubility, reactivity, and handling requirements. The properties of 4-(Diethylphosphono)butanoic acid are summarized below.

PropertyValueSource
CAS Number 38694-48-3[1][2][3]
Molecular Formula C₈H₁₇O₅P[1][3]
Molecular Weight 224.19 g/mol [3]
IUPAC Name 4-(diethoxyphosphoryl)butanoic acid[3]
Synonyms 4-(Diethylphosphono)butanoic acid, DIETHYL-(3-CARBOXYPROPYL)-PHOSPHONATE, Butanoic acid, 4-(diethoxyphosphinyl)-[1][3]
Appearance Colorless to pale yellow liquid or solid[1]
Solubility Expected to be soluble in polar organic solvents[1]
InChI Key LCHMQUIASGRBNV-UHFFFAOYSA-N[3]
SMILES CCOP(=O)(CCCC(=O)O)OCC[1]

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound. The expected spectral data for 4-(Diethylphosphono)butanoic acid are derived from its constituent functional groups.

TechniqueExpected Peaks and Characteristics
¹H NMR - ~10-12 ppm (s, 1H): Broad singlet for the carboxylic acid proton (-COOH).- ~4.1 ppm (quint, 4H): Methylene protons of the ethoxy groups (-OCH₂CH₃), coupled to both phosphorus and methyl protons.- ~2.4 ppm (t, 2H): Methylene protons alpha to the carbonyl group (-CH₂COOH).- ~1.8-2.0 ppm (m, 4H): Methylene protons of the butyl chain (-P-CH₂CH₂-).- ~1.3 ppm (t, 6H): Methyl protons of the ethoxy groups (-OCH₂CH₃).
¹³C NMR - ~175-180 ppm: Carbonyl carbon of the carboxylic acid.[7]- ~60-65 ppm (d): Methylene carbons of the ethoxy groups, showing coupling to phosphorus.- ~30-35 ppm: Methylene carbon alpha to the carbonyl group.- ~20-30 ppm (d): Methylene carbons of the butyl chain, showing coupling to phosphorus.- ~15-20 ppm (d): Methyl carbons of the ethoxy groups, showing coupling to phosphorus.
³¹P NMR - ~25-35 ppm: A single resonance in the typical range for alkyl phosphonates.
FT-IR (cm⁻¹) - 3300-2500 (broad): O-H stretching of the hydrogen-bonded carboxylic acid.[8][9]- 2980-2850: C-H stretching of alkyl groups.[9]- ~1710 (strong): C=O stretching of the carboxylic acid.[8][9][10]- ~1250 (strong): P=O stretching of the phosphonate group.- ~1020 (strong): P-O-C stretching.
Mass Spec (EI) - m/z 224: Molecular ion peak [M]⁺.- Key Fragments: Loss of ethoxy groups (-45), loss of the carboxylic acid group (-45), and various cleavages along the alkyl chain. The fragmentation pattern would be influenced by the stability of the resulting carbocations and neutral species.[11]

Chemical Reactivity and Synthetic Pathways

The dual functionality of 4-(Diethylphosphono)butanoic acid governs its chemical behavior, offering two distinct handles for chemical modification.

Core Reactivity
  • Carboxylic Acid Group: This site readily undergoes standard carboxylic acid transformations, such as esterification with alcohols or amidation with amines, to introduce further complexity and functionality.[1] This is a primary method for incorporating the phosphonate moiety into larger molecules like peptides or drug scaffolds.

  • Diethyl Phosphonate Group: The phosphonate esters are generally stable but can be hydrolyzed to the corresponding phosphonic acid under acidic or basic conditions. This transformation is often a key step in synthesizing phosphonic acid drugs, which can act as potent enzyme inhibitors by mimicking the transition state of substrate hydrolysis.

reaction Figure 2: Esterification of the Carboxylic Acid Moiety reactant1 4-(Diethylphosphono)butanoic acid plus + reactant1->plus reactant2 R-OH (Alcohol) plus->reactant2 arrow H⁺ reactant2->arrow product1 Ester Derivative arrow->product1 plus2 + product1->plus2 product2 H₂O plus2->product2 workflow Figure 3: Proposed Synthesis Workflow start Ethyl 4-bromobutanoate + Triethyl phosphite step1 Michaelis-Arbuzov Reaction (Heat, ~160°C) start->step1 intermediate Triethyl 4-phosphonobutanoate step1->intermediate step2 Selective Hydrolysis (LiOH, EtOH/H₂O) intermediate->step2 intermediate2 Carboxylate Salt step2->intermediate2 step3 Acidification & Workup (HCl, Extraction) intermediate2->step3 end_product 4-(Diethylphosphono)butanoic acid step3->end_product

Figure 3: Proposed Synthesis Workflow

Applications in Research and Drug Development

The unique structure of 4-(Diethylphosphono)butanoic acid makes it a highly sought-after intermediate in several advanced applications.

  • Bioisosteric Replacement: The phosphonate group is a key structural motif in medicinal chemistry, often used as a bioisostere for phosphate groups in nucleotide analogs or as a metabolically stable mimic of carboxylic acids. [4][5]This substitution can lead to drugs with improved bioavailability and selectivity. [4]* Prodrug Design: The carboxylic acid can be masked as an ester, which is later cleaved in vivo by metabolic enzymes to release the active phosphonic acid drug. This is a common strategy to improve the cellular uptake of highly charged phosphonic acids. [4]* Linker Technology: The four-carbon chain provides a flexible spacer, while the terminal functional groups allow for conjugation to two different molecules. This is particularly useful in the development of antibody-drug conjugates (ADCs) or targeted molecular probes, where precise spacing between the targeting moiety and the payload is critical.

  • Synthesis of Biologically Active Molecules: It serves as a precursor for more complex molecules with potential applications as enzyme inhibitors, antiviral agents, or agrochemicals. [1][6][12]

Safety, Handling, and Storage

As an organophosphorus compound and a carboxylic acid, 4-(Diethylphosphono)butanoic acid requires careful handling to ensure laboratory safety.

  • General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors or mists and prevent contact with skin, eyes, and clothing. [13][14]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [13]* Hazard Statements: Similar compounds often carry hazard statements such as H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage). [3]Always consult the specific Safety Data Sheet (SDS) from the supplier before use.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases. [13]* Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or soil. [13][14]

References

  • Cas 93960-22-6,(D,L)-(+,-)-2-Amino-4-(diethylphosphono)butanoic acid, ethyl ester, 98. [Link]

  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. [Link]

  • Butanoic acid, 4-(diethoxyphosphinyl)- - PubChem. [Link]

  • mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • (PDF) FTIR Spectroscopy Analysis of Butanoic Acid - ResearchGate. [Link]

  • Development and Clinical Application of Phosphorus-Containing Drugs - PubMed. [Link]

  • infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • Composition of butanoic acid determined by IR spectroscopy - AWS. [Link]

  • 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ... - Doc Brown's Chemistry. [Link]

  • Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents - ResearchGate. [Link]

Sources

Foundational

A Technical Guide to the Spectral Analysis of 4-(Diethoxyphosphoryl)butanoic acid

Introduction 4-(Diethoxyphosphoryl)butanoic acid (CAS No: 38694-48-3) is an organophosphorus compound that integrates a reactive carboxylic acid moiety with a diethoxyphosphoryl group.[1][2] This unique bifunctional arch...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(Diethoxyphosphoryl)butanoic acid (CAS No: 38694-48-3) is an organophosphorus compound that integrates a reactive carboxylic acid moiety with a diethoxyphosphoryl group.[1][2] This unique bifunctional architecture makes it a valuable building block in various chemical syntheses, including the development of novel pharmaceuticals and agrochemicals. A thorough understanding of its structural and electronic properties is paramount for its effective application and for quality control in its production. This guide provides an in-depth analysis of the spectral data of 4-(Diethoxyphosphoryl)butanoic acid, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra is grounded in fundamental principles and data from analogous compounds, offering a comprehensive technical resource for researchers, scientists, and professionals in drug development.

Molecular Structure and Key Functional Groups

A clear understanding of the molecular structure is the foundation for interpreting its spectral data. The key functional groups that will give rise to characteristic signals in the various spectroscopic techniques are the carboxylic acid group (-COOH), the phosphonate group (P=O), the ethoxy groups (-OCH₂CH₃), and the aliphatic carbon chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.

Experimental Protocol: NMR Data Acquisition

High-resolution ¹H and ¹³C NMR spectra should be acquired on a spectrometer operating at a field strength of 300 MHz or higher.[3]

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-(Diethoxyphosphoryl)butanoic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent can influence the chemical shifts, particularly of exchangeable protons like the carboxylic acid proton.[3]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) for CDCl₃, to provide a reference point (0 ppm) for the chemical shift scale.[4]

  • Data Acquisition: Acquire the ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Subsequently, acquire a proton-decoupled ¹³C spectrum. For more detailed structural assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

¹H NMR Spectral Data (Predicted)

The following table summarizes the predicted ¹H NMR spectral data for 4-(Diethoxyphosphoryl)butanoic acid. The chemical shifts are influenced by the electronegativity of neighboring atoms and the presence of the phosphorus atom, which leads to characteristic coupling.

Chemical Shift (ppm) Multiplicity Integration Assignment Rationale for Assignment
~11-12Singlet (broad)1HH -O-C=OThe acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. Its chemical shift is highly dependent on solvent and concentration.
~4.1Quintet (dq)4H-O-CH ₂-CH₃The methylene protons of the ethoxy groups are adjacent to an oxygen atom, shifting them downfield. They will appear as a quartet due to coupling with the methyl protons and will be further split into a doublet by the phosphorus atom (³JHP coupling).
~2.4Triplet2H-CH ₂-COOHThese methylene protons are alpha to the carbonyl group of the carboxylic acid, which is an electron-withdrawing group, causing a downfield shift. They will be split into a triplet by the adjacent methylene group.
~2.0Multiplet2H-P-CH₂-CH ₂-These methylene protons are in the middle of the aliphatic chain and will exhibit complex splitting due to coupling with the two adjacent methylene groups.
~1.8Multiplet2H-P-CH ₂-The methylene protons adjacent to the phosphorus atom will be shifted downfield and will show coupling to the phosphorus atom (²JHP).
~1.3Triplet6H-O-CH₂-CHThe methyl protons of the ethoxy groups are in a typical aliphatic region and are split into a triplet by the adjacent methylene protons.
¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Chemical Shift (ppm) Assignment Rationale for Assignment
~175C =OThe carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield.[5]
~62-O-C H₂-CH₃The methylene carbons of the ethoxy groups are attached to an electronegative oxygen atom, shifting them downfield. They will also exhibit coupling to the phosphorus atom (²JCP).
~34-C H₂-COOHThe carbon alpha to the carboxylic acid carbonyl group.
~28-P-CH₂-C H₂-The carbon in the middle of the aliphatic chain.
~25-P-C H₂-The carbon directly attached to the phosphorus atom will show a large coupling constant (¹JCP).
~16-O-CH₂-C H₃The methyl carbons of the ethoxy groups appear in the typical aliphatic region and will also show coupling to the phosphorus atom (³JCP).
Visualization of NMR Correlations

The following diagram illustrates the key predicted NMR correlations for 4-(Diethoxyphosphoryl)butanoic acid.

Caption: Molecular structure of 4-(Diethoxyphosphoryl)butanoic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The IR spectrum can be obtained using a neat sample (if liquid) as a thin film between two salt plates (e.g., NaCl or KBr) or by preparing a KBr pellet if the sample is a solid.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

IR Spectral Data (Predicted)

The following table outlines the expected characteristic absorption bands for 4-(Diethoxyphosphoryl)butanoic acid.

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
3300-2500BroadO-H stretchCarboxylic Acid
2980-2850Medium-StrongC-H stretchAliphatic
~1710StrongC=O stretchCarboxylic Acid
~1250StrongP=O stretchPhosphonate
1320-1210StrongC-O stretchCarboxylic Acid
1160-1020StrongP-O-C stretchPhosphonate
1440-1395MediumO-H bendCarboxylic Acid
Interpretation of the IR Spectrum

The IR spectrum will be dominated by a very broad absorption in the 3300-2500 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer.[6] A strong, sharp peak around 1710 cm⁻¹ will confirm the presence of the carbonyl group (C=O) of the carboxylic acid.[6] The phosphonate group will be clearly identifiable by a strong absorption band around 1250 cm⁻¹ corresponding to the P=O stretching vibration.[5] Additionally, strong bands in the 1160-1020 cm⁻¹ region will be indicative of the P-O-C linkages. The aliphatic C-H stretching vibrations will be observed in the 2980-2850 cm⁻¹ range.

Experimental Workflow for IR Spectroscopy

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis A Liquid Sample (Neat) C Thin Film on Salt Plate A->C B Solid Sample + KBr D Press into Pellet B->D E Record Background Spectrum C->E D->E F Record Sample Spectrum E->F G Subtract Background F->G H Identify Characteristic Peaks G->H I Assign Functional Groups H->I

Caption: Workflow for obtaining and analyzing an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Ionization: Electrospray ionization (ESI) is a suitable technique for this polar molecule, likely producing a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.

  • Mass Analysis: The ions are then separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of a selected parent ion, providing further structural information.

Mass Spectral Data (Predicted)
  • Molecular Ion: The molecular formula of 4-(Diethoxyphosphoryl)butanoic acid is C₈H₁₇O₅P, with a molecular weight of 224.18 g/mol . In positive ion ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 225.19. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 223.17.

  • Key Fragmentation Pathways: Organophosphorus compounds often exhibit characteristic fragmentation patterns.[1][7][8] For 4-(Diethoxyphosphoryl)butanoic acid, expected fragmentation pathways include:

    • Loss of Ethylene: A common fragmentation for diethyl phosphonates is the neutral loss of ethylene (28 Da) from the ethoxy groups. This can occur sequentially.

    • Cleavage of the P-C Bond: The bond between the phosphorus atom and the butanoic acid chain can cleave.

    • Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid group is a possible fragmentation pathway.

    • McLafferty Rearrangement: The carboxylic acid moiety can undergo a McLafferty rearrangement.

Visualization of a Potential Fragmentation Pathway

G A [M+H]⁺ m/z 225 B [M+H - C₂H₄]⁺ m/z 197 A->B - C₂H₄ D [C₄H₈O₂P]⁺ m/z 123 A->D - C₄H₇O₂ C [M+H - 2(C₂H₄)]⁺ m/z 169 B->C - C₂H₄

Caption: A simplified potential fragmentation pathway in positive ion ESI-MS.

Conclusion

The comprehensive spectral analysis of 4-(Diethoxyphosphoryl)butanoic acid through NMR, IR, and Mass Spectrometry provides a detailed blueprint of its molecular structure. The predicted data, based on established principles and analysis of related compounds, offers a robust framework for the identification and characterization of this important chemical intermediate. The methodologies and interpretations presented in this guide are intended to empower researchers and professionals in their pursuit of scientific advancement and the development of novel chemical entities.

References
  • Analysis of Organophosphorus Pesticide Residues by Low Energy Tandem Mass Spectrometry Using Electrospray Ionization. (URL: [Link])

  • Mass Spectral Characterization of Organophosphate-Labeled, Tyrosine-Containing Peptides. (URL: [Link])

  • Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. (URL: [Link])

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (URL: [Link])

  • Examples of 13C NMR Spectra - All About Drugs. (URL: [Link])

  • 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ... - Doc Brown's Chemistry. (URL: [Link])

  • IR spectra of the phosphonate ligands. | Download Table - ResearchGate. (URL: [Link])

  • Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (URL: [Link])

Sources

Exploratory

An In-depth Technical Guide to the Core Mechanism of 4-(Diethoxyphosphoryl)butanoic Acid: A Synthetic Workhorse for Bioactive Molecules

Abstract This technical guide provides an in-depth analysis of 4-(diethoxyphosphoryl)butanoic acid, a molecule of significant interest to researchers in organic synthesis and drug development. While direct pharmacologica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 4-(diethoxyphosphoryl)butanoic acid, a molecule of significant interest to researchers in organic synthesis and drug development. While direct pharmacological activity of the compound itself is not documented, its "mechanism of action" is profoundly expressed through its role as a highly effective reagent in the Horner-Wadsworth-Emmons (HWE) reaction. This guide elucidates this primary chemical mechanism, explores its application in the synthesis of complex bioactive molecules, and discusses hypothetical biological interactions based on its constituent functional groups. We provide detailed experimental protocols and logical frameworks to empower researchers in leveraging this versatile tool for therapeutic innovation.

Introduction: Defining the "Action" of a Versatile Reagent

4-(Diethoxyphosphoryl)butanoic acid is an organophosphonate compound distinguished by two key functional moieties: a diethylphosphonate group and a terminal carboxylic acid. For professionals in drug discovery and medicinal chemistry, understanding a molecule's mechanism of action is paramount. However, in the case of 4-(diethoxyphosphoryl)butanoic acid, its primary significance lies not in direct interaction with a biological target, but in its function as a sophisticated chemical tool.

Its core "action" is as a stabilized phosphonate ylide precursor for the Horner-Wadsworth-Emmons (HWE) reaction , a cornerstone of modern organic synthesis for the stereoselective formation of alkenes.[1][2][3][4] This reaction is prized for its ability to generate predominantly (E)-alkenes and for the facile removal of its water-soluble phosphate byproduct, a distinct advantage over the traditional Wittig reaction.[5][6] This guide will first detail this crucial chemical mechanism and then explore its application in constructing molecules of therapeutic interest.

The Primary Mechanism of Action: The Horner-Wadsworth-Emmons Olefination

The HWE reaction is a reliable carbon-carbon bond-forming process that involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone.[2] The reaction proceeds through a well-defined sequence of steps, which constitutes the compound's principal mechanism of action.

2.1. Step-by-Step Mechanistic Breakdown

  • Deprotonation: The process is initiated by treating the 4-(diethoxyphosphoryl)butanoic acid with a suitable base (e.g., NaH, NaOMe, BuLi). The base abstracts the acidic proton on the carbon alpha to the phosphonate group, generating a highly nucleophilic, resonance-stabilized phosphonate carbanion.[1][3] The presence of the electron-withdrawing phosphonate group is essential for stabilizing this carbanion.[3]

  • Nucleophilic Addition: The phosphonate carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and results in the formation of a betaine-like intermediate.[3]

  • Oxaphosphetane Formation: The intermediate rapidly undergoes intramolecular cyclization to form a four-membered ring structure known as an oxaphosphetane.

  • Elimination and Alkene Formation: The oxaphosphetane intermediate collapses, breaking the carbon-phosphorus and carbon-oxygen bonds. This concerted elimination step yields the desired alkene and a water-soluble dialkyl phosphate salt. This byproduct is easily removed from the organic reaction mixture by a simple aqueous extraction, streamlining product purification.[5]

The stereochemical outcome of the reaction, typically favoring the (E)-alkene, is governed by steric factors in the transition state leading to the oxaphosphetane intermediate.[5]

HWE_Mechanism Phosphonate 4-(Diethoxyphosphoryl)butanoic Acid Carbanion Stabilized Carbanion Phosphonate->Carbanion 1. Deprotonation Base Base (e.g., NaH) Aldehyde Aldehyde/Ketone (R'-CHO) Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Carbanion->Oxaphosphetane 2. Nucleophilic Addition Alkene (E)-Alkene Product Oxaphosphetane->Alkene 3. Elimination Byproduct Water-Soluble Phosphate Byproduct Oxaphosphetane->Byproduct

Figure 1: The Horner-Wadsworth-Emmons (HWE) reaction pathway.

Application in the Synthesis of Bioactive Molecules

The true value of 4-(diethoxyphosphoryl)butanoic acid for drug development professionals lies in its application as a building block. The α,β-unsaturated carboxylic acid moiety it generates is a common structural motif in a wide array of biologically active molecules. Synthetic organic chemistry is a powerful tool for creating such compounds for the investigation of biological systems.[7]

Target Molecule ClassTherapeutic AreaRole of the HWE Product
Leukotriene Antagonists Anti-inflammatory, AsthmaForms the core backbone of the fatty acid-like structure.
Matrix Metalloproteinase (MMP) Inhibitors Oncology, ArthritisThe unsaturated acid can act as a zinc-binding group or a scaffold for further functionalization.[8]
Antimicrobial Agents Infectious DiseaseThe reactive alkene can be a key pharmacophore or an intermediate for further elaboration.[9]
Anticancer Agents OncologyUsed to construct complex natural product analogs with cytotoxic properties.[10]

For instance, the synthesis of certain anti-cancer agents that inhibit transforming growth factor (TGF)-β1-induced pathways may involve the creation of specific unsaturated chain structures, a task for which the HWE reaction is ideally suited.[10]

Hypothetical Biological Mechanisms: A Structure-Based Perspective

While its primary role is synthetic, the inherent chemical functionalities of 4-(diethoxyphosphoryl)butanoic acid allow for informed speculation on potential, albeit unproven, biological interactions. This analysis is crucial for anticipating potential off-target effects or for designing novel molecular probes.

4.1. The Organophosphonate Moiety: An Enzyme Inhibitor Motif

Organophosphorus compounds are notorious for their ability to inhibit enzymes, most famously acetylcholinesterase (AChE), which is the primary mechanism of toxicity for many pesticides and nerve agents.[11][12] The phosphorus center can act as an electrophile that covalently modifies serine or other nucleophilic residues in an enzyme's active site.

  • Potential Targets: Serine hydrolases (e.g., cholinesterases, proteases, lipases), phosphotriesterases.[13]

  • Mechanism of Inhibition: The phosphonate can act as a transition-state analog, mimicking the tetrahedral intermediate of substrate hydrolysis, leading to potent, often irreversible, inhibition.[14]

4.2. The Carboxylic Acid Moiety: A Hydrogen Bonding Anchor

The terminal carboxylate is a common feature in drug molecules, serving as a key interaction point with biological targets.

  • Potential Interactions: It can form strong hydrogen bonds or ionic interactions with positively charged residues (e.g., Arginine, Lysine) in a protein's binding pocket.

  • Example Target Classes: G-protein coupled receptors (GPCRs), ion channels, and enzymes like carbonic anhydrases, where acidic groups are crucial for ligand recognition.[15]

Biological_Hypothesis Molecule 4-(Diethoxyphosphoryl)butanoic acid Phosphonate Organophosphonate Group Molecule->Phosphonate CarboxylicAcid Carboxylic Acid Group Molecule->CarboxylicAcid Enzyme Enzyme Active Site (e.g., Serine Hydrolase) Phosphonate->Enzyme Covalent Modification (Inhibition) Receptor Receptor Binding Pocket (e.g., GPCR) CarboxylicAcid->Receptor H-Bonding / Ionic Interaction (Binding)

Figure 2: Hypothetical biological interactions based on functional groups.

Experimental Protocol: HWE Reaction with 4-(Diethoxyphosphoryl)butanoic Acid

The following protocol describes a general, self-validating procedure for the olefination of an aldehyde. This workflow is designed for reproducibility and high yield of the (E)-alkene product.

5.1. Materials and Reagents

ReagentM.W.Equivalents
4-(Diethoxyphosphoryl)butanoic acid224.181.1
Sodium Hydride (60% in mineral oil)24.001.2
Anhydrous Tetrahydrofuran (THF)--
Aldehyde (e.g., Benzaldehyde)106.121.0
1 M Hydrochloric Acid--
Saturated Sodium Bicarbonate--
Brine--
Anhydrous Magnesium Sulfate--
Ethyl Acetate--
Hexanes--

5.2. Step-by-Step Methodology

  • Preparation (Inert Atmosphere): Under an argon or nitrogen atmosphere, add sodium hydride (1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Suspension: Add anhydrous THF to the flask to create a suspension of the sodium hydride. Cool the mixture to 0 °C using an ice bath.

  • Carbanion Formation: Dissolve 4-(diethoxyphosphoryl)butanoic acid (1.1 eq) in anhydrous THF and add it dropwise to the stirred NaH suspension over 20-30 minutes, maintaining the temperature at 0 °C.

  • Activation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should cease, indicating complete formation of the phosphonate carbanion.

  • Aldehyde Addition: Re-cool the reaction mixture to 0 °C. Add the aldehyde (1.0 eq), dissolved in a small amount of anhydrous THF, dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours (monitor by TLC).

  • Quenching: Carefully quench the reaction by slowly adding it to a beaker of ice-cold 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure α,β-unsaturated carboxylic acid.

Experimental_Workflow A 1. Add NaH to dry THF under N2 B 2. Cool to 0 °C A->B C 3. Add Phosphonate solution dropwise B->C D 4. Stir 1h at RT (Carbanion Formation) C->D E 5. Cool to 0 °C D->E F 6. Add Aldehyde solution dropwise E->F G 7. Stir 4-16h at RT F->G H 8. Quench with 1M HCl G->H I 9. Extract with Ethyl Acetate H->I J 10. Wash (H2O, NaHCO3, Brine) I->J K 11. Dry, Filter, Concentrate J->K L 12. Purify (Column Chromatography) K->L

Figure 3: Standard experimental workflow for the HWE reaction.

Conclusion

The "mechanism of action" of 4-(diethoxyphosphoryl)butanoic acid is fundamentally chemical, not biological. Its identity as a potent and reliable Horner-Wadsworth-Emmons reagent provides chemists with a powerful tool for the stereoselective synthesis of α,β-unsaturated carboxylic acids. For researchers in drug development, the true value of this compound is its role as a key intermediate in the construction of complex, biologically active molecules. While its constituent functional groups suggest potential for off-target enzyme inhibition or receptor binding—considerations worthy of future investigation—its primary and proven utility remains in the realm of synthetic chemistry, where it continues to empower the discovery of novel therapeutics.

References

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Sources

Exploratory

The Expanding Therapeutic Potential of Phosphonobutanoic Acids: A Technical Guide for Drug Discovery

Abstract Phosphonobutanoic acids, a class of organophosphorus compounds, are emerging as a versatile scaffold in drug discovery, demonstrating a breadth of biological activities that span from neuromodulation to oncology...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phosphonobutanoic acids, a class of organophosphorus compounds, are emerging as a versatile scaffold in drug discovery, demonstrating a breadth of biological activities that span from neuromodulation to oncology. This technical guide provides an in-depth exploration of the therapeutic potential of phosphonobutanoic acid derivatives. We will dissect their mechanisms of action, focusing on their role as glutamate receptor modulators and enzyme inhibitors. Furthermore, this guide will furnish researchers, scientists, and drug development professionals with detailed experimental protocols to assess their biological activities, alongside an analysis of their structure-activity relationships and considerations for their development as therapeutic agents.

Introduction: The Phosphonate Advantage in Bioactivity

Phosphonobutanoic acids are characterized by a stable carbon-phosphorus (C-P) bond, which renders them resistant to enzymatic and chemical degradation. This inherent stability, coupled with the phosphonate group's ability to act as a bioisostere of phosphate or a mimic of the tetrahedral transition state of enzymatic reactions, forms the basis of their diverse biological activities. The foundational molecule of this class, 2-amino-4-phosphonobutanoic acid (AP4), is a potent and selective agonist for group III metabotropic glutamate receptors (mGluRs), highlighting the significant potential of this chemical scaffold in modulating critical physiological pathways.[1] This guide will delve into the multifaceted biological landscape of phosphonobutanoic acids, with a focus on their applications in neuroscience and oncology, while also exploring their potential as antimicrobial and herbicidal agents.

Neuromodulatory Activities: Targeting Glutamatergic Signaling

The primary and most extensively studied biological activity of phosphonobutanoic acids lies in their ability to modulate glutamatergic neurotransmission. Glutamate is the principal excitatory neurotransmitter in the central nervous system (CNS), and its dysregulation is implicated in numerous neurological and psychiatric disorders.

Mechanism of Action: Modulation of Metabotropic Glutamate Receptors

Phosphonobutanoic acid derivatives, most notably (2S)-2-amino-4-phosphonobutanoic acid (L-AP4), are potent and selective agonists of group III metabotropic glutamate receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] Group III mGluRs are predominantly located on presynaptic terminals, where they function as autoreceptors to negatively regulate the release of glutamate.

This presynaptic inhibition is a key mechanism by which phosphonobutanoic acids exert their neuromodulatory effects. By reducing excessive glutamate release, these compounds can protect neurons from excitotoxicity, a pathological process involved in neurodegenerative diseases such as Parkinson's disease and epilepsy.

mGluR_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron AP4 Phosphonobutanoic Acid (e.g., L-AP4) mGluR Group III mGluR (mGluR4/6/7/8) AP4->mGluR Binds & Activates G_protein Gi/o Protein mGluR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Conversion Inhibited ATP ATP Glutamate_vesicle Glutamate Vesicle Ca_channel->Glutamate_vesicle Ca2+ influx (Reduced) Glutamate_release Glutamate Release (Reduced) Glutamate_vesicle->Glutamate_release Glutamate_receptor Postsynaptic Glutamate Receptors Glutamate_release->Glutamate_receptor Less Glutamate Downstream Reduced Excitatory Signaling Glutamate_receptor->Downstream

Figure 1: Mechanism of presynaptic inhibition by phosphonobutanoic acids.
Structure-Activity Relationships (SAR)

The biological activity of phosphonobutanoic acid analogues is highly dependent on their stereochemistry and the nature of substituents. The (S)-enantiomer of AP4 is significantly more potent than the (R)-enantiomer. Modifications to the carbon backbone, such as the introduction of cyclopropyl groups, have been shown to constrain the molecule's conformation and can lead to altered potency and selectivity for different mGluR subtypes.[3] For instance, (Z)- and (E)-2-amino-2,3-methano-4-phosphonobutanoic acid analogues exhibit different potencies in the lateral and medial perforant paths of the hippocampus, suggesting that the biologically active conformation of AP4 may differ between these regions.[3]

CompoundModificationTargetIC50/EC50 (µM)Reference
L-AP4 -mGluR40.08[4]
(E)-2,3-methano-AP4 Cyclopropyl constraintLateral Perforant Path17
(Z)-2,3-methano-AP4 Cyclopropyl constraintLateral Perforant Path18[3]
(E)-2,3-methano-AP4 Cyclopropyl constraintMedial Perforant Path81[3]
(Z)-2,3-methano-AP4 Cyclopropyl constraintMedial Perforant Path1580[3]
L-thioAP4 Oxygen to Sulfur substitutionmGluR40.039

Table 1: Structure-Activity Relationship of Selected Phosphonobutanoic Acid Analogues

Experimental Protocols for Assessing Neuromodulatory Activity

This technique allows for the assessment of synaptic transmission and plasticity in a brain slice preparation, providing a physiologically relevant context to study the effects of phosphonobutanoic acid derivatives.

Protocol:

  • Slice Preparation: Prepare 300-400 µm thick transverse hippocampal slices from a rodent brain using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Recovery: Allow slices to recover for at least 1 hour in an interface or submerged chamber containing oxygenated aCSF at room temperature.

  • Recording Setup: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 32-34°C.[5] Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[6][7]

  • Baseline Recording: Record stable baseline fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).[7]

  • Compound Application: Bath-apply the phosphonobutanoic acid derivative at the desired concentration and continue recording.

  • Data Analysis: Measure the slope of the fEPSP to quantify synaptic strength. A reduction in the fEPSP slope upon compound application indicates inhibition of synaptic transmission.

This assay is used to determine the binding affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the target mGluR (e.g., mGluR4) or from brain tissue.[8]

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]L-AP4), and varying concentrations of the unlabeled test compound.[9][10]

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[8][10]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.[8]

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to a Ki (inhibition constant) value.

Anticancer Potential: A New Frontier

Recent studies have highlighted the potential of phosphonic and phosphinic acid derivatives as anticancer agents. Their mechanisms of action in this context are multifaceted, involving the induction of apoptosis and cell cycle arrest.

Mechanism of Action in Cancer

The anticancer activity of phosphonobutanoic acid derivatives is thought to stem from their ability to interfere with key cellular processes that are often dysregulated in cancer.

  • Induction of Apoptosis: These compounds can trigger programmed cell death, or apoptosis, in cancer cells. This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program.

  • Cell Cycle Arrest: Phosphonobutanoic acid derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, preventing them from proceeding to the next phase of cell division. This can be due to the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[11]

Anticancer_Workflow Start Start with Cancer Cell Line Treatment Treat with Phosphonobutanoic Acid Derivative Start->Treatment Viability Assess Cell Viability (MTT / Trypan Blue Assay) Treatment->Viability Apoptosis Measure Apoptosis (Caspase-3 Assay) Viability->Apoptosis If Viability Decreases CellCycle Analyze Cell Cycle (Flow Cytometry) Viability->CellCycle If Viability Decreases Mechanism Investigate Mechanism (Western Blot for Apoptotic/Cell Cycle Proteins) Apoptosis->Mechanism CellCycle->Mechanism End Determine Anticancer Activity & Mechanism Mechanism->End

Figure 2: Experimental workflow for assessing anticancer activity.
Experimental Protocols for Evaluating Anticancer Activity
  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Protocol:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the phosphonobutanoic acid derivative for a specified time (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer.

    • Measure the absorbance at 570 nm using a microplate reader. A decrease in absorbance indicates reduced cell viability.

  • Trypan Blue Exclusion Assay: This assay distinguishes between viable and non-viable cells based on membrane integrity. Protocol:

    • Treat cells with the test compound as described for the MTT assay.

    • Harvest the cells and resuspend them in phosphate-buffered saline (PBS).

    • Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.[9][12]

    • Incubate for 1-2 minutes at room temperature.[13]

    • Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

    • Calculate the percentage of viable cells.

  • Caspase-3 Activity Assay: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis. Protocol:

    • Treat cells with the test compound to induce apoptosis.

    • Lyse the cells to release their contents.

    • Incubate the cell lysate with a fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-AMC or Ac-DEVD-pNA).

    • Measure the fluorescence or absorbance to quantify the amount of cleaved substrate, which is proportional to caspase-3 activity.

  • Western Blot for Apoptosis-Related Proteins: This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as cleaved caspases and members of the Bcl-2 family. Protocol:

    • Prepare protein lysates from treated and untreated cells.[2]

    • Separate the proteins by size using SDS-PAGE.[2]

    • Transfer the separated proteins to a membrane.[2]

    • Probe the membrane with primary antibodies specific for the apoptotic proteins of interest.[2]

    • Incubate with a secondary antibody conjugated to an enzyme or fluorophore.

    • Detect the signal to visualize the protein bands and quantify their intensity.

  • Flow Cytometry: This technique is used to analyze the distribution of cells in different phases of the cell cycle. Protocol:

    • Treat cells with the test compound.

    • Harvest and fix the cells in cold 70% ethanol.

    • Treat the cells with RNase to remove RNA.

    • Stain the cellular DNA with a fluorescent dye such as propidium iodide.

    • Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase indicates cell cycle arrest.

Broader Biological Spectrum: Antimicrobial and Herbicidal Potential

The structural similarity of aminophosphonic acids to amino acids allows them to act as antagonists in various metabolic pathways, suggesting a broader range of biological activities.[14]

Antibacterial Activity

Phosphonopeptides, which are peptides containing a phosphonate-bearing amino acid analogue, can be transported into bacterial cells via peptide transporters. Once inside, intracellular peptidases can cleave the peptide bond, releasing the phosphonobutanoic acid derivative, which can then inhibit essential enzymes involved in bacterial metabolism, such as those in the amino acid biosynthesis pathway.[15][16] For example, phosphono dipeptides based on 4-amino-4-phosphonobutanoic acid have demonstrated antibacterial activity.[17][18]

Antiviral Activity

The phosphonate group can serve as a stable mimic of a phosphate group, allowing phosphonobutanoic acid derivatives to potentially act as inhibitors of viral enzymes such as DNA polymerases or reverse transcriptases.[12] While this area is less explored for phosphonobutanoic acids specifically, related phosphonate-containing compounds have shown promise as antiviral agents.[14][19]

Herbicidal Activity

The inhibition of enzymes in amino acid biosynthesis is a common mechanism of action for many herbicides.[20] Phosphinothricin (glufosinate), a phosphinic acid analogue of glutamate, is a potent inhibitor of glutamine synthetase and is used as a broad-spectrum herbicide.[17] This suggests that phosphonobutanoic acid derivatives could be designed to target other enzymes in essential plant metabolic pathways.[21][22][23]

Drug Development Considerations: Pharmacokinetics and Toxicology

For any promising biologically active compound, an understanding of its absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile is crucial for its development as a therapeutic agent.

Pharmacokinetic Profile

Phosphonates generally exhibit poor oral bioavailability due to their high polarity.[6] However, prodrug strategies can be employed to improve their absorption. Once in circulation, they tend to accumulate in bone tissue. The primary route of elimination for many phosphonates is renal excretion.[6] In silico models can be valuable tools for predicting the ADME-Tox properties of novel phosphonobutanoic acid derivatives in the early stages of drug discovery.[24][25]

Toxicological Profile

The toxicological profile of phosphonobutanoic acids needs to be carefully evaluated. In silico predictions can help in the early identification of potential liabilities such as Ames genotoxicity.[26] The toxicity of glyphosate and its primary metabolite, aminomethylphosphonic acid (AMPA), has been extensively studied, providing some insights into the potential toxicological endpoints for related phosphonate compounds.[11][27]

Synthesis of Phosphonobutanoic Acid Derivatives

A common route for the synthesis of 2-amino-4-phosphonobutanoic acid analogues involves the Horner-Emmons reaction. This reaction can be used to form the carbon-carbon double bond, which can then be further modified to generate the desired phosphonobutanoic acid scaffold.[3]

Synthesis_Scheme Start1 Trimethyl N-(benzyloxycarbonyl)phosphonoglycinate HE_product Protected Dehydroamino Acids Start1->HE_product Horner-Emmons Reaction Start2 2-(diethoxyphosphinyl)acetaldehyde Start2->HE_product Cycloaddition Cycloaddition (Diazomethane) HE_product->Cycloaddition Intermediate1 Cyclopropyl Intermediate Cycloaddition->Intermediate1 Photoelimination Photoelimination of N2 Intermediate1->Photoelimination Intermediate2 Protected Cyclopropyl Analogue Photoelimination->Intermediate2 Hydrolysis Acid Hydrolysis Intermediate2->Hydrolysis Final_Product (E)- and (Z)-2-amino-2,3-methano- 4-phosphonobutanoic acid Hydrolysis->Final_Product

Figure 3: Generalized synthetic scheme for cyclopropyl analogues of AP4.

Conclusion and Future Perspectives

Phosphonobutanoic acids represent a promising class of compounds with a wide range of potential therapeutic applications. Their well-established role as modulators of glutamatergic neurotransmission provides a solid foundation for the development of novel treatments for neurological and psychiatric disorders. Furthermore, the emerging evidence of their anticancer, antibacterial, and herbicidal activities opens up new avenues for research and drug discovery.

Future efforts in this field should focus on the design and synthesis of novel phosphonobutanoic acid derivatives with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action in different disease contexts will be crucial for their successful clinical translation. The application of computational methods for QSAR and ADME-Tox prediction will undoubtedly accelerate the identification of lead compounds with desirable drug-like properties. The continued exploration of this versatile chemical scaffold holds great promise for the development of the next generation of therapeutic agents.

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  • Abrahamsson, T., et al. (2017). Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices. Cold Spring Harbor Protocols, 2017(2). [Link]

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  • Mishra, K., et al. (2015). QSAR Studies on amino-succinamic acid derivatives sweeteners. ResearchGate. [Link]

  • Domínguez-Álvarez, E., et al. (2017). Downstream signaling pathways activated by metabotropic glutamate receptors (mGluR). ResearchGate. [Link]

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  • Learn-Biology.com. (2024, March 25). Cell Cycle Regulation and Cancer: What AP Bio Students HAVE to know [Video]. YouTube. [Link]

  • Holý, A. (2003). Antiviral acyclic nucleoside phosphonates structure activity studies. Current Pharmaceutical Design, 9(31), 2607-2618. [Link]

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  • Abcam. (n.d.). Brain slice electrophysiology video protocol. Retrieved from [Link]

  • Ghasemi, M., et al. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 11(2), 437-444. [Link]

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Foundational

Introduction: The Carbon-Phosphorus Bond, A Chemical Anomaly of Immense Utility

An In-depth Technical Guide to the Discovery and History of Phosphonate Derivatives In the vast landscape of biochemistry, the phosphate ester bond (P-O-C) is ubiquitous, forming the backbone of nucleic acids and serving...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of Phosphonate Derivatives

In the vast landscape of biochemistry, the phosphate ester bond (P-O-C) is ubiquitous, forming the backbone of nucleic acids and serving as the universal currency of energy in ATP. Its inherent lability is crucial for metabolic processes. In stark contrast, the phosphonate linkage, characterized by a direct and highly stable carbon-phosphorus (C-P) bond, is a relative chemical rarity. Phosphonates are structural mimics of phosphates but are exceptionally resistant to chemical and enzymatic hydrolysis[1]. This unique combination of structural analogy and profound stability has made phosphonate derivatives indispensable tools in medicine, agriculture, and various industrial processes[2]. This guide will traverse the history of phosphonates, from their first synthesis in the 19th century to their discovery in nature and the subsequent explosion of research that has cemented their importance in modern science and technology.

Part 1: The Genesis of a C-P Bond: Early Synthetic Chemistry

The story of phosphonates begins not in a biological context, but in the flasks of 19th-century organic chemists. These early explorations laid the fundamental groundwork for all subsequent developments.

The First Synthesis: A German Laboratory (1897)

The first synthesis of a compound class containing a P-C-P structure, now known as geminal bisphosphonates, was achieved in 1897 by the German chemists Von Baeyer and Hofmann[3][4]. Initially regarded as chemical curiosities, their unique properties and potential applications would not be realized for several decades.

Forging the C-P Bond: The Michaelis-Arbuzov Reaction

A pivotal moment in phosphonate chemistry arrived in 1898 with the development of what is now known as the Michaelis-Arbuzov reaction[5]. This powerful method for forming a carbon-phosphorus bond involves the reaction of a trialkyl phosphite with an alkyl halide. The reaction proceeds through a quasi-phosphonium salt intermediate, which then dealkylates to yield the phosphonate ester[6]. This reaction remains a cornerstone of organophosphorus chemistry, providing a reliable and versatile route to a wide array of phosphonate derivatives[6].

  • Reactant Preparation: Equimolar amounts of a trialkyl phosphite (e.g., triethyl phosphite) and an activated alkyl halide (e.g., benzyl bromide) are prepared. The reaction is typically performed neat or in a high-boiling, inert solvent.

  • Reaction Setup: The alkyl halide is added dropwise to the trialkyl phosphite in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Thermal Initiation: The reaction mixture is heated. The temperature required depends on the reactivity of the substrates but is often in the range of 100-160 °C. The reaction is often exothermic once initiated.

  • Reaction Monitoring: The progress of the reaction can be monitored by observing the evolution of the alkyl halide byproduct (e.g., ethyl bromide) or by techniques such as ³¹P NMR spectroscopy, where the signal for the starting phosphite (around +140 ppm) will be replaced by the signal for the phosphonate product (around +20 to +30 ppm).

  • Workup and Purification: Upon completion, the crude product is typically purified by vacuum distillation to remove any unreacted starting materials and the alkyl halide byproduct, yielding the pure phosphonate ester.

Michaelis_Arbuzov Figure 1: Michaelis-Arbuzov Reaction Workflow cluster_reactants Reactants cluster_process Process cluster_products Products R3P Trialkyl Phosphite (R'-O)₃P Mix Mix & Heat (100-160°C) R3P->Mix RX Alkyl Halide (R-X) RX->Mix Intermediate Quasiphosphonium Salt Intermediate Mix->Intermediate Nucleophilic Attack Dealkylation SN2 Dealkylation Intermediate->Dealkylation Halide Attack Phosphonate Dialkyl Alkylphosphonate O=P(OR')₂(R) Dealkylation->Phosphonate Byproduct Alkyl Halide Byproduct (R'-X) Dealkylation->Byproduct Bioassay_Guided_Fractionation Figure 2: Bioassay-Guided Fractionation Workflow Start Microbial Culture CrudeExtract Crude Extract Start->CrudeExtract Extraction Bioassay1 Initial Bioassay CrudeExtract->Bioassay1 Fractionation1 Primary Chromatography (e.g., Silica Gel) Bioassay1->Fractionation1 Active Fractions Fractions [F1, F2, F3...] Fractionation1->Fractions Bioassay2 Screen Fractions Fractions->Bioassay2 ActiveFraction Identify Active Fraction(s) Bioassay2->ActiveFraction Fractionation2 Secondary Chromatography (e.g., HPLC) ActiveFraction->Fractionation2 PureCompound Isolate Pure Compound Fractionation2->PureCompound StructureID Structural Elucidation (NMR, MS) PureCompound->StructureID Shikimate_Pathway Figure 3: Glyphosate's Inhibition of the Shikimate Pathway PEP Phosphoenolpyruvate (PEP) EPSP_Synthase EPSP Synthase PEP->EPSP_Synthase E4P Erythrose 4-phosphate Shikimate3P Shikimate-3-phosphate E4P->Shikimate3P Multiple Steps Shikimate3P->EPSP_Synthase EPSP 5-Enolpyruvylshikimate- 3-phosphate (EPSP) EPSP_Synthase->EPSP Chorismate Chorismate EPSP->Chorismate Aromatic_AA Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->Aromatic_AA Glyphosate Glyphosate Glyphosate->EPSP_Synthase INHIBITS Genome_Mining Figure 4: Genome Mining Workflow for Phosphonate Discovery Databases Genomic Databases BLAST Bioinformatic Search (e.g., BLAST for pepM gene) Databases->BLAST BGC_ID Identify Potential Biosynthetic Gene Cluster (BGC) BLAST->BGC_ID Strain_Selection Select Producer Strain BGC_ID->Strain_Selection Cultivation Cultivation & Fermentation Strain_Selection->Cultivation Metabolomics Metabolomic Analysis (LC-MS, ³¹P NMR) Cultivation->Metabolomics Target_Detection Detect Novel Phosphonate Metabolomics->Target_Detection Isolation Targeted Isolation (HPLC) Target_Detection->Isolation If Novel Signal Found Characterization Structure Elucidation & Bioassay Isolation->Characterization

Sources

Protocols & Analytical Methods

Method

Application Note: A Guide to the Synthesis of Phosphonated Peptides Using 4-(Diethoxyphosphoryl)butanoic Acid

Abstract Phosphorylation is a ubiquitous post-translational modification that governs a vast array of cellular processes. Phosphonated peptides, which incorporate a stable phosphonic acid group in place of a hydrolytical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phosphorylation is a ubiquitous post-translational modification that governs a vast array of cellular processes. Phosphonated peptides, which incorporate a stable phosphonic acid group in place of a hydrolytically labile phosphate ester, have emerged as critical tools for biochemical and therapeutic research. These peptide mimics serve as potent enzyme inhibitors, haptens for catalytic antibody production, and probes for studying protein-protein interactions.[1][2] This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the incorporation of a phosphonate moiety using 4-(diethoxyphosphoryl)butanoic acid, a versatile building block, via Fluorenylmethyloxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS). We present detailed, field-proven protocols for its efficient coupling to a resin-bound peptide and the subsequent deprotection of the diethyl phosphonate group to yield the final, functionalized phosphonopeptide.

Introduction: The Rationale for Phosphonated Peptides

Protein phosphorylation, typically occurring on serine, threonine, or tyrosine residues, is a cornerstone of signal transduction. However, the phosphate ester bond is susceptible to enzymatic hydrolysis by phosphatases and chemical degradation. To create more stable analogues for research and therapeutic development, chemists have turned to phosphonopeptides.[1] 4-(Diethoxyphosphoryl)butanoic acid provides a strategic advantage:

  • Structural Mimicry: The tetrahedral phosphonate group mimics the transition state of amide hydrolysis, making these peptides effective enzyme inhibitors.[2]

  • Enhanced Stability: The carbon-phosphorus (C-P) bond is resistant to enzymatic and chemical cleavage compared to the phosphate ester's oxygen-phosphorus (O-P) bond.

  • Synthetic Accessibility: As a bifunctional molecule with a terminal carboxylic acid and a protected phosphonate group, it is readily incorporated into standard Fmoc-SPPS workflows.

This guide will detail the two critical phases of its use: coupling and deprotection.

Principle of Incorporation

The synthesis follows the well-established principles of Fmoc-SPPS.[3] The process involves the stepwise addition of amino acids to a growing chain anchored to a solid support. 4-(Diethoxyphosphoryl)butanoic acid is treated like a non-proteinogenic amino acid; its carboxyl group is activated by a coupling reagent and then reacts with the free N-terminal amine of the peptide-resin. The diethyl esters on the phosphonate group serve as protecting groups throughout the synthesis and are removed in a dedicated post-synthesis step.

Experimental Workflow Overview

The overall process can be visualized as a two-stage workflow: peptide elongation incorporating the phosphonate building block, followed by a specialized deprotection and cleavage stage.

G cluster_0 Stage 1: Fmoc-SPPS Elongation cluster_1 Stage 2: Deprotection & Cleavage Resin Start: Resin Support Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash_1 Wash (DMF) Fmoc_Deprotection->Wash_1 Coupling Coupling: 4-(Diethoxyphosphoryl)butanoic Acid + HATU/DIPEA in DMF Wash_1->Coupling Wash_2 Wash (DMF) Coupling->Wash_2 Capping Optional Capping (e.g., Ac₂O/DIPEA/DMF) Wash_2->Capping Repeat Repeat Cycle for Further Amino Acids Capping->Repeat Protected_Peptide Resin-Bound Peptide with Protected Diethyl Phosphonate Repeat->Protected_Peptide Elongation Complete Phosphonate_Deprotection Phosphonate Deprotection (e.g., TMSBr in DCM) Resin_Cleavage Resin Cleavage & Side-Chain Deprotection (e.g., TFA Cocktail) Phosphonate_Deprotection->Resin_Cleavage Precipitation Precipitation & Wash (Cold Diethyl Ether) Resin_Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Final_Product Final Phosphonated Peptide Purification->Final_Product

Caption: High-level workflow for phosphonated peptide synthesis.

Detailed Protocols

These protocols are designed for manual synthesis but can be adapted for automated synthesizers. Always use high-quality, peptide-synthesis-grade reagents and solvents.

Protocol 1: Coupling of 4-(Diethoxyphosphoryl)butanoic Acid

This protocol assumes the synthesis is proceeding on a 0.1 mmol scale on a standard Fmoc-compatible resin (e.g., Rink Amide, Wang). The preceding amino acid has already undergone Fmoc deprotection, exposing a free N-terminal amine.

Materials:

  • Peptide-resin with free N-terminus (0.1 mmol)

  • 4-(Diethoxyphosphoryl)butanoic acid (90 mg, 0.4 mmol, 4 eq.)

  • HATU (152 mg, 0.4 mmol, 4 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (139 µL, 0.8 mmol, 8 eq.)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. If the previous step was Fmoc deprotection, ensure the resin is thoroughly washed with DMF (3 x 5 mL) to remove all piperidine.

  • Activation Solution Preparation: In a separate vessel, dissolve 4-(diethoxyphosphoryl)butanoic acid (90 mg) and HATU (152 mg) in 2 mL of DMF. This is the pre-activation step.[4]

  • Activation: Add DIPEA (70 µL, 0.4 mmol, 4 eq.) to the activation solution. Allow the mixture to stand for 1-2 minutes. The solution may change color, indicating the formation of the active ester.

  • Coupling Reaction: Add the activated solution to the peptide-resin. Add the remaining DIPEA (70 µL, 0.4 mmol, 4 eq.) to the vessel. Agitate the mixture using a shaker or nitrogen bubbling at room temperature for 2-4 hours.

    • Causality Note: Non-proteinogenic building blocks, especially those with bulky groups, may require longer coupling times than standard amino acids. A 2-hour coupling is often sufficient, but extending to 4 hours can improve yields for sterically hindered sequences.[5]

  • Monitoring the Coupling: Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates complete coupling. If the test is positive (beads turn blue/purple), the coupling is incomplete.

  • Recoupling (if necessary): If the coupling is incomplete, drain the reaction vessel and repeat steps 3-5 with a fresh activation solution.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove excess reagents and byproducts. The resin is now ready for the next Fmoc deprotection and coupling cycle.

Mechanism of HATU-Mediated Activation

HATU is a highly efficient coupling reagent that minimizes racemization.[6][7] Its mechanism involves the rapid formation of a highly reactive OAt-active ester.[8][9]

G RCOOH 4-(Diethoxyphosphoryl)butanoic Acid (R-COOH) RCOO Carboxylate Anion (R-COO⁻) RCOOH->RCOO Deprotonation Base DIPEA (Base) Base->RCOO HATU HATU Reagent Isouronium O-acyl(tetramethyl)isouronium salt (Highly Reactive Intermediate) HATU->Isouronium RCOO->Isouronium Nucleophilic Attack OAt_ester OAt-Active Ester (Key Reactive Species) Isouronium->OAt_ester HOAt⁻ Attack Tetramethylurea Tetramethylurea (Byproduct) Isouronium->Tetramethylurea Final_Peptide Coupled Phosphonated Peptide OAt_ester->Final_Peptide Amine Attack Amine Peptide-Resin (H₂N-Peptide) Amine->Final_Peptide

Caption: Mechanism of carboxyl activation by the HATU reagent.

Protocol 2: Deprotection of Diethyl Phosphonate Esters

The ethyl protecting groups on the phosphonate are stable to the repetitive piperidine treatment of Fmoc-SPPS and the final TFA cleavage cocktail. Therefore, a dedicated deprotection step is required. The McKenna reaction, which uses bromotrimethylsilane (TMSBr), is a mild and highly effective method for this transformation.[10][11] This can be performed either before or after cleavage from the resin, but pre-cleavage (on-resin) deprotection is often cleaner.

Materials:

  • Dry, resin-bound phosphonated peptide (0.1 mmol)

  • Bromotrimethylsilane (TMSBr)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • TFA Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane)

Procedure (On-Resin Deprotection):

  • Resin Preparation: Ensure the fully synthesized peptide-resin is completely dry by washing with DCM and drying under high vacuum for at least 1 hour.

  • Silylation Reaction: Swell the dry resin in anhydrous DCM (2 mL) in a sealed vessel under an inert atmosphere (e.g., Argon or Nitrogen). Add TMSBr (265 µL, 2.0 mmol, 20 eq.) dropwise.

    • Safety Note: TMSBr is corrosive and moisture-sensitive. Handle in a fume hood using appropriate personal protective equipment.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours. The reaction converts the diethyl phosphonate to a bis(trimethylsilyl) phosphonate ester.[10]

  • Quenching and Washing: Carefully quench the reaction by the slow addition of a DCM/MeOH mixture (9:1 v/v). Wash the resin extensively with DCM (3 x 5 mL) and MeOH (3 x 5 mL), followed by a final wash with DCM (3 x 5 mL). Dry the resin under vacuum.

  • Cleavage and Final Deprotection: Proceed immediately with standard peptide cleavage from the resin using a TFA cocktail. The acidic conditions of the cleavage will hydrolyze any remaining silyl esters and remove other side-chain protecting groups.

  • Work-up: After cleavage, precipitate the crude peptide in cold diethyl ether, centrifuge, wash the pellet with ether, and dry. The crude phosphonated peptide is now ready for purification.

Data and Expected Results

The efficiency of coupling and deprotection is critical for obtaining a high-purity final product.

Table 1: Coupling Reagent Performance & Conditions
ParameterRecommended ConditionRationale & Expected Outcome
Coupling Reagent HATUHigh coupling efficiency, rapid kinetics, and low racemization rates. Outperforms HBTU for sterically hindered couplings.[12][13]
Equivalents (Reagent/Base) 4 eq. Building Block, 4 eq. HATU, 8 eq. DIPEAUsing excess reagents drives the reaction to completion, which is crucial for non-standard building blocks. High coupling yields (>95%) are expected.
Solvent DMFExcellent solvent for swelling the resin and dissolving reagents.
Reaction Time 2-4 hoursAllows sufficient time for the coupling of a sterically demanding, non-proteinogenic building block.
Monitoring Ninhydrin (Kaiser) TestProvides reliable qualitative feedback on the presence of free primary amines, confirming reaction completion.
Table 2: Phosphonate Deprotection Methods
MethodReagentConditionsAdvantagesDisadvantages
McKenna Reaction TMSBr, then MeOH/H₂ODCM, Room Temp, 2-4hMild, highly efficient, and chemoselective for P-O alkyl esters over many other functional groups.[2][14]Reagent is corrosive and moisture-sensitive.
Alternative Silyl Halide TMSCl / NaIAcetonitrile, RTUses a less expensive and less corrosive silyl halide; generates the more reactive TMSI in situ.[11]Requires an additional salt; may be slightly slower.
Acid Hydrolysis Conc. HCl or HBrReflux, several hoursInexpensive and simple reagents.Harsh conditions can degrade sensitive peptides and are not compatible with most solid supports.[2]
Lewis Acid BBr₃, then MeOHDCM, 0°C to RTCleanly and quantitatively converts a wide range of dialkyl phosphonates.[15][16]Highly reactive and must be handled with extreme care.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Coupling (Positive Ninhydrin Test) 1. Steric hindrance.2. Peptide aggregation on resin.3. Insufficient reaction time or reagent stoichiometry.1. Perform a second coupling (double couple) with fresh reagents.[5]2. Increase coupling time to 4-6 hours.3. Consider using a more chaotropic solvent mixture (e.g., DMF/NMP) to disrupt aggregation.
Low Yield of Final Peptide 1. Incomplete phosphonate deprotection.2. Degradation during cleavage.1. Ensure anhydrous conditions during the TMSBr step. Extend reaction time if necessary.2. Use appropriate scavengers (e.g., TIS, water) in the TFA cleavage cocktail to protect sensitive residues.
Side Product Formation 1. Reaction of TMSBr with other functional groups.2. Incomplete hydrolysis of silyl ester intermediate.1. The McKenna reaction is highly chemoselective, but prolonged reaction times at elevated temperatures should be avoided.[14]2. Ensure the quenching/hydrolysis step after silylation (using MeOH or H₂O) is thorough.

Conclusion

4-(Diethoxyphosphoryl)butanoic acid is a robust and highly effective building block for introducing stable phosphonate moieties into synthetic peptides. By leveraging powerful, modern coupling reagents like HATU and employing a dedicated, mild deprotection step such as the McKenna reaction, researchers can reliably synthesize high-purity phosphonated peptides. The protocols and data presented in this guide offer a validated framework for the successful application of this reagent, enabling advanced research in chemical biology, pharmacology, and drug discovery.

References

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Fields, G. B. (1997). Solid-Phase Peptide Synthesis. Methods in Enzymology, Volume 289. Academic Press. [Link]

  • Aapptec (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • Xu, J., & Xu, Y. (2021). Synthetic Methods of Phosphonopeptides. Molecules, 26(1), 104. [Link]

  • Yuan, C., et al. (2020). Synthetic Methods of Phosphonopeptides. Molecules, 25(24), 5886. [Link]

  • Sobkowska, A., et al. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry, 16, 1376-1388. [Link]

  • McKenna, C. E., et al. (2023). Microwave-Accelerated McKenna Synthesis of Phosphonic Acids: An Investigation. Molecules, 28(8), 3497. [Link]

  • ResearchGate. (2015). Are double couplings in SPPS interesting for purity of short peptides?[Link]

  • ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU. [Link]

  • Organic-Chemistry.org. (n.d.). Amine to Amide (HATU) Mechanism. [Link]

  • Gauvry, N., & Mortier, J. (2001). Dealkylation of Dialkyl Phosphonates with Boron Tribromide. Synthesis, 2001(4), 553-554. [Link]

  • Wikipedia. (n.d.). HATU. [Link]

  • Organic Chemistry Portal. (n.d.). Dealkylation of Dialkyl Phosphonates with Boron Tribromide. [Link]

  • Maffre-Lafon, D., et al. (1994). Solid phase synthesis of phosphonopeptides from Fmoc phosphonodipeptides. Tetrahedron Letters, 35(24), 4097-4098. [Link]

  • Unverzagt, C., et al. (2012). Yields of the peptide coupling reactions and comparison of HBTU and HATU. ResearchGate. [Link]

  • Aapptec. (n.d.). SYNTHESIS NOTES. [Link]

Sources

Application

Application Notes and Protocols for 4-(Diethylphosphono)butanoic Acid: A Versatile Linker Molecule

Foreword for the Modern Researcher In the dynamic fields of materials science, biotechnology, and pharmacology, the ability to precisely control interfacial properties is paramount. The demand for robust and versatile mo...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Researcher

In the dynamic fields of materials science, biotechnology, and pharmacology, the ability to precisely control interfacial properties is paramount. The demand for robust and versatile molecular linkers that can bridge inorganic surfaces with biological entities has never been greater. This guide introduces 4-(Diethylphosphono)butanoic acid, a heterobifunctional linker poised to address these challenges. Its phosphonate group offers a stable anchor to a wide array of metal oxide surfaces, while the terminal carboxylic acid provides a versatile handle for the covalent attachment of biomolecules, nanoparticles, and therapeutic agents.

These application notes are designed to be a comprehensive resource for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of steps, this guide delves into the causality behind experimental choices, empowering you to not only replicate the described protocols but also to innovate and adapt them to your specific research needs. Each protocol is presented as a self-validating system, with built-in checkpoints and characterization steps to ensure the integrity of your work.

The Scientific Underpinnings: Why Choose a Phosphonate Linker?

The efficacy of 4-(Diethylphosphono)butanoic acid as a linker molecule is rooted in the distinct chemical properties of its two functional ends.

  • The Phosphonate Anchor: The diethylphosphonate group provides a robust and hydrolytically stable linkage to a variety of metal oxide surfaces, including but not limited to titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), zinc oxide (ZnO), and indium tin oxide (ITO).[1][2] This stability is a significant advantage over other common surface modification chemistries, such as silanes, which can be prone to forming unstable multilayers, and thiols on gold, which can exhibit limited long-term stability in ambient conditions.[2] The phosphonate group forms strong coordinate bonds with the metal atoms on the hydroxylated oxide surface, leading to the formation of dense, well-ordered self-assembled monolayers (SAMs).[1][2]

  • The Carboxylic Acid Terminus: The terminal butanoic acid group offers a versatile platform for a wide range of secondary reactions. The carboxylic acid can be readily activated to form an amide bond with primary amines present on proteins, peptides, antibodies, and other biomolecules. This is most commonly achieved through the use of carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4]

This dual functionality makes 4-(Diethylphosphono)butanoic acid an ideal candidate for a multitude of applications, including:

  • Biomedical Implants: Creating bioactive surfaces on titanium implants to improve osseointegration and reduce infection.

  • Biosensors: Immobilizing antibodies or enzymes onto sensor surfaces for the detection of specific analytes.

  • Drug Delivery: Functionalizing nanoparticles or drug carriers for targeted delivery to specific cells or tissues.[5][6][7]

  • Electronics: Modifying the surface of conductive oxides in organic electronic devices.[8]

Physicochemical Properties and Handling

A thorough understanding of the linker's properties is crucial for successful application.

PropertyValueSource
Chemical Name 4-(Diethylphosphono)butanoic acid[9]
CAS Number 38694-48-3[9]
Molecular Formula C₈H₁₇O₅P[10]
Molecular Weight 224.19 g/mol [10]
Appearance Varies; typically a liquid or low-melting solid
Purity Typically 95-98%

Safety and Handling:

4-(Diethylphosphono)butanoic acid and similar organophosphorus compounds should be handled with care in a well-ventilated laboratory fume hood.[1][3]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[1][4]

  • Inhalation: Avoid breathing vapors or mists. May cause respiratory irritation.[1][3]

  • Skin and Eye Contact: Causes skin and serious eye irritation. In case of contact, flush immediately with copious amounts of water.[1][3]

  • Ingestion: Harmful if swallowed.[1]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents.[1][4]

Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and detailed safety information.[1][2][11]

Core Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the application of 4-(Diethylphosphono)butanoic acid as a linker molecule.

Protocol 3.1: Formation of a Self-Assembled Monolayer (SAM) on a Titanium Dioxide Surface

This protocol details the process of creating a stable, functionalized surface on a titanium dioxide substrate.

Causality: The success of this protocol hinges on the creation of a clean, hydroxylated TiO₂ surface to facilitate the strong binding of the phosphonate headgroup. The subsequent self-assembly process is driven by the thermodynamic favorability of forming a densely packed, ordered monolayer.

SAM_Formation_Workflow Substrate Titanium Substrate Cleaning Substrate Cleaning (Sonication in Acetone, IPA, DI Water) Substrate->Cleaning 1. Plasma Oxygen Plasma Treatment (Hydroxylation) Cleaning->Plasma 2. Immersion Immersion in Linker Solution (4-(Diethylphosphono)butanoic acid in Ethanol) Plasma->Immersion 3. Rinsing Rinsing (Ethanol, DI Water) Immersion->Rinsing 4. Drying Drying (Nitrogen Stream) Rinsing->Drying 5. Characterization Surface Characterization (XPS, FTIR, Contact Angle) Drying->Characterization 6.

Caption: Workflow for SAM formation on a TiO₂ surface.

Materials:

  • Titanium dioxide substrate (e.g., polished Ti wafer, TiO₂-coated slide)

  • 4-(Diethylphosphono)butanoic acid

  • Anhydrous Ethanol

  • Acetone (ACS grade or higher)

  • Isopropyl alcohol (IPA, ACS grade or higher)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

Equipment:

  • Ultrasonic bath

  • Plasma cleaner

  • Glass beakers and petri dishes

  • Tweezers

Procedure:

  • Substrate Cleaning:

    • Place the TiO₂ substrate in a beaker with acetone and sonicate for 15 minutes.

    • Transfer the substrate to a beaker with IPA and sonicate for 15 minutes.

    • Rinse the substrate thoroughly with DI water and dry under a stream of nitrogen.

    • Rationale: This multi-step cleaning process is critical to remove organic contaminants and particulates from the surface, ensuring a uniform and reactive substrate for monolayer formation.

  • Surface Activation (Hydroxylation):

    • Place the cleaned substrate in a plasma cleaner.

    • Treat the surface with oxygen plasma for 5 minutes at a medium power setting.

    • Rationale: Oxygen plasma treatment creates a high density of hydroxyl (-OH) groups on the TiO₂ surface. These hydroxyl groups are the primary binding sites for the phosphonate headgroup of the linker molecule.[1]

  • SAM Formation:

    • Immediately after plasma treatment, immerse the activated substrate in a freshly prepared 1-5 mM solution of 4-(Diethylphosphono)butanoic acid in anhydrous ethanol.

    • Incubate for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation.

    • Rationale: The phosphonate group reacts with the surface hydroxyls to form stable P-O-Ti bonds. The long incubation time allows for the molecules to self-organize into a densely packed monolayer. The use of anhydrous solvent minimizes the presence of water which can interfere with the self-assembly process.

  • Rinsing:

    • Remove the substrate from the linker solution and rinse thoroughly with fresh ethanol to remove any physisorbed molecules.

    • Rinse with DI water.

    • Rationale: A thorough rinsing step is essential to ensure that only the chemisorbed monolayer remains on the surface.

  • Drying:

    • Dry the functionalized substrate under a gentle stream of high-purity nitrogen gas.

  • Characterization (Self-Validation):

    • Contact Angle Goniometry: Measure the water contact angle. A successful SAM formation with the carboxylic acid terminus exposed should result in a decrease in the contact angle compared to an unmodified, hydrophobic surface, indicating a more hydrophilic surface.

    • X-ray Photoelectron Spectroscopy (XPS): Confirm the presence of phosphorus (P 2p peak) and an increased carbon signal (C 1s) on the surface.[12][13][14][15]

    • Fourier-Transform Infrared Spectroscopy (FTIR): Identify characteristic peaks for the phosphonate and carboxylic acid groups.[13][14][16]

Protocol 3.2: Bioconjugation of a Protein to the SAM-Modified Surface via EDC/NHS Chemistry

This protocol describes the covalent immobilization of a protein (e.g., an antibody or enzyme) to the carboxylic acid-terminated SAM.

Causality: This protocol relies on the activation of the surface-bound carboxylic acid groups by EDC to form a highly reactive O-acylisourea intermediate. The addition of NHS stabilizes this intermediate by converting it to an NHS ester, which is less susceptible to hydrolysis and reacts efficiently with primary amines on the protein to form a stable amide bond.[3][4]

Bioconjugation_Workflow SAM_Surface SAM-Modified Surface (-COOH terminated) Activation Activation with EDC/NHS in MES Buffer (pH 6.0) SAM_Surface->Activation 1. Washing1 Rinsing (MES Buffer) Activation->Washing1 2. Protein_Incubation Incubation with Protein Solution in PBS (pH 7.4) Washing1->Protein_Incubation 3. Washing2 Rinsing (PBS with Tween-20) Protein_Incubation->Washing2 4. Blocking Blocking (e.g., BSA or Ethanolamine) Washing2->Blocking 5. Final_Wash Final Wash (PBS) Blocking->Final_Wash 6. Characterization Characterization (e.g., ELISA, Fluorescence) Final_Wash->Characterization 7.

Caption: Workflow for protein bioconjugation to a SAM-modified surface.

Materials:

  • Carboxylic acid-terminated SAM-modified substrate (from Protocol 3.1)

  • Protein to be immobilized (e.g., antibody, enzyme)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS or 1 M Ethanolamine, pH 8.5

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.5

Procedure:

  • Activation of Carboxylic Acid Groups:

    • Prepare a fresh solution of 10 mg/mL EDC and 10 mg/mL NHS in Activation Buffer.

    • Immerse the SAM-modified substrate in the EDC/NHS solution for 15-30 minutes at room temperature with gentle agitation.

    • Rationale: The acidic pH of the MES buffer (pH 6.0) is optimal for the EDC-mediated activation of the carboxyl groups and the formation of the NHS ester.[3][4] Using freshly prepared solutions is critical as EDC is susceptible to hydrolysis.

  • Rinsing:

    • Briefly rinse the activated substrate with Activation Buffer to remove excess EDC and NHS.

    • Rationale: This step minimizes the potential for unwanted side reactions and protein cross-linking in the subsequent step.

  • Protein Immobilization:

    • Immediately immerse the activated substrate in a solution of the protein in Coupling Buffer (e.g., 10-100 µg/mL).

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

    • Rationale: The slightly basic pH of the PBS (pH 7.4) facilitates the reaction between the NHS ester and the primary amines on the protein, which are typically deprotonated and more nucleophilic at this pH.

  • Washing:

    • Rinse the substrate with PBST to remove non-covalently bound protein.

    • Rationale: The inclusion of a mild detergent like Tween-20 helps to reduce non-specific binding.

  • Blocking:

    • Immerse the substrate in Blocking Buffer for 30-60 minutes at room temperature.

    • Rationale: This step is crucial to block any remaining active sites on the surface, thereby preventing non-specific adsorption of other molecules in subsequent assays.

  • Final Wash:

    • Rinse the substrate with PBS and store in an appropriate buffer.

  • Characterization (Self-Validation):

    • Immunoassay (e.g., ELISA): If an antibody was immobilized, its activity can be confirmed by performing an ELISA with its corresponding antigen.

    • Fluorescence Microscopy: If a fluorescently labeled protein was used, its presence and distribution on the surface can be visualized.

    • Enzyme Activity Assay: If an enzyme was immobilized, its catalytic activity can be measured.

Applications in Drug Delivery and Nanotechnology

The principles outlined in the above protocols can be extended to the functionalization of nanoparticles for applications in targeted drug delivery and diagnostics.

Conceptual Application: Functionalization of Iron Oxide Nanoparticles (IONPs) for Targeted Drug Delivery

In this application, 4-(Diethylphosphono)butanoic acid can be used to first stabilize IONPs in an aqueous solution and then to conjugate a targeting ligand (e.g., folic acid) for cell-specific delivery.

IONP_Functionalization IONPs Iron Oxide Nanoparticles (IONPs) Stabilization Surface Stabilization with 4-(Diethylphosphono)butanoic acid IONPs->Stabilization 1. Activation EDC/NHS Activation of Carboxyl Groups Stabilization->Activation 2. Conjugation Conjugation of Targeting Ligand (e.g., Folic Acid-Amine) Activation->Conjugation 3. Purification Purification (e.g., Magnetic Separation, Dialysis) Conjugation->Purification 4. Characterization Characterization (DLS, Zeta Potential, TEM, FTIR) Purification->Characterization 5.

Caption: Conceptual workflow for functionalizing IONPs for targeted drug delivery.

Key Considerations for Nanoparticle Functionalization:

  • Reaction Conditions: Reactions are typically performed in solution with the nanoparticles suspended.

  • Purification: Separation of functionalized nanoparticles from excess reagents and byproducts is critical and can be achieved through methods like magnetic separation (for magnetic nanoparticles), centrifugation, or dialysis.[8]

  • Characterization: A suite of characterization techniques is necessary to confirm successful functionalization and to assess the properties of the final nanoparticle conjugate.

    • Dynamic Light Scattering (DLS): To measure the hydrodynamic size and size distribution of the nanoparticles at each stage.

    • Zeta Potential: To monitor changes in surface charge upon functionalization.

    • Transmission Electron Microscopy (TEM): To visualize the nanoparticles and assess their morphology.

    • FTIR Spectroscopy: To confirm the presence of the linker and conjugated molecules on the nanoparticle surface.

Concluding Remarks for the Innovator

4-(Diethylphosphono)butanoic acid is a powerful tool in the molecular engineering toolbox. Its robust anchoring chemistry and versatile conjugation capabilities open up a vast design space for the creation of advanced functional materials and therapeutics. The protocols and principles detailed in this guide provide a solid foundation for your research endeavors. However, the true potential of this linker will be unlocked through your own innovation and adaptation of these methods to new and exciting applications. Remember that optimization of reaction conditions, such as concentration, pH, and incubation time, will likely be necessary for each specific application to achieve the desired outcome.

References

  • Kanta, A., et al. (2008). Stability of Self-Assembled Monolayers on Titanium and Gold. ResearchGate. Retrieved from [Link]

  • Google Patents. (2017). WO2017132103A2 - Phosphonate linkers and their use to facilitate cellular retention of compounds.
  • Google Patents. (2015). WO2015153401A1 - Phosphate based linkers for intracellular delivery of drug conjugates.
  • Wu, H., & Drachman, D. B. (2017). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PubMed Central. Retrieved from [Link]

  • 1160 Phosphonate-antibody-drug conjugates: a novel immunostimulatory class of ADCs driving inside-out activation of Vγ9Vδ2 T cells leading to selective tumor cell killing. (2021). ResearchGate. Retrieved from [Link]

  • (a) Stabilization and functionalization of hydrophobic nanoparticles... (n.d.). ResearchGate. Retrieved from [Link]

  • Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach. (2020). MDPI. Retrieved from [Link]

  • Chemical Conjugation in Drug Delivery Systems. (2022). PubMed Central. Retrieved from [Link]

  • Formulation/Preparation of Functionalized Nanoparticles for In Vivo Targeted Drug Delivery. (2012). PubMed Central. Retrieved from [Link]

  • Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization. (2021). PubMed Central. Retrieved from [Link]

  • 4-(Dimethylamino)butyric acid labeling for electrochemiluminescence detection of biological substances by increasing sensitivity with gold nanoparticle amplification. (2005). PubMed. Retrieved from [Link]

  • Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. (2021). PubMed Central. Retrieved from [Link]

  • (S)-3-(tert-BUTYLOXYCARBONYLAMINO)-4-PHENYLBUTANOIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Self-Assembled Monolayers: Versatile Uses in Electronic Devices from Gate Dielectrics, Dopants, and Biosensing Linkers. (2021). MDPI. Retrieved from [Link]

  • Facile Synthesis of Butane-1,2,3,4-tetracarboxylic Acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • Comparison Between FT-IR and XPS Characterization of Carbon Fiber Surfaces. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of A. 4-Oxo-4-(butylamino)butanoic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • Butyric acid, 4-(diethylamino)-. (n.d.). PubChem. Retrieved from [Link]

  • 4-Oxo-4-(p-tolylamino)butanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Development and Characterization of 4,4-Dithiodibutyric Acid as a Monolayer for Protein Chips. (2012). Sensors and Materials. Retrieved from [Link]

  • (PDF) FTIR Spectroscopy Analysis of Butanoic Acid. (2024). ResearchGate. Retrieved from [Link]

  • Folic acid functionalized nanoparticles as pharmaceutical carriers in drug delivery systems. (2019). PubMed. Retrieved from [Link]

  • Butanoic acid - the NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

  • Immunoassays for alkylphenolic pollutants with endocrine disrupting activity. (n.d.). ResearchGate. Retrieved from [Link]

  • 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. (2021). MDPI. Retrieved from [Link]

  • Anchoring of Aminophosphonates on Titanium Oxide for Biomolecular Coupling. (2014). ACS Publications. Retrieved from [Link]

  • Investigating phosphonate monolayer stability on ALD oxide surfaces. (2020). ResearchGate. Retrieved from [Link]

  • Phosphonate molecular layers on TiO2 surfaces. (2016). MATEC Web of Conferences. Retrieved from [Link]

  • Research Article XPS, FTIR, EDX, and XRD Analysis of Al O Scales Grown on PM2000 Alloy. (2015). Semantic Scholar. Retrieved from [Link]

  • Type 4a metabotropic glutamate receptor: identification of new potent agonists and differentiation from the L-(+)-2-amino-4-phosphonobutanoic acid-sensitive receptor in the lateral perforant pathway in rats. (1995). PubMed. Retrieved from [Link]

  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. (2018). Organic Syntheses. Retrieved from [Link]

  • (PDF) XPS, FTIR, EDX, and XRD analysis of Al2O3 scales grown on PM2000 alloy. (2015). ResearchGate. Retrieved from [Link]

  • Biomimetic ZIF-8 Nanoparticles: A Novel Approach for Biomimetic Drug Delivery Systems. (2024). MDPI. Retrieved from [Link]

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Method

The Strategic Role of 4-(Diethoxyphosphoryl)butanoic Acid in Modern Drug Discovery: Application Notes and Protocols

Introduction: Unveiling the Potential of a Bifunctional Building Block In the intricate landscape of modern drug discovery, the rational design of molecules with precisely tailored properties is paramount. Among the dive...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Bifunctional Building Block

In the intricate landscape of modern drug discovery, the rational design of molecules with precisely tailored properties is paramount. Among the diverse chemical entities employed to achieve this, bifunctional linkers play a pivotal role in connecting distinct molecular components to create novel therapeutic agents. 4-(Diethoxyphosphoryl)butanoic acid, a molecule possessing both a reactive carboxylic acid and a diethoxyphosphoryl group, has emerged as a valuable building block in this context. Its unique architecture allows for its strategic incorporation into complex drug modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where it can influence solubility, cell permeability, and metabolic stability.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the applications of 4-(Diethoxyphosphoryl)butanoic acid. We will delve into the mechanistic rationale behind its use and provide detailed, field-proven protocols for its integration into drug discovery workflows.

Chemical Properties and Design Rationale

4-(Diethoxyphosphoryl)butanoic acid is an organophosphorus compound that offers two distinct points for chemical modification.[1] The terminal carboxylic acid provides a handle for standard amide bond formation, a cornerstone of medicinal chemistry. The diethoxyphosphoryl group, a phosphonate ester, imparts unique physicochemical properties to the parent molecule. Phosphonates are known for their increased metabolic stability compared to phosphate esters and can serve as mimetics of phosphate groups, potentially interacting with biological targets.[2] Furthermore, the polarity of the phosphonate moiety can be tuned to modulate the overall solubility and cell permeability of the final drug conjugate.

PropertyValueSource
Molecular Formula C8H17O5P[1]
Molecular Weight 224.19 g/mol N/A
Synonyms 4-(Diethylphosphono)butanoic acid, Butanoic Acid, 4-(Diethoxyphosphinyl)-[1][3]
CAS Number 38694-48-3[1][3]

Application in PROTACs: Crafting Degraders with Enhanced Properties

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4][5] The linker connecting the target-binding ligand (warhead) and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy.[6][7][8] The length, rigidity, and chemical composition of the linker influence the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[6][7]

4-(Diethoxyphosphoryl)butanoic acid can be employed as a component of the PROTAC linker to introduce a phosphonate group. This can offer several advantages:

  • Improved Solubility: The polar phosphonate group can enhance the aqueous solubility of often hydrophobic PROTAC molecules, improving their pharmacokinetic properties.

  • Modulated Cell Permeability: The balance between the hydrophobic and hydrophilic portions of the linker can be fine-tuned to optimize cell membrane passage.

  • Novel Linker Architectures: The tetrahedral geometry of the phosphorus atom provides a unique three-dimensional scaffold for linker design compared to more linear alkyl or PEG linkers.

Workflow for Incorporating 4-(Diethoxyphosphoryl)butanoic Acid into a PROTAC

PROTAC_Synthesis_Workflow cluster_0 Part 1: Linker-Warhead Conjugation cluster_1 Part 2: PROTAC Assembly cluster_2 Part 3: Purification & Characterization A 4-(Diethoxyphosphoryl)butanoic acid B Activate Carboxylic Acid (e.g., HATU, HOBt, EDC) A->B Activation C Amine-containing Warhead (POI Ligand) B->C Amide Coupling D Linker-Warhead Conjugate C->D F Deprotection of Linker (if necessary) D->F Modification E Amine-functionalized E3 Ligase Ligand (e.g., Pomalidomide derivative) G Final PROTAC Molecule E->G F->E Amide Coupling H Purification (e.g., HPLC) G->H I Characterization (NMR, MS) H->I

Caption: A generalized workflow for the synthesis of a PROTAC incorporating a 4-(Diethoxyphosphoryl)butanoic acid-based linker.

Protocol 1: Synthesis of a PROTAC with a 4-(Diethoxyphosphoryl)butanoic Acid Linker

Objective: To synthesize a PROTAC by coupling an amine-containing warhead to 4-(Diethoxyphosphoryl)butanoic acid, followed by conjugation to an amine-functionalized E3 ligase ligand.

Materials:

  • 4-(Diethoxyphosphoryl)butanoic acid

  • Amine-containing warhead (specific to the protein of interest)

  • Amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide)[9][10]

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: Anhydrous DMF (N,N-Dimethylformamide), Dichloromethane (DCM)

  • Purification: Reversed-phase HPLC system

  • Characterization: NMR spectrometer, Mass spectrometer

Procedure:

  • Activation of 4-(Diethoxyphosphoryl)butanoic acid:

    • Dissolve 4-(Diethoxyphosphoryl)butanoic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq), HOBt (1.1 eq), and DIPEA (2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 30 minutes to generate the activated ester.

  • Coupling with Amine-Containing Warhead:

    • To the activated linker solution, add the amine-containing warhead (1.0 eq) dissolved in a minimal amount of anhydrous DMF.

    • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification of Linker-Warhead Conjugate:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure linker-warhead conjugate.

  • Activation of the Linker-Warhead Conjugate (if necessary):

    • This step is dependent on the specific synthetic strategy. If the linker-warhead conjugate has a terminal carboxylic acid for the next coupling, repeat step 1 with this conjugate.

  • Coupling with Amine-Functionalized E3 Ligase Ligand:

    • Follow the same coupling procedure as in step 2, using the linker-warhead conjugate and the amine-functionalized E3 ligase ligand.

  • Final Purification and Characterization:

    • Purify the final PROTAC molecule using reversed-phase HPLC.

    • Characterize the purified PROTAC by ¹H NMR, ³¹P NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.[1][4][6]

Application in Antibody-Drug Conjugates (ADCs): A New Generation of Targeted Therapeutics

ADCs are a class of targeted therapies that consist of a monoclonal antibody conjugated to a cytotoxic payload via a chemical linker.[3] The linker's stability in circulation and its ability to release the payload at the target site are crucial for the ADC's efficacy and safety. Phosphonate-containing linkers are being explored in ADCs to enhance their therapeutic index.[4][6][7]

The incorporation of 4-(Diethoxyphosphoryl)butanoic acid into an ADC linker can provide:

  • Enhanced Stability: Phosphonate esters are generally more resistant to enzymatic cleavage than carboxylate esters, which can lead to improved plasma stability of the ADC.

  • Controlled Payload Release: The phosphonate group can be part of a cleavable linker system that is designed to release the drug under specific conditions within the target cell, such as changes in pH or the presence of certain enzymes.[11][12]

  • Improved Pharmacokinetics: The hydrophilicity of the phosphonate moiety can positively impact the pharmacokinetic profile of the ADC.

Workflow for ADC Synthesis using a 4-(Diethoxyphosphoryl)butanoic Acid-based Linker

ADC_Synthesis_Workflow cluster_0 Part 1: Linker-Payload Synthesis cluster_1 Part 2: Antibody Conjugation cluster_2 Part 3: Purification & Characterization A 4-(Diethoxyphosphoryl)butanoic acid B Activate Carboxylic Acid A->B C Amine-containing Cytotoxic Payload B->C Amide Coupling D Linker-Payload Conjugate C->D E Monoclonal Antibody (mAb) F Linker-Payload Conjugate with mAb-reactive group E->F Conjugation (e.g., to Lys or Cys residues) G Antibody-Drug Conjugate (ADC) F->G H Purification (e.g., Size Exclusion Chromatography) G->H I Characterization (e.g., DAR, MS) H->I

Caption: A schematic representation of the synthesis of an Antibody-Drug Conjugate (ADC) utilizing a linker derived from 4-(Diethoxyphosphoryl)butanoic acid.

Protocol 2: Preparation of a Linker-Payload Conjugate for ADC Synthesis

Objective: To synthesize a linker-payload conjugate by attaching 4-(Diethoxyphosphoryl)butanoic acid to a cytotoxic drug, which can then be conjugated to a monoclonal antibody.

Materials:

  • 4-(Diethoxyphosphoryl)butanoic acid

  • Amine-containing cytotoxic payload (e.g., a derivative of doxorubicin, MMAE)

  • Coupling reagents (as in Protocol 1)

  • Base (as in Protocol 1)

  • Solvents (as in Protocol 1)

  • Purification and characterization instruments (as in Protocol 1)

Procedure:

  • Activation of 4-(Diethoxyphosphoryl)butanoic acid:

    • Follow the procedure outlined in Protocol 1, step 1.

  • Coupling with Amine-Containing Payload:

    • Carefully add the amine-containing cytotoxic payload (1.0 eq), dissolved in a minimal amount of anhydrous DMF, to the activated linker solution.

    • Stir the reaction at room temperature until completion, as monitored by LC-MS. The reaction time will vary depending on the payload's reactivity.

  • Work-up and Purification:

    • Perform a standard aqueous work-up as described in Protocol 1, step 3.

    • Purify the crude linker-payload conjugate by reversed-phase HPLC to achieve high purity.

  • Characterization:

    • Confirm the structure and purity of the linker-payload conjugate using ¹H NMR, ³¹P NMR, and HRMS.

Note on Antibody Conjugation: The resulting linker-payload conjugate would need to be further functionalized with a reactive group (e.g., maleimide, NHS ester) to enable conjugation to the antibody. This subsequent step would depend on the specific conjugation strategy (e.g., targeting cysteine or lysine residues on the antibody).

Characterization and Quality Control

The successful synthesis and purification of molecules containing the 4-(Diethoxyphosphoryl)butanoic acid linker require rigorous analytical characterization.

Analytical TechniquePurposeExpected Observations
¹H NMR Structural confirmation of the organic framework.Signals corresponding to the ethoxy groups (triplet and quartet) and the butyl chain.
³¹P NMR Confirmation of the presence and chemical environment of the phosphonate group.A single peak in the phosphonate region of the spectrum.
High-Resolution Mass Spectrometry (HRMS) Accurate mass determination to confirm the elemental composition.The measured mass should be within a few ppm of the calculated mass.[1][4][6]
HPLC Purity assessment and purification.A single major peak in the chromatogram indicates high purity.[13]

Conclusion and Future Perspectives

4-(Diethoxyphosphoryl)butanoic acid represents a versatile and valuable tool in the drug discovery arsenal. Its bifunctional nature, combined with the unique properties of the phosphonate group, allows for the rational design of sophisticated therapeutic agents like PROTACs and ADCs with potentially improved efficacy and safety profiles. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this promising building block. As our understanding of the intricate interplay between linker chemistry and drug performance continues to grow, we anticipate that 4-(Diethoxyphosphoryl)butanoic acid and similar phosphonate-containing linkers will play an increasingly important role in the development of next-generation targeted therapies.

References

  • AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]

  • Wiemer, A. J., & Wiemer, D. F. (2012). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. Topics in medicinal chemistry, 7, 115-55.
  • Gadd, M. S., Testa, A., Lucas, X., Chan, K. H., Chen, W., Lamont, S. G., Zengerle, M., & Ciulli, A. (2017). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. bioRxiv.
  • Google Patents.
  • Scott, D. E., Bayle, E. D., & Ciulli, A. (2021). Current strategies for the design of PROTAC linkers: a critical review. Essays in biochemistry, 65(4), 549–563.
  • van Helden, M. J., Elgersma, R. C., van Kuppeveld, D. W. J., Waalboer, D., Damming, D., Santegoeds-Lenssen, E. W. H., Leenders, I., de Laat-Arts, K., Driessen-Engels, L., Paradé, M. C. B. C., Winkel, M., Scholzen, A., van Wijk, D. E. J. W., van den Dobbelsteen, D., Filiciotto, G., Assink, L., Rouwette, M., Spantidea, P. I., Arends, R. J., … van der Lee, M. M. C. (2023). 1160 Phosphonate-antibody-drug conjugates: a novel immunostimulatory class of ADCs driving inside-out activation of Vγ9Vδ2 T cells leading to selective tumor cell killing. Journal for ImmunoTherapy of Cancer, 11(Suppl 1), A1279.
  • Washington State University. pH-Sensitive Cleavable Linkers for Antibody Drug Conjugates. [Link]

  • Taylor, J. M., Vaidhyanathan, R., Iremonger, S. S., & Shimizu, G. K. H. (2012). Enhancing water stability of metal-organic frameworks via phosphonate monoester linkers. Journal of the American Chemical Society, 134(35), 14338–14340.
  • Sakamoto, K., & Deshmukh, R. R. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron letters, 60(15), 1083-1085.
  • Zhou, Q., Li, Y., Li, S., Wang, Y., Zhang, Y., & Chen, L. (2022). Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1. European journal of medicinal chemistry, 243, 114830.
  • Sakamoto, K. M., Kim, K. B., Kumagai, A., Mercurio, F., Crews, C. M., & Deshaies, R. J. (2001). Protacs: chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606–631.

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Application

Application Notes and Protocols for 4-(Diethoxyphosphoryl)butanoic Acid in Agrochemical Development

For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive technical guide for the investigation of 4-(Diethoxyphosphoryl)butanoic acid as a potential agroche...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive technical guide for the investigation of 4-(Diethoxyphosphoryl)butanoic acid as a potential agrochemical candidate. This document outlines detailed protocols for the synthesis, purification, and evaluation of its herbicidal, fungicidal, and insecticidal activities. The methodologies are designed to be robust and self-validating, incorporating established principles of agrochemical screening. While specific biological activity data for this exact molecule is not extensively published, the protocols herein are adapted from established screening procedures for analogous phosphonate compounds and are intended to serve as a foundational framework for its systematic evaluation.

Introduction: The Potential of Phosphonates in Agriculture

Phosphonate compounds, characterized by a stable carbon-phosphorus (C-P) bond, represent a versatile class of molecules with significant applications in agriculture.[1] Their structural similarity to phosphate esters and carboxylic acids allows them to act as potent enzyme inhibitors, targeting a wide range of metabolic pathways essential for the growth of plants, fungi, and insects.[2] Notable examples include the broad-spectrum herbicide glyphosate, which inhibits the shikimate pathway, and various phosphonate fungicides that can directly inhibit pathogen growth and induce systemic acquired resistance in plants.[3][4]

4-(Diethoxyphosphoryl)butanoic acid is an organophosphorus compound featuring a butanoic acid moiety linked to a diethoxyphosphoryl group.[5] This structure suggests potential biological activity, making it a candidate for investigation in agrochemical discovery programs. The carboxylic acid group provides a handle for further chemical modification to optimize activity and selectivity, while the phosphonate group is a key pharmacophore in many bioactive compounds. These notes will guide researchers through the initial stages of evaluating its potential as a novel agrochemical active ingredient.

Synthesis and Characterization

The synthesis of 4-(Diethoxyphosphoryl)butanoic acid can be achieved through various established methods for forming C-P bonds. A common approach is the Michaelis-Arbuzov reaction, followed by hydrolysis of a corresponding ester. While a detailed synthetic procedure is beyond the scope of these application notes, a generalized scheme is presented below.

Synthesis_Workflow A Starting Materials (e.g., Diethyl phosphite, 4-halobutanoate ester) B Michaelis-Arbuzov Reaction A->B C Intermediate Ester (e.g., Ethyl 4-(diethoxyphosphoryl)butanoate) B->C Formation of C-P bond D Acid or Base Hydrolysis C->D E 4-(Diethoxyphosphoryl)butanoic acid D->E Cleavage of ester F Purification (e.g., Chromatography, Recrystallization) E->F G Characterization (NMR, MS, IR) F->G

Caption: Generalized workflow for the synthesis and purification of 4-(Diethoxyphosphoryl)butanoic acid.

Characterization: The identity and purity of the synthesized 4-(Diethoxyphosphoryl)butanoic acid should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are essential for structural confirmation.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Protocols for Agrochemical Screening

The following protocols are designed as a starting point for evaluating the biological activity of 4-(Diethoxyphosphoryl)butanoic acid. It is recommended to include appropriate positive and negative controls in all assays.

Herbicidal Activity Screening

The herbicidal potential of 4-(Diethoxyphosphoryl)butanoic acid can be assessed through both pre-emergence and post-emergence assays on a panel of representative weed species.

This high-throughput method provides a preliminary assessment of phytotoxicity.[6]

Materials:

  • Test compound: 4-(Diethoxyphosphoryl)butanoic acid

  • Positive control: Glyphosate or another broad-spectrum herbicide

  • Negative control: Solvent used for dissolving the test compound

  • Plant material: Young, healthy leaves from a susceptible plant species (e.g., tomato, Solanum lycopersicum)

  • 96-well plates

  • Chlorophyll fluorometer

Procedure:

  • Prepare a stock solution of 4-(Diethoxyphosphoryl)butanoic acid in a suitable solvent (e.g., DMSO, acetone) and create a dilution series (e.g., 0.1, 1, 10, 100 mM).

  • Excise leaf disks of a uniform size (e.g., 5 mm diameter) and place one disk in each well of a 96-well plate containing a small amount of water or a nutrient medium to maintain humidity.

  • Apply a small, precise volume (e.g., 10 µL) of each test concentration, positive control, and negative control to the center of a leaf disk.

  • Incubate the plates under controlled light and temperature conditions.

  • Measure chlorophyll fluorescence (Fv/Fm), a proxy for photosynthetic health, at regular intervals (e.g., 24, 48, and 72 hours).

  • Calculate the half-maximal inhibitory concentration (IC₅₀) based on the reduction in Fv/Fm values.

This assay provides a more comprehensive evaluation of herbicidal efficacy under more realistic conditions.[1][7]

Materials:

  • Test compound: 4-(Diethoxyphosphoryl)butanoic acid formulated as a sprayable solution (e.g., with surfactants).

  • Positive and negative controls.

  • Weed species: A selection of monocotyledonous (e.g., barnyardgrass - Echinochloa crus-galli) and dicotyledonous (e.g., common amaranth - Amaranthus retroflexus) weeds.

  • Pots with a suitable soil mix.

  • Greenhouse with controlled environmental conditions.

Procedure:

Pre-emergence Application:

  • Sow weed seeds in pots.

  • Immediately after sowing, apply the test compound solution evenly to the soil surface at various rates (e.g., 100, 250, 500, 1000 g a.i./ha).

  • Water the pots and place them in the greenhouse.

  • Assess weed emergence and growth inhibition at regular intervals (e.g., 7, 14, and 21 days after treatment).

Post-emergence Application:

  • Grow weeds in pots until they reach a specific growth stage (e.g., 2-3 leaf stage).

  • Apply the test compound solution as a foliar spray at various rates.

  • Return the pots to the greenhouse.

  • Visually assess phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) at regular intervals.

Data Analysis:

ParameterDescription
GR₅₀ The dose required to cause a 50% reduction in plant growth (fresh or dry weight).
Visual Injury Rating A scale (e.g., 0-100%) to quantify the extent of plant damage.
Fungicidal Activity Screening

The potential of 4-(Diethoxyphosphoryl)butanoic acid to inhibit fungal growth can be evaluated using in vitro assays against a panel of economically important plant pathogenic fungi.

This assay determines the direct effect of the compound on fungal growth.[8]

Materials:

  • Test compound: 4-(Diethoxyphosphoryl)butanoic acid

  • Positive control: A commercial fungicide (e.g., a phosphonate-based fungicide like fosetyl-aluminium).

  • Negative control: Solvent.

  • Fungal cultures: e.g., Phytophthora infestans, Fusarium oxysporum.

  • Potato Dextrose Agar (PDA) or another suitable growth medium.

  • Petri dishes.

Procedure:

  • Prepare PDA amended with various concentrations of the test compound.

  • Inoculate the center of each plate with a mycelial plug from an actively growing fungal culture.

  • Incubate the plates at the optimal temperature for fungal growth.

  • Measure the colony diameter at regular intervals until the control plate is fully colonized.

  • Calculate the percentage of growth inhibition and determine the EC₅₀ (effective concentration to inhibit 50% of growth).

Insecticidal Activity Screening

The insecticidal potential of 4-(Diethoxyphosphoryl)butanoic acid can be assessed against representative insect pests. Organophosphorus compounds are known to act as acetylcholinesterase inhibitors.[9]

This method evaluates the toxicity of the compound upon direct contact with the insect.

Materials:

  • Test compound: 4-(Diethoxyphosphoryl)butanoic acid

  • Positive control: A commercial insecticide (e.g., malathion).

  • Negative control: Solvent.

  • Test insects: e.g., aphids (Myzus persicae), mosquito larvae (Aedes aegypti).

  • Filter paper or leaf disks.

  • Petri dishes or appropriate containers.

Procedure:

  • Prepare a dilution series of the test compound in a suitable solvent.

  • Apply a known volume of each concentration to a filter paper or leaf disk and allow the solvent to evaporate.

  • Introduce a known number of insects into each container.

  • Provide a food source if necessary.

  • Assess insect mortality at regular intervals (e.g., 24, 48 hours).

  • Calculate the LC₅₀ (lethal concentration to kill 50% of the population).

Mechanistic Considerations and Structure-Activity Relationships

The biological activity of 4-(Diethoxyphosphoryl)butanoic acid will be influenced by its structural features.

SAR_Concept Molecule 4-(Diethoxyphosphoryl)butanoic acid Phosphonate Phosphonate Group (Potential enzyme inhibition) Molecule->Phosphonate contributes to Butanoic_Acid Butanoic Acid Moiety (Influences solubility, transport, and potential for pro-drug strategies) Molecule->Butanoic_Acid contributes to Ethoxy Ethoxy Groups (Affect lipophilicity and metabolic stability) Molecule->Ethoxy contributes to

Caption: Key structural features of 4-(Diethoxyphosphoryl)butanoic acid and their potential influence on biological activity.

  • Phosphonate Group: This is the likely primary pharmacophore, potentially targeting enzymes that interact with phosphate or carboxylate substrates.[4]

  • Butanoic Acid Moiety: This part of the molecule influences its polarity and solubility, which are critical for uptake and translocation in plants or absorption in insects and fungi. The carboxylic acid functionality also opens up possibilities for creating prodrugs, such as ester derivatives, which can improve bioavailability.[10]

  • Ethoxy Groups: These groups affect the lipophilicity of the molecule, which can influence its ability to penetrate biological membranes.

Further studies could involve synthesizing analogs with modifications to the butanoic acid chain length, the ester groups on the phosphorus atom, or by converting the carboxylic acid to other functional groups to explore structure-activity relationships (SAR).

Data Interpretation and Next Steps

The initial screening data will provide a basis for deciding on the future development of 4-(Diethoxyphosphoryl)butanoic acid.

Screening ResultInterpretation and Next Steps
High Herbicidal Activity Proceed to secondary screening on a broader range of weed and crop species. Investigate the mode of action (e.g., through enzyme assays or metabolic profiling).
High Fungicidal Activity Expand testing to more fungal pathogens. Evaluate for systemic activity in plants.
High Insecticidal Activity Determine the spectrum of activity against different insect orders. Conduct mode of action studies (e.g., acetylcholinesterase inhibition assay).
Low or No Activity Consider derivatization to create more active analogs based on SAR principles. The compound may still be a useful synthetic intermediate.

Conclusion

4-(Diethoxyphosphoryl)butanoic acid represents a molecule with structural motifs common to known agrochemically active compounds. The protocols outlined in these application notes provide a systematic framework for its initial evaluation as a potential herbicide, fungicide, or insecticide. A thorough investigation, guided by these methodologies, will elucidate its biological activity profile and determine its potential for further development in the field of crop protection.

References

  • Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. (n.d.). MDPI. Retrieved from [Link]

  • Genomics-Enabled Discovery of Phosphonate Natural Products and their Biosynthetic Pathways. (n.d.). PMC. Retrieved from [Link]

  • Effects of Phosphonate Herbicides on the Secretions of Plant-Beneficial Compounds by Two Plant Growth-Promoting Soil Bacteria: A Metabolomics Investigation. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru). (n.d.). MDPI. Retrieved from [Link]

  • The Complex Mode of Action of Phosphonates. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Herbicidal Activity of α-(Substituted Phenoxybutyryloxy or Valeryloxy)alkylphosphonates and 2-(Substituted Phenoxybutyryloxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one. (2016). PubMed. Retrieved from [Link]

  • Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. (n.d.). Annual Reviews. Retrieved from [Link]

  • Phosphonate prodrugs: an overview and recent advances. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. (2020). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Research progress in agricultural bioactive phosphonate esters compounds. (2024). Ask this paper. Retrieved from [Link]

  • Green phosphonate chemistry – Does it exist?. (n.d.). RSC Publishing. Retrieved from [Link]

  • The Antifungal Tests: A Dive into AOAC Dilution Methods. (2024). Microbe Investigations. Retrieved from [Link]

  • Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. (n.d.). MDPI. Retrieved from [Link]

  • Fungicidal properties, sterol binding, and proteolytic resistance of the synthetic peptide D4E1. (n.d.). ResearchGate. Retrieved from [Link]

  • Methods for Rapid Screening in Woody Plant Herbicide Development. (n.d.). ResearchGate. Retrieved from [Link]

  • Insecticides: Organic Phosphorus Compounds and Carbamates. (n.d.). AccessEmergency Medicine. Retrieved from [Link]

  • Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. (2022). PMC. Retrieved from [Link]

  • Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. (n.d.). MDPI. Retrieved from [Link]

  • Management of acute organophosphorus pesticide poisoning. (n.d.). PMC. Retrieved from [Link]

  • Antifungal properties of some plant extracts used as wood preservatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Antifungal Susceptibility Testing: Current Approaches. (n.d.). PMC. Retrieved from [Link]

  • Herbicidal activity of allelochemical 2,4-di-tert-butylphenol on weeds (Asystasia gangetica, Eleusine indica, Leptochloa chinensis and Oldenlandia verticillata). (n.d.). ResearchGate. Retrieved from [Link]

  • Virtual screening and in vitro experiments highlight cannabidiol as a drug‐like phosphodiesterase 9 inhibitor. (2023). ResearchGate. Retrieved from [Link]

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Method

Application Notes and Protocols: Chemical Reactions of 4-(Diethoxyphosphoryl)butanoic Acid with Amines and Alcohols

Abstract 4-(Diethoxyphosphoryl)butanoic acid is a bifunctional reagent of significant interest in medicinal chemistry and materials science. Its structure, featuring both a terminal carboxylic acid and a diethyl phosphon...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-(Diethoxyphosphoryl)butanoic acid is a bifunctional reagent of significant interest in medicinal chemistry and materials science. Its structure, featuring both a terminal carboxylic acid and a diethyl phosphonate group, allows for selective chemical modifications at either end of its four-carbon chain. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the primary chemical reactions of this molecule with amines and alcohols. We will explore the fundamental principles, provide field-tested experimental protocols, and discuss the causality behind methodological choices, with a focus on amide and ester bond formation.

Introduction: The Versatility of a Bifunctional Building Block

4-(Diethoxyphosphoryl)butanoic acid is a valuable synthetic intermediate. The molecule possesses two key functional groups with orthogonal reactivity:

  • Carboxylic Acid: A highly versatile handle for coupling reactions, most notably with amines and alcohols to form stable amide and ester linkages, respectively.

  • Diethyl Phosphonate: A stable functional group that serves as a precursor to phosphonic acid. Phosphonates are widely used in drug design as bioisosteres of phosphates or carboxylates, enhancing hydrolytic stability and modifying cell permeability.[1]

This dual functionality makes it an ideal scaffold for creating novel molecular entities, such as targeted drug conjugates, prodrugs, and functionalized linkers for biomaterials.[2][3][4] The phosphonate moiety offers enhanced resistance to hydrolysis compared to phosphate esters, a valuable attribute in the development of potential drugs and agrochemicals.

Core Reactivity: Selective Functionalization

The primary utility of 4-(Diethoxyphosphoryl)butanoic acid lies in the selective reaction at its carboxylic acid terminus. Standard coupling methodologies, widely employed in peptide and medicinal chemistry, can be readily applied. Reactions involving the phosphonate group typically require harsher conditions and are often performed as a subsequent deprotection step to unmask the phosphonic acid.

Reactions at the Carboxylic Acid Terminus: Amide and Ester Formation

The most common application of 4-(Diethoxyphosphoryl)butanoic acid is its use as a carboxylic acid component in coupling reactions.

3.1. Amidation: Synthesis of Phosphonamidoalkanoates

The formation of an amide bond between the carboxylic acid of 4-(Diethoxyphosphoryl)butanoic acid and an amine is a robust and widely used transformation. This reaction is central to creating peptide mimics, linkers for antibody-drug conjugates, and other complex molecular architectures.

Causality Behind the Method: A direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at ambient temperatures, primarily due to a competing acid-base reaction that forms a non-reactive carboxylate-ammonium salt.[5] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved by using "coupling reagents" or "activating agents."[6]

Common Activation Strategies: Coupling reagents react with the carboxylic acid to form a highly reactive acyl-intermediate, which is then susceptible to nucleophilic attack by the amine.[7] Popular choices include:

  • Carbodiimides: Such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) and Dicyclohexylcarbodiimide (DCC).[5][7] These are cost-effective and efficient. EDC is often preferred due to the formation of a water-soluble urea byproduct, which simplifies purification.[8]

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to rapid reactions with minimal side products, though they are more expensive.[7]

  • Additives: 1-Hydroxybenzotriazole (HOBt) is often used in conjunction with carbodiimides. It acts as a scavenger for side reactions and forms an active ester intermediate that reduces the risk of racemization in chiral substrates.[8]

Protocol 1: General Amidation using EDC and HOBt

This protocol describes a reliable method for coupling 4-(Diethoxyphosphoryl)butanoic acid with a primary or secondary amine.

Workflow Diagram: Amidation Protocol

AmidationWorkflow Reactants 1. Combine Acid & Solvent Activation 2. Add EDC & HOBt (Activate Carboxyl) Reactants->Activation 0°C to RT Coupling 3. Add Amine & Base (Nucleophilic Attack) Activation->Coupling Reaction 4. Stir at RT (12-24h) Coupling->Reaction Workup 5. Aqueous Workup (Remove Byproducts) Reaction->Workup Purification 6. Column Chromatography Workup->Purification Product Purified Phosphonamidate Purification->Product

Caption: General workflow for the synthesis of phosphonamidates.

Materials:

  • 4-(Diethoxyphosphoryl)butanoic acid

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(Diethoxyphosphoryl)butanoic acid (1.0 eq). Dissolve it in anhydrous DCM (or DMF for less soluble amines) to a concentration of approximately 0.1 M.

  • Activation: Add HOBt (1.2 eq) to the solution. Stir for 5 minutes until it dissolves. Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise, ensuring the temperature remains low. Allow the mixture to stir at 0 °C for 30 minutes. This pre-activation step forms the reactive HOBt-ester, minimizing side reactions.[8]

  • Coupling: In a separate flask, dissolve the amine (1.1 eq) and DIPEA (2.0-3.0 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the activated acid mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). The basic wash removes unreacted acid and HOBt, while the water and brine washes remove residual DMF and salts.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude residue is then purified by silica gel column chromatography (typically using a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the pure phosphonamidate product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry (HRMS). The ³¹P NMR should show a characteristic singlet for the phosphonate group.

Amine TypeCoupling ReagentBaseTypical Yield (%)Notes
Primary AlkylamineEDC/HOBtDIPEA80-95%Generally high-yielding and clean reactions.
Secondary AlkylamineHATUDIPEA75-90%May require a stronger coupling agent like HATU for sterically hindered amines.
Aniline (Electron-rich)EDC/HOBtDIPEA70-85%Standard conditions are usually effective.
Aniline (Electron-poor)HATU or SOCl₂Pyridine50-75%Less nucleophilic amines require more forceful activation or conversion to the acyl chloride.[8]

Table 1: Representative conditions and yields for amidation reactions.

3.2. Esterification: Synthesis of Phosphonoester Derivatives

The reaction of 4-(Diethoxyphosphoryl)butanoic acid with an alcohol yields an ester. While classic Fischer esterification (refluxing with the alcohol in the presence of a strong acid) is possible, it can lead to transesterification at the phosphonate center or other side reactions under harsh conditions.[9] A milder and more controlled approach utilizes coupling reagents, similar to amidation.

Causality Behind the Method: The Steglich esterification, using a carbodiimide like DCC and a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP), is a highly effective method.[10] DMAP acts as an acyl transfer agent, forming a highly reactive acyl-pyridinium intermediate that is readily attacked by the alcohol, even sterically hindered ones.[8]

Mechanism Diagram: Steglich Esterification

SteglichEsterification cluster_0 Activation Phase cluster_1 Catalysis & Coupling Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Acid->O_Acylisourea + DCC DCC DCC Acyl_Pyridinium N-Acylpyridinium Ion (Highly Reactive) O_Acylisourea->Acyl_Pyridinium + DMAP DMAP DMAP Ester R-COOR' Acyl_Pyridinium->Ester + R'-OH - DMAP Alcohol R'-OH

Caption: Simplified mechanism of DCC/DMAP-mediated esterification.

Protocol 2: General Esterification using DCC and DMAP

This protocol is suitable for esterifying 4-(Diethoxyphosphoryl)butanoic acid with primary, secondary, and some tertiary alcohols.

Materials:

  • 4-(Diethoxyphosphoryl)butanoic acid

  • Alcohol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether or hexanes

  • 0.5 M Hydrochloric acid (HCl)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 4-(Diethoxyphosphoryl)butanoic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Coupling: Cool the solution to 0 °C in an ice bath. In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.

  • Reaction: A white precipitate of dicyclohexylurea (DCU) will begin to form. Remove the ice bath and stir the reaction at room temperature for 4-12 hours.

  • Workup: Once the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite to remove the insoluble DCU precipitate. Wash the filter cake with a small amount of DCM.

  • Purification: Transfer the filtrate to a separatory funnel. Wash the organic layer with 0.5 M HCl (to remove DMAP), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be further purified by silica gel column chromatography if necessary.

Alcohol TypeCoupling SystemCatalystTypical Yield (%)Notes
Primary AlcoholDCCDMAP (cat.)85-98%Highly efficient and clean.
Secondary AlcoholDCCDMAP (cat.)70-90%Reaction times may be longer.
PhenolDCCDMAP (cat.)65-85%Generally proceeds well.
Tertiary AlcoholEDCI / DMAPDMAP (1.2 eq)40-60%Requires stoichiometric DMAP and may need elevated temperatures.[10]

Table 2: Representative conditions and yields for esterification reactions.

Reactions at the Phosphonate Terminus: Unmasking the Phosphonic Acid

For many biological applications, the terminal phosphonic acid is the desired functional group. The diethyl ester serves as a protected form that is typically removed in the final steps of a synthesis.

Causality Behind the Method: The P-O bond in phosphonate esters is robust. Cleavage requires specific reagents that can effectively remove the ethyl groups without degrading other sensitive functionalities in the molecule. The McKenna reaction, which uses bromotrimethylsilane (TMSBr), is the gold standard.[11][12] It proceeds via a soft Lewis acid mechanism, where the silicon atom coordinates to the phosphoryl oxygen, facilitating the cleavage of the P-O-C bond by the bromide ion. Subsequent alcoholysis removes the silyl groups.

Protocol 3: Dealkylation of Diethyl Phosphonate via the McKenna Reaction

Dealkylation Mechanism Diagram

McKennaReaction Start R-P(O)(OEt)₂ Silylated R-P(O)(OTMS)₂ (Disilyl Intermediate) Start->Silylated + TMSBr - EtBr Final R-P(O)(OH)₂ (Phosphonic Acid) Silylated->Final + MeOH or H₂O - TMS-OMe

Caption: Two-step conversion of a diethyl phosphonate to a phosphonic acid.

Materials:

  • Diethyl phosphonate starting material

  • Bromotrimethylsilane (TMSBr)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

Step-by-Step Methodology:

  • Silylation: Dissolve the diethyl phosphonate (1.0 eq) in anhydrous DCM under an inert atmosphere. Cool the solution to 0 °C. Add TMSBr (3.0-4.0 eq) dropwise. Caution: TMSBr is corrosive and moisture-sensitive.

  • Reaction: After the addition, remove the ice bath and stir the mixture at room temperature. The reaction is typically complete within 2-12 hours. Monitor by ³¹P NMR; the signal for the starting phosphonate ester will be replaced by a new signal for the disilyl phosphonate intermediate.

  • Methanolysis: Carefully quench the reaction by slowly adding methanol at 0 °C. Stir for 30 minutes.

  • Isolation: Remove all volatile components (DCM, excess TMSBr, methanol, and volatile byproducts like TMS-OMe and EtBr) under reduced pressure. The resulting crude phosphonic acid is often a sticky solid or oil.[13]

  • Purification: Due to their high polarity, phosphonic acids are challenging to purify via standard silica gel chromatography.[12] Purification is often achieved by precipitation/crystallization from a suitable solvent system (e.g., diethyl ether/hexanes), lyophilization, or by using reverse-phase chromatography.[11][13]

References
  • Kubiak, A., et al. (2021). Selective Esterification of Phosphonic Acids. Molecules, 26(18), 5633. [Link]

  • Sevrain, C., et al. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2186–2233. [Link]

  • Trzepizur, D., et al. (2021). Selective Esterification of Phosphonic Acids. Molecules, 26(18), 5633. [Link]

  • Trzepizur, D., et al. (2021). The general concept of esterification of phosphonic acids. ResearchGate. [Link]

  • Sevrain, C., et al. (2017). Phosphonic acid: preparation and applications. PMC. [Link]

  • Metcalf, W. W., & van der Donk, W. A. (2009). Genomics-Enabled Discovery of Phosphonate Natural Products and their Biosynthetic Pathways. Journal of Biological Chemistry, 284(39), 26289–26297. [Link]

  • Various Authors (2013). Experience with purification/crystallisation of phosphonic acids. ResearchGate. [Link]

  • Campbell, D. A. (1994). Methods for the synthesis of phosphonate esters.
  • Kluger, R., & Chan, J. L. W. (1974). Amide-Phosphate Interactions: Acid Catalysis in Amide-Assisted Hydrolysis of Phosphonate Esters. Journal of the American Chemical Society, 96(18), 5637–5642. [Link]

  • Ferraz, M., et al. (2022). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • Ohkubo, A., et al. (2021). Solution-phase synthesis of oligodeoxyribonucleotides using the H-phosphonate method with N-unprotected 5′-phosphite monomers. RSC Publishing. [Link]

  • Périgaud, C., et al. (1997). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 97(8), 3311–3340. [Link]

  • Van der Jeught, S., et al. (2020). Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. PMC. [Link]

  • Whiting, A. (2021). Catalytic Amidation. Durham University. [Link]

  • Desvatyl, S., et al. (2018). Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds. PMC. [Link]

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  • Van der Jeught, S., et al. (2020). Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. MDPI. [Link]

  • Wikipedia. (n.d.). Phosphonate. Wikipedia. [Link]

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Application

Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction using Phosphonate Reagents

Introduction: A Modern Approach to Alkene Synthesis The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a powerful and reliable method for the formation of carbon-carbon dou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Approach to Alkene Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a powerful and reliable method for the formation of carbon-carbon double bonds from aldehydes and ketones.[1][2] This olefination reaction utilizes phosphonate carbanions, which offer significant advantages over the traditional Wittig reaction.[1][3] Notably, the phosphonate-stabilized carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts, allowing for reactions with a broader range of carbonyl compounds, including hindered ketones.[3] Furthermore, a key practical advantage of the HWE reaction is the facile removal of the dialkylphosphate byproduct, which is water-soluble, greatly simplifying product purification.[1][4][5]

This guide provides an in-depth exploration of the HWE reaction, from its mechanistic underpinnings to detailed, field-proven protocols. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile reaction for the stereoselective synthesis of alkenes, a critical functional group in numerous natural products and pharmacologically active compounds.[6][7][8]

Mechanistic Insights: Controlling Stereoselectivity

The Horner-Wadsworth-Emmons reaction proceeds through a well-established multi-step mechanism, the understanding of which is crucial for controlling the stereochemical outcome of the product alkene.[1][9]

  • Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester by a suitable base, generating a resonance-stabilized phosphonate carbanion.[1][2]

  • Nucleophilic Addition: This highly nucleophilic carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition, which is typically the rate-limiting step, forms a tetrahedral intermediate.[1][9]

  • Oxaphosphetane Formation: The tetrahedral intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.[9]

  • Elimination: The final step involves the fragmentation of the oxaphosphetane ring, yielding the desired alkene and a water-soluble dialkylphosphate salt.[1][9]

The stereoselectivity of the HWE reaction is a key feature and can be directed to favor either the (E)- or (Z)-alkene. The classical HWE reaction typically yields the thermodynamically more stable (E)-alkene.[1][9][10] However, modifications, most notably the Still-Gennari protocol, allow for the selective formation of the (Z)-alkene.[9][11] This control is achieved by modulating the stability of the intermediates and the rate of elimination.

HWE_Mechanism Phosphonate Phosphonate Ester Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base Base->Carbanion Tetrahedral Tetrahedral Intermediate Carbanion->Tetrahedral Nucleophilic Addition Aldehyde Aldehyde/ Ketone Aldehyde->Tetrahedral Oxaphosphetane Oxaphosphetane Tetrahedral->Oxaphosphetane Cyclization Alkene Alkene Oxaphosphetane->Alkene Elimination Byproduct Dialkylphosphate (water-soluble) Oxaphosphetane->Byproduct

Key Reagents and Strategic Considerations

The success and stereochemical outcome of the HWE reaction are highly dependent on the judicious selection of the phosphonate reagent, base, and reaction conditions.

Phosphonate Reagents: The Heart of the Reaction

The structure of the phosphonate ester is the primary determinant of the alkene geometry.

  • For (E)-Alkene Synthesis: Standard phosphonate esters, such as triethyl phosphonoacetate, are commonly used. The electron-withdrawing group (e.g., ester, ketone, nitrile) stabilizes the adjacent carbanion, and the relatively small alkyl groups on the phosphorus (e.g., ethyl) favor the thermodynamic pathway leading to the (E)-alkene.[12]

  • For (Z)-Alkene Synthesis (Still-Gennari Modification): To achieve high (Z)-selectivity, phosphonates with electron-withdrawing groups on the phosphorus esters are employed.[9][11] The most common are bis(2,2,2-trifluoroethyl) phosphonates.[11][13][14] These electronegative groups increase the acidity of the α-protons and accelerate the elimination from the oxaphosphetane intermediate, favoring the kinetically controlled pathway to the (Z)-alkene.[9][11]

Phosphonate reagents are typically prepared via the Michaelis-Arbuzov reaction, where a trialkyl phosphite is reacted with an appropriate alkyl halide.[4][9]

Bases: Initiating the Reaction

The choice of base is critical and depends on the pKa of the phosphonate and the sensitivity of the substrates.

  • Strong Bases: Sodium hydride (NaH) is a very common and effective base for deprotonating phosphonates.[4] Other strong bases like potassium tert-butoxide (KOtBu) and lithium diisopropylamide (LDA) are also frequently used. For the Still-Gennari modification, strong, non-nucleophilic bases like potassium bis(trimethylsilyl)amide (KHMDS) are often required.[11][13]

  • Milder Bases: For base-sensitive substrates, milder conditions have been developed. The Masamune-Roush conditions, utilizing lithium chloride (LiCl) and an amine base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or triethylamine (TEA), are a popular choice.[1][9]

Solvents and Temperature

Anhydrous aprotic solvents are standard for the HWE reaction to prevent quenching of the carbanion. Tetrahydrofuran (THF) and 1,2-dimethoxyethane (DME) are the most common choices.[4] Reaction temperatures can range from -78 °C to room temperature or higher, depending on the specific protocol and desired selectivity. Low temperatures, especially in the Still-Gennari modification, are crucial for achieving high kinetic control and (Z)-selectivity.[11]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting the HWE reaction to achieve either (E)- or (Z)-alkene selectivity.

Protocol 1: Classic Horner-Wadsworth-Emmons Reaction for (E)-Alkene Synthesis

This protocol is a general procedure for the synthesis of an (E)-α,β-unsaturated ester from an aldehyde using triethyl phosphonoacetate and sodium hydride.

Materials:

Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Equivalents
Sodium Hydride (60% dispersion in oil)24.001.21.2
Anhydrous Tetrahydrofuran (THF)---
Triethyl phosphonoacetate224.161.01.0
Aldehyde-1.01.0

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF via syringe.

  • Phosphonate Addition: Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.0 eq) dropwise to the stirred suspension.

  • Carbanion Formation: Allow the mixture to warm to room temperature and stir for 1 hour. The cessation of hydrogen gas evolution indicates the complete formation of the phosphonate carbanion.

  • Aldehyde Addition: Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

E_HWE_Workflow Start Start: Inert Atmosphere NaH_THF NaH in anhydrous THF (0 °C) Start->NaH_THF Add_Phosphonate Add Triethyl Phosphonoacetate NaH_THF->Add_Phosphonate Form_Carbanion Stir at RT (1 hr) Carbanion Formation Add_Phosphonate->Form_Carbanion Cool_Add_Aldehyde Cool to 0 °C Add Aldehyde in THF Form_Carbanion->Cool_Add_Aldehyde React Warm to RT Stir 12-24 hr Cool_Add_Aldehyde->React Quench Quench with sat. aq. NH₄Cl React->Quench Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate & Purify (Column Chromatography) Extract->Purify Product (E)-Alkene Product Purify->Product

Protocol 2: Still-Gennari Modification for (Z)-Alkene Synthesis

This protocol describes the synthesis of a (Z)-α,β-unsaturated ester using a bis(2,2,2-trifluoroethyl) phosphonate and KHMDS with 18-crown-6.[11][13]

Materials:

Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Equivalents
Bis(2,2,2-trifluoroethyl) phosphonoacetate328.111.11.1
18-Crown-6264.321.11.1
Anhydrous Tetrahydrofuran (THF)---
Potassium bis(trimethylsilyl)amide (KHMDS)199.451.11.1
Aldehyde-1.01.0

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 eq) and 18-crown-6 (1.1 eq).

  • Solvent Addition: Add anhydrous THF and stir to dissolve.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add a solution of KHMDS (1.1 eq) in THF dropwise to the stirred solution. Stir at -78 °C for 30 minutes to generate the carbanion.

  • Aldehyde Addition: Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.

  • Extraction: Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., diethyl ether, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Comparative Data for E/Z Selectivity

The choice of phosphonate reagent and base is paramount in controlling the stereochemical outcome. The following table summarizes typical conditions for achieving either (E)- or (Z)-selectivity.

Desired IsomerPhosphonate ReagentBase SystemTypical ConditionsExpected Outcome
(E)-Alkene Trialkyl phosphonoacetate (e.g., R=Et, Me)NaH, KOtBu, LiOH, DBU/LiClTHF or DME, 0 °C to RTHigh (E)-selectivity (>95:5)[12]
(Z)-Alkene Bis(2,2,2-trifluoroethyl) phosphonoacetateKHMDS, 18-crown-6THF, -78 °CHigh (Z)-selectivity (>95:5 for aromatic aldehydes, >75% for aliphatic)[11]
(Z)-Alkene Diaryl phosphonoacetate (Ando modification)NaH, KHMDSTHF, -78 °CGood to high (Z)-selectivity[3]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction - Incomplete deprotonation (weak base, wet reagents/solvents).- Sterically hindered aldehyde/ketone.- Low reaction temperature.- Use a stronger base (e.g., NaH, KHMDS).- Ensure all glassware, solvents, and reagents are scrupulously dry.- Increase reaction temperature and/or time.
Poor Stereoselectivity - Incorrect phosphonate reagent or base for desired isomer.- Reaction temperature too high for (Z)-selective protocol.- Reversibility of intermediates.- For (Z)-alkenes, use Still-Gennari or Ando phosphonates with appropriate base (KHMDS) at low temperature (-78 °C).- For (E)-alkenes, ensure thermodynamic control (e.g., NaH at RT).
Side Reactions - Base-sensitive functional groups on substrates.- Aldol condensation of the aldehyde/ketone.- Use milder Masamune-Roush conditions (DBU/LiCl).- Add the aldehyde slowly to the pre-formed carbanion at low temperature.
Difficult Purification - Incomplete removal of phosphate byproduct.- Perform multiple aqueous washes during workup. The dialkylphosphate salt is water-soluble.

Conclusion

The Horner-Wadsworth-Emmons reaction is an indispensable tool in the synthetic chemist's arsenal for the stereoselective synthesis of alkenes. Its reliability, broad substrate scope, and the operational simplicity of product purification make it a preferred method in both academic and industrial research, particularly in the development of new therapeutics.[15] By understanding the underlying mechanism and carefully selecting the phosphonate reagent and reaction conditions, researchers can effectively control the stereochemical outcome to produce either (E)- or (Z)-alkenes with high fidelity, paving the way for the efficient synthesis of complex molecular targets.

References

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Available at: [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link]

  • Horner-Wadsworth-Emmons Reaction. NROChemistry. Available at: [Link]

  • Horner-Wadsworth-Emmons reaction | PPTX. Slideshare. Available at: [Link]

  • Beemelmanns, C., Roman, D., & Sauer, M. (2021). Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Synthesis, 53(10), 1639-1658. Available at: [Link]

  • Zahoor, A. F., et al. (2025). Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review. Topics in Current Chemistry, 383(2), 20. Available at: [Link]

  • Keglevich, G., et al. (2022). Z- and E-selective Horner–Wadsworth–Emmons reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(4-6), 369-375. Available at: [Link]

  • Recent Progress in the Horner-Wadsworth-Emmons Reaction. ResearchGate. Available at: [Link]

  • Z - and E -selective Horner-Wadsworth-Emmons (HWE) Reactions. ResearchGate. Available at: [Link]

  • Breakthrough in HWE reaction offers pathway for anti-cancer drug development. AZoM.com. Available at: [Link]

  • Kolodziej, S., et al. (2022). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Organic & Biomolecular Chemistry, 20(44), 8573-8588. Available at: [Link]

  • Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(21), 7192. Available at: [Link]

  • Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. National Center for Biotechnology Information. Available at: [Link]

  • The Still–Gennari versus HWE olefination of aldehydes. ResearchGate. Available at: [Link]

  • Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Semantic Scholar. Available at: [Link]

  • Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CONICET. Available at: [Link]

  • Horner-Wadsworth-Emmons reaction to form alkenes. YouTube. Available at: [Link]

  • PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. Organic Syntheses Procedure. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(Diethoxyphosphoryl)butanoic acid

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center dedicated to the synthesis of 4-(Diethoxyphosphoryl)butanoic acid. This guide is designed for researchers, chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis of 4-(Diethoxyphosphoryl)butanoic acid. This guide is designed for researchers, chemists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-tested solutions to optimize your synthetic outcomes. Our focus is on explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chemical principles.

Overview of the Synthetic Pathway

The most reliable and widely adopted method for synthesizing 4-(Diethoxyphosphoryl)butanoic acid involves a two-step process. The core of this synthesis is the formation of the carbon-phosphorus bond via the Michaelis-Arbuzov reaction , followed by the hydrolysis of an ester precursor to yield the final carboxylic acid.

The general workflow is outlined below. The initial step involves reacting a suitable 4-halobutanoate ester (typically ethyl 4-bromobutyrate) with triethyl phosphite to form diethyl (4-ethoxycarbonylbutyl)phosphonate. The subsequent step is the selective hydrolysis of the carboxylate ester to furnish the target acid.

G cluster_0 Step 1: Michaelis-Arbuzov Reaction cluster_1 Step 2: Hydrolysis A Ethyl 4-bromobutyrate C Diethyl (4-ethoxycarbonylbutyl)phosphonate A->C Heat (120-160 °C) B Triethyl Phosphite B->C D 4-(Diethoxyphosphoryl)butanoic acid C->D Acid or Base Hydrolysis (e.g., HCl, reflux) C->D

Caption: General two-step synthesis pathway.

Troubleshooting Guide & Optimization

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Q1: My Michaelis-Arbuzov reaction (Step 1) is suffering from low yield. What are the likely causes and how can I improve it?

Low yield in the Arbuzov reaction is a frequent challenge. The causes can range from suboptimal reaction conditions to the inherent reactivity of the substrates.[1] The following flowchart provides a systematic approach to troubleshooting this critical step.

G start Low Yield in Arbuzov Reaction q1 Have you verified reagent purity and dryness? start->q1 sol1 Ensure reactants, especially triethyl phosphite, are free from moisture and oxidation products. Use freshly distilled reagents. q1->sol1 No q2 Is your reaction temperature optimized? q1->q2 Yes sol1->q2 sol2 Reaction is often slow below 120°C and prone to side reactions above 160°C. [9] Optimize temperature in 10°C increments, monitoring by TLC or GC. q2->sol2 No q3 Is the reaction going to completion? q2->q3 Yes sol2->q3 sol3 Increase reaction time or consider using a more reactive halide (Iodide > Bromide > Chloride). [9, 15] Ethyl 4-iodobutyrate will react faster. q3->sol3 No q4 Are you observing significant side products? q3->q4 Yes sol3->q4 sol4 Consider catalysis. Adding a Lewis acid (e.g., ZnBr₂, LaCl₃·7H₂O) can promote the reaction under milder conditions, reducing thermal decomposition. [9, 16] q4->sol4 Yes end Yield Improved q4->end No sol4->end

Caption: Troubleshooting low yield in the Arbuzov reaction.

In-Depth Explanation:

  • Reagent Reactivity: The Michaelis-Arbuzov reaction is an SN2 process.[2][3] The rate is highly dependent on the leaving group of the alkyl halide, with iodides being the most reactive.[1] While ethyl 4-bromobutyrate is commonly used, switching to ethyl 4-iodobutyrate can significantly accelerate the reaction, allowing for lower temperatures or shorter reaction times.

  • Temperature Control: This reaction typically requires thermal initiation.[1] However, excessive heat can lead to decomposition of the starting materials or products. A common side reaction at high temperatures is the pyrolysis of the phosphonate ester.[2] An optimal temperature, often found empirically between 120-160°C, is crucial for a clean reaction.[1]

  • Byproduct Interference: The reaction generates an alkyl halide byproduct (ethyl bromide in this case).[4] Using a phosphite with low-boiling alkyl groups, like triethyl phosphite, is strategic. The volatile ethyl bromide can be removed from the reaction mixture by distillation, which helps to drive the reaction equilibrium toward the products.[4]

Q2: I've successfully synthesized the intermediate ester, but I'm struggling with purification. How can I effectively remove the unreacted triethyl phosphite?

This is one of the most common purification hurdles, as excess triethyl phosphite is often used to ensure complete conversion of the alkyl halide.[5] Its boiling point can be close to that of the product, complicating simple distillation.

Purification MethodProcedureAdvantagesDisadvantages
High-Vacuum Distillation Distillation under high vacuum (e.g., <1 mmHg).Most common and effective method for large scales.[5]Requires specialized equipment. Co-distillation can occur if boiling points are very close.
Flash Column Chromatography Separation on a silica gel column.Excellent for achieving high purity on small to medium scales.[6]Can be time-consuming and requires significant solvent usage for large quantities.
Chemical Quenching Reacting the excess phosphite with an agent like elemental sulfur or hydrogen peroxide to form the corresponding phosphate or thiophosphate, which have very different polarities and are easily separated.Can be effective if distillation fails.Adds an extra step and reagents to the process. Requires careful control to avoid reacting with the desired product.

Application Scientist's Recommendation: For most lab-scale syntheses (1-50 g), a carefully performed high-vacuum distillation is the most efficient method. If co-distillation is an issue, flash column chromatography is the preferred secondary option.

Q3: The final hydrolysis step to the carboxylic acid is either incomplete or seems to degrade my product. What are the best practices for this conversion?

The hydrolysis of the phosphonate ester to the final carboxylic acid requires cleavage of the carboxylate ester. Phosphonate esters themselves are generally stable to hydrolysis except under aggressive conditions.[7] The challenge is to selectively cleave the carboxylate ester without affecting the diethyl phosphonate moiety.

  • Acid-Catalyzed Hydrolysis: Refluxing the intermediate ester in aqueous hydrochloric acid (e.g., 6N HCl) is a robust and common method.[8][9] This protocol typically cleaves the carboxylate ester effectively. The phosphonate P-O-Et bonds are generally stable under these conditions, though prolonged heating with very concentrated acid could lead to their cleavage.[8]

  • Base-Catalyzed Hydrolysis (Saponification): Using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/THF or water/methanol mixture is another effective method.[10] This is often performed at room temperature or with gentle heating. An acidic workup is then required to protonate the resulting carboxylate and phosphonate salts.

Troubleshooting Incomplete Hydrolysis:

  • Increase Reaction Time/Temperature: If monitoring (e.g., by TLC or LC-MS) shows incomplete conversion, extend the reaction time or moderately increase the temperature.

  • Ensure Proper Stoichiometry: For saponification, ensure at least one equivalent of base is used. For acidic hydrolysis, use a sufficient volume of concentrated acid.

  • Solubility Issues: If the starting ester is not fully soluble in the reaction medium, the reaction can be slow. Adding a co-solvent like THF or dioxane can improve solubility and reaction rates.

Experimental Protocols

Protocol 1: Synthesis of Diethyl (4-ethoxycarbonylbutyl)phosphonate

This protocol is based on the classical Michaelis-Arbuzov reaction.[5][11]

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Reagents: To the flask, add triethyl phosphite (1.2 to 1.5 equivalents).

  • Reaction: Begin stirring and heat the triethyl phosphite to 140-150°C.

  • Addition: Add ethyl 4-bromobutyrate (1.0 equivalent) dropwise to the hot triethyl phosphite over 1-2 hours. The reaction is exothermic; control the addition rate to maintain a steady temperature.

  • Heating: After the addition is complete, maintain the reaction mixture at 150°C for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS. The reaction is complete when the starting bromobutyrate is no longer visible.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the volatile byproduct (ethyl bromide) and the excess triethyl phosphite by distillation under reduced pressure.

    • The crude product can be further purified by high-vacuum distillation to yield diethyl (4-ethoxycarbonylbutyl)phosphonate as a colorless oil.

Protocol 2: Hydrolysis to 4-(Diethoxyphosphoryl)butanoic acid

This protocol employs standard acid-catalyzed hydrolysis.[9]

  • Setup: In a round-bottom flask, dissolve the diethyl (4-ethoxycarbonylbutyl)phosphonate (1.0 equivalent) in 6N hydrochloric acid.

  • Reaction: Heat the mixture to reflux (approximately 100-110°C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC, observing the disappearance of the starting ester. The reaction is typically complete within 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Extract the aqueous solution with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic extracts.

    • Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter the drying agent and remove the solvent under reduced pressure to yield 4-(Diethoxyphosphoryl)butanoic acid, which is often a viscous oil or a low-melting solid.

Frequently Asked Questions (FAQs)

Q: What is the underlying mechanism of the Michaelis-Arbuzov reaction? A: The reaction proceeds in two main steps: 1) Nucleophilic attack of the trivalent phosphorus atom of the phosphite on the electrophilic carbon of the alkyl halide, forming a phosphonium salt intermediate. 2) The displaced halide anion then attacks one of the alkoxy carbons of the phosphonium salt in a second SN2 reaction, leading to the formation of the stable pentavalent phosphonate and a new alkyl halide.[2][3][12]

G cluster_0 Mechanism of Michaelis-Arbuzov Reaction P(OEt)3 P(OEt)₃ Intermediate [R'-P⁺(OEt)₃] Br⁻ P(OEt)3->Intermediate SN2 Attack Br-R Br-R' Br-R->Intermediate Product O=P(OEt)₂-R' Intermediate->Product Dealkylation (SN2) Byproduct Et-Br Intermediate->Byproduct

Caption: Simplified Michaelis-Arbuzov reaction mechanism.

Q: Are there any alternatives to the Michaelis-Arbuzov reaction for this synthesis? A: Yes, while the Arbuzov reaction is the most common, other methods exist. For instance, the Hirao coupling, a palladium-catalyzed reaction of dialkyl phosphites with aryl or alkyl halides, can form the C-P bond.[7] Additionally, variants of the Michael addition, where a phosphite attacks an activated alkene like an acrylate, can also be used to form related phosphonocarboxylates.[7] For substrates incompatible with high temperatures, radical-mediated Arbuzov reactions have been developed that can proceed under milder conditions.[13]

Q: What spectroscopic methods are best for characterizing the final product? A: A combination of NMR spectroscopy and mass spectrometry is ideal.

  • ¹H NMR: Will show characteristic signals for the ethyl groups on the phosphonate, the butyl chain, and the disappearance of the ethyl ester signals. The methylene group adjacent to the phosphorus will appear as a distinctive doublet of triplets due to coupling with both phosphorus and the adjacent CH₂ group.

  • ¹³C NMR: Will show the expected number of carbon signals, with the carbon directly bonded to phosphorus showing a large coupling constant (¹JC-P).

  • ³¹P NMR: This is a definitive technique. The product will show a single peak in the typical phosphonate region (usually δ 20-30 ppm), confirming the formation of the C-P bond.

  • Mass Spectrometry (e.g., ESI-MS): Will confirm the molecular weight of the final acid.

References

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Optimization

Technical Support Center: Purification of 4-(Diethylphosphono)butanoic acid

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for 4-(diethylphosphono)butanoic acid. This guide is designed for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for 4-(diethylphosphono)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this versatile Horner-Wadsworth-Emmons (HWE) reagent. The unique bifunctional nature of this molecule, possessing both a carboxylic acid and a phosphonate ester, presents specific challenges that require careful consideration during isolation and purification. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve the highest possible purity for your downstream applications.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific issues encountered during the purification of 4-(diethylphosphono)butanoic acid in a problem-and-solution format.

Issue 1: The isolated product is an intractable oil and fails to crystallize.
  • Question: I've completed my synthesis and after workup and solvent removal, my 4-(diethylphosphono)butanoic acid is a viscous, colorless oil. I've been unable to induce crystallization even with various solvent systems and techniques. What's going wrong?

  • Answer & Troubleshooting Steps: This is a common and frustrating issue, often pointing to the presence of impurities that act as crystallization inhibitors by depressing the compound's melting point.

    • Primary Cause: Residual non-polar impurities. Unreacted starting materials from the synthesis, such as alkyl halides or triethyl phosphite (from an Arbuzov-type reaction), are common culprits. These neutral organic molecules disrupt the crystal lattice formation of your polar product.

    • Secondary Cause: Residual solvents. Even small amounts of high-boiling solvents like DMF or DMSO can prevent solidification.

    Recommended Solution Workflow: A multi-step purification strategy is most effective.

    • Acid-Base Extraction: This is the most powerful technique to separate the acidic product from neutral or basic impurities. The carboxylic acid moiety allows for its selective extraction into an aqueous base, leaving non-acidic compounds behind in the organic layer. See Protocol 1 for a detailed methodology.

    • High-Vacuum Drying: After extraction and solvent removal, place the product under high vacuum (<1 mmHg) for several hours, potentially with gentle heating (40-50°C), to remove any lingering solvent or volatile impurities.

    • Re-attempt Crystallization: With the bulk of impurities removed, crystallization is far more likely to succeed. See Protocol 3 for guidance on solvent selection.

    Workflow for Overcoming Crystallization Failure

    G start Product is an Intractable Oil check_impurities Analyze by ¹H NMR: Are non-polar impurities or starting materials visible? start->check_impurities acid_base Perform Acid-Base Extraction (See Protocol 1) check_impurities->acid_base Yes remove_solvent Remove Solvent Under High Vacuum (Gentle Heat) check_impurities->remove_solvent No (Trace Solvent Only) acid_base->remove_solvent recrystallize Attempt Crystallization (See Protocol 3) remove_solvent->recrystallize success Crystalline Product Obtained recrystallize->success Success chromatography Consider Column Chromatography (See Protocol 2) recrystallize->chromatography Failure

    Caption: Troubleshooting decision tree for non-crystallizing product.

Issue 2: Significant product loss or degradation during purification.
  • Question: My yield drops dramatically after my purification protocol. I suspect the compound is either being lost during workup or is degrading. How can I prevent this?

  • Answer & Troubleshooting Steps: Yield loss can be attributed to either mechanical loss or chemical degradation. The key is to identify which is occurring. The phosphonate ester group is susceptible to hydrolysis, especially under harsh pH conditions.[1][2]

    • Cause A: Hydrolysis on Silica Gel. Standard silica gel is inherently acidic and can catalyze the hydrolysis of the diethyl phosphonate to its monoethyl or fully de-esterified phosphonic acid form, particularly when using polar protic eluents like methanol. These byproducts are highly polar and may not elute from the column, leading to apparent yield loss.

    • Cause B: Emulsion during Extraction. The amphiphilic nature of the product can lead to the formation of stable emulsions during acid-base extractions, trapping the product in the interfacial layer.

    • Cause C: Incomplete Protonation/Deprotonation. If the aqueous layer is not made sufficiently acidic (pH < 2) after basic extraction, the carboxylate salt will not be fully protonated and will remain in the aqueous phase, preventing its extraction back into an organic solvent.

    Recommended Solutions:

    • For Chromatography:

      • Deactivate Silica: Pre-treat your silica gel by slurrying it in an eluent containing 0.5-1% triethylamine (NEt₃). This neutralizes the acidic sites on the silica surface, preventing ester hydrolysis.

      • Use an Alternative Stationary Phase: Consider using neutral alumina or a reverse-phase (C18) column, which are less likely to cause degradation.[3]

    • For Extractions:

      • Break Emulsions: Add a saturated sodium chloride solution (brine) to the separatory funnel. The increased ionic strength of the aqueous phase helps to break up emulsions.

      • Ensure pH Control: Use a pH meter or pH paper to confirm the pH of the aqueous layer at each step. Ensure pH > 9 for extraction into base and pH < 2 for extraction back into the organic solvent.

Issue 3: Product appears pure by TLC but shows extra peaks in NMR.
  • Question: I ran a column and the fractions containing my product show a single spot by TLC. However, the ¹H NMR spectrum of the combined fractions shows minor, unidentifiable peaks.

  • Answer & Troubleshooting Steps: This indicates the presence of an impurity that has a very similar polarity (Rf value) to your product, making it difficult to separate by standard chromatography.

    • Possible Impurity: A common side-product in the synthesis of phosphonates is the bis-adduct, such as 4,4-bis(diethylphosphono)butanoic acid. This compound has a polarity similar enough to the desired product that it may co-elute.

    • Solution 1: Optimize Chromatography. Change the solvent system to alter selectivity. A gradient elution or switching to a different solvent system (e.g., from ethyl acetate/hexanes to dichloromethane/methanol) can often resolve closely eluting spots.

    • Solution 2: Use a Higher Resolution Technique. If preparative HPLC is available, it offers significantly better resolving power than flash chromatography. A method using a C18 column with a water/acetonitrile gradient containing a small amount of acid (like formic or phosphoric acid) is often effective for polar compounds.[3]

    • Solution 3: Derivatization. For analytical confirmation, you can esterify the carboxylic acid (e.g., to a methyl ester). The change in the molecule's overall polarity may allow for better separation of the derivatized product from the derivatized impurity by chromatography (GC or LC), helping with identification.

Frequently Asked Questions (FAQs)

Q1: What is the best method to remove unreacted triethyl phosphite from the crude product? A1: Triethyl phosphite is a neutral, relatively non-polar compound. The most effective method is an acid-base extraction (Protocol 1). When you dissolve your crude product in an organic solvent and extract with an aqueous base (e.g., NaHCO₃ or NaOH), your acidic product will move to the aqueous layer as its carboxylate salt, while the neutral triethyl phosphite remains in the organic layer, which is then discarded.

Q2: How can I definitively confirm the purity and identity of my final product? A2: A combination of techniques is recommended:

  • ¹H and ³¹P NMR Spectroscopy: Provides structural confirmation and can reveal the presence of phosphorus-containing impurities. The absence of starting material signals is a good indicator of purity.

  • ¹³C NMR Spectroscopy: Confirms the carbon backbone and the number of unique carbons.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is an excellent tool for assessing purity. A single peak in the chromatogram coupled with the correct mass-to-charge ratio (m/z) in the mass spectrum provides strong evidence of a pure compound.[4]

  • Melting Point: A sharp melting range for a crystalline solid is a classic indicator of high purity.

Q3: My purified compound is a viscous oil, not a solid. Is this acceptable? A3: While 4-(diethylphosphono)butanoic acid can exist as a low-melting solid, obtaining it as a very viscous, pure oil is also common, especially if trace impurities prevent crystallization. If analytical data (NMR, LC-MS) confirms >95% purity, it is often suitable for use in subsequent reactions like the Horner-Wadsworth-Emmons olefination.[5] The key is the absence of reactive impurities, not necessarily the physical state.

Q4: What are the recommended storage conditions for the purified product? A4: The compound is susceptible to hydrolysis.[6] For long-term storage, keep it in an airtight container under an inert atmosphere (nitrogen or argon) at a low temperature (0 to -20°C). This minimizes exposure to atmospheric moisture and slows potential degradation.

Q5: Can I use this reagent directly after synthesis without purification for an HWE reaction? A5: This is strongly discouraged. Impurities from the synthesis, particularly unreacted starting materials or side products, can interfere with the HWE reaction.[5] For example, any remaining base-sensitive starting materials could consume the base needed for the phosphonate deprotonation, leading to low or no yield of your desired alkene.[7][8] Proper purification is a critical step to ensure the success and reproducibility of the HWE reaction.

Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction

This protocol is ideal for removing neutral or basic organic impurities.

  • Dissolution: Dissolve the crude product (e.g., 10 g) in a suitable organic solvent like diethyl ether or ethyl acetate (200 mL).

  • Basification: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of sodium hydroxide (NaOH) (2 x 100 mL). Caution: This extraction can be exothermic.

  • Separation: Combine the aqueous layers. The desired product is now in the aqueous phase as a sodium salt. The organic layer, containing neutral impurities, can be discarded.

  • Acidification: Cool the combined aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is ~1-2 (confirm with pH paper). The product will often precipitate or turn the solution cloudy.

  • Re-extraction: Extract the acidified aqueous solution with a fresh organic solvent like dichloromethane (DCM) or ethyl acetate (3 x 150 mL). The protonated product will now move back into the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Purification by Silica Gel Column Chromatography

Use this method when acidic or polar non-ionic impurities are present.

  • Slurry Preparation: Prepare a slurry of silica gel in the starting eluent. To prevent hydrolysis, use an eluent system containing 0.5% triethylamine (e.g., 94.5:5:0.5 Hexane:Ethyl Acetate:NEt₃).

  • Column Packing: Pack a glass column with the prepared slurry.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or DCM and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of increasing polarity (e.g., starting with 5% ethyl acetate in hexanes and gradually increasing to 50% or higher, all containing 0.5% NEt₃). A typical eluent system for this compound might involve a gradient of methanol in dichloromethane.

  • Fraction Collection: Collect fractions and analyze them by TLC, staining with potassium permanganate or iodine to visualize the spots.

  • Concentration: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.

Protocol 3: Purification by Crystallization

This is the final step to obtain a high-purity, solid product.[9]

  • Solvent Selection: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures.[10] Good starting points for 4-(diethylphosphono)butanoic acid include diethyl ether, methyl tert-butyl ether (MTBE), or a mixed solvent system like ethyl acetate/hexanes.

  • Dissolution: In a clean flask, add a minimal amount of the chosen hot solvent to the purified oil until it fully dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. Undisturbed cooling is crucial for the formation of large, well-defined crystals.

  • Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Chilling: Once crystal growth begins, place the flask in a refrigerator (4°C) or freezer (-20°C) for several hours to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under high vacuum.

Comparative Overview of Purification Techniques
TechniqueProsConsBest For Removing
Acid-Base Extraction High capacity, fast, inexpensive, excellent for removing neutral impurities.Can lead to emulsions; risk of hydrolysis if pH is not controlled.Unreacted triethyl phosphite, alkyl halides.
Column Chromatography High resolution, can separate compounds of similar polarity.Lower capacity, time-consuming, risk of product degradation on silica.Polar byproducts, isomers, colored impurities.
Crystallization Yields very high-purity material, effective final polishing step.Requires a crystallizable compound; may not work if significant impurities are present.Small amounts of soluble impurities.
General Purification Workflow

G crude Crude Product (Post-Synthesis) extraction Step 1: Acid-Base Extraction (Removes Neutral Impurities) crude->extraction analysis1 Purity Check (TLC, ¹H NMR) extraction->analysis1 chromatography Step 2: Column Chromatography (Removes Polar Impurities) analysis1->chromatography Impurities Remain crystallization Step 3: Crystallization (Final Polishing) analysis1->crystallization Sufficiently Pure analysis2 Purity Check (TLC, ¹H NMR) chromatography->analysis2 analysis2->crystallization final_product High-Purity Product (>98%) crystallization->final_product

Caption: Recommended multi-step purification workflow.

References
  • Wikipedia. (n.d.). Phosphonate. Retrieved January 21, 2026, from [Link][1]

  • Keglevich, G. (2020). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 25(19), 4536. [Link][2]

  • Keglevich, G. (2020). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. [Link][6]

  • Savignac, P., & Collignon, N. (2011). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 7, 877-889. [Link][11]

  • Hudson, R. F., & Keay, L. (1956). The hydrolysis of phosphonate esters. Journal of the Chemical Society (Resumed), 2463-2469. [Link][12]

  • Organic Chemistry Portal. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved January 21, 2026, from [Link][7]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved January 21, 2026, from [Link][13]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved January 21, 2026, from [Link][8]

  • SIELC Technologies. (n.d.). Separation of Butanoic acid, 4-[[2-[(5-chloro-2-cyanophenyl)azo]-5-(diethylamino)phenyl]amino]-4-oxo- on Newcrom R1 HPLC column. Retrieved January 21, 2026, from [Link][3]

  • Google Patents. (n.d.). JPH0592102A - Crystallization method for organic acid or organic acid ester. Retrieved January 21, 2026, from [9]

  • PubMed. (2019). Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry. Retrieved January 21, 2026, from [Link][4]

  • Food Science and Technology. (2021). Synthesis and crystallization purification of phytosterol esters for food industry application. Retrieved January 21, 2026, from [Link][14]

Sources

Troubleshooting

Common side reactions in the esterification of 4-(Diethoxyphosphoryl)butanoic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the esterif...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the esterification of 4-(diethoxyphosphoryl)butanoic acid. The unique bifunctional nature of this molecule—possessing both a carboxylic acid and a phosphonate ester—presents specific challenges that require careful consideration of reaction conditions to ensure high yield and purity.

Frequently Asked Questions (FAQs)
Q1: What are the primary challenges and potential side reactions when esterifying the carboxylic acid group of 4-(diethoxyphosphoryl)butanoic acid?

The esterification of 4-(diethoxyphosphoryl)butanoic acid is primarily a Fischer-type esterification, a reversible reaction between the carboxylic acid and an alcohol, typically under acidic catalysis.[1][2] The main goal is to selectively esterify the carboxyl group without disturbing the existing diethoxyphosphoryl moiety.

The core challenges and potential side reactions are:

  • Incomplete Conversion : Like all Fischer esterifications, the reaction is an equilibrium process.[1] Water is a byproduct, and its presence can drive the reaction backward, leading to low yields.

  • Hydrolysis of the Phosphonate Ester : The acidic conditions required to catalyze the carboxylic acid esterification can also promote the hydrolysis of the phosphonate ethyl esters, yielding phosphonic acid derivatives.[3] This is a significant concern, especially in the presence of water.

  • Transesterification of the Phosphonate Ester : If the alcohol used for the esterification (e.g., methanol, propanol) is different from the alcohol of the phosphonate ester (ethanol), there is a risk of transesterification at the phosphorus center. This leads to a mixture of phosphonate esters, complicating purification.

  • Formation of Anhydrides and Oligomers : Under harsh dehydrating conditions or high temperatures, the carboxylic acid can undergo self-condensation to form anhydrides or even oligomeric polyesters.

The key to a successful reaction is to use conditions mild enough to avoid reactions at the phosphonate center while effectively driving the carboxylic acid esterification to completion.

Q2: My reaction is slow and gives a low yield. How can I optimize the reaction to drive it to completion?

A low yield is most often due to the reversible nature of the Fischer esterification.[2][4] To shift the equilibrium toward the product, you must address the water produced during the reaction and ensure proper catalysis.

Troubleshooting Low Conversion:

Potential Cause Explanation Recommended Solution
Water Accumulation The presence of water, a reaction byproduct, promotes the reverse reaction (ester hydrolysis).[1]1. Use a Dean-Stark Apparatus: If using a solvent that forms an azeotrope with water (e.g., toluene, cyclohexane), refluxing with a Dean-Stark trap will physically remove water as it forms.[1] 2. Use a Dehydrating Agent: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester water.[5] 3. Use Excess Alcohol: Using the alcohol reactant as the solvent drives the equilibrium forward according to Le Châtelier's principle.[1]
Ineffective Catalysis The catalyst may be insufficient in concentration, inactive, or inappropriate for the substrate.1. Catalyst Choice: Standard Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are effective.[1] For substrates sensitive to strong acids, consider milder solid acid catalysts like an acidic ion-exchange resin (e.g., Amberlyst-15), which also simplifies removal.[6] 2. Catalyst Concentration: Typically, a catalytic amount (1-5 mol%) is sufficient. Ensure the catalyst is active and not degraded.[7]
Suboptimal Temperature The reaction rate is temperature-dependent, but excessive heat can promote side reactions.Optimize the reaction temperature. For most simple alcohols, refluxing is sufficient. Higher temperatures can increase the rate but may also increase the risk of side reactions at the phosphonate group.[7]

Workflow for Optimizing Yield

Caption: Troubleshooting workflow for low esterification yield.

Q3: I'm observing impurities related to the phosphonate group. What are they, and how can I prevent them?

The diethoxyphosphoryl group is generally stable, but the acidic and potentially aqueous conditions of esterification can lead to its degradation.

  • Phosphonate Hydrolysis : The most common side reaction at the phosphorus center is the acid-catalyzed hydrolysis of one or both ethyl ester groups.[3] This is exacerbated by the presence of water.

    • Identification : The hydrolyzed product, 4-(ethoxy(hydroxy)phosphoryl)butanoic acid or its fully hydrolyzed counterpart, will be significantly more polar than the starting material or desired product. It can be detected by ³¹P NMR (shift will change) or LC-MS.

    • Prevention : The most critical factor is to minimize water. Use anhydrous reagents and solvents, and actively remove the water produced during the reaction.[8] Using milder catalysts or shorter reaction times can also help.

  • Phosphonate Transesterification : This occurs when the alcohol used for esterification (R'-OH) displaces the ethanol from the phosphonate group.

    • Identification : This results in a mixture of products, e.g., 4-(methoxy(ethoxy)phosphoryl)butanoic acid methyl ester if methanol was used. This complex mixture can be difficult to separate and is often detected by GC-MS or LC-MS showing multiple product masses.

    • Prevention : The simplest way to avoid this is to use ethanol as the alcohol for the esterification of the carboxylic acid. If another alcohol must be used, employ the mildest possible conditions (lower temperature, weaker acid catalyst) and shortest reaction time to minimize the opportunity for transesterification.

Diagram of Main Reaction vs. Side Reactions

G cluster_main Desired Reaction cluster_side Side Reactions SM 4-(Diethoxyphosphoryl)butanoic Acid + R-OH P Target Ester SM->P H⁺ Catalyst -H₂O SP1 Phosphonate Hydrolysis Product SM->SP1 H⁺ Catalyst SP2 Phosphonate Transesterification Product SM->SP2 H⁺ Catalyst H2O H₂O (from reaction or solvent) ROH R-OH (Esterifying Alcohol)

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of Phosphonate Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phosphonate compounds. This guide is designed to provide practical, in-depth solutions to the common ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phosphonate compounds. This guide is designed to provide practical, in-depth solutions to the common challenge of low solubility encountered during experiments. As a Senior Application Scientist, I have structured this resource to not only offer step-by-step protocols but also to explain the underlying chemical principles, empowering you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

This section addresses common initial questions about the solubility of phosphonate compounds, providing a foundational understanding of their behavior in solution.

Q1: Why are my phosphonic acid compounds poorly soluble in organic solvents?

Phosphonic acids are organophosphorus compounds that are structurally similar to phosphoric acid. They are generally nonvolatile solids that exhibit poor solubility in organic solvents but are soluble in water and common alcohols.[1] This is due to the high polarity of the phosphonic acid group, which can form strong hydrogen bonds with polar protic solvents like water. In contrast, non-polar organic solvents cannot effectively solvate the charged or highly polar phosphonate headgroup.

Q2: I've noticed my phosphonate compound's solubility changes dramatically with pH. What is the chemical basis for this?

The solubility of phosphonic acids is highly dependent on pH. The phosphonic acid group is diprotic, meaning it can donate two protons.[1] In acidic conditions, the phosphonic acid is fully protonated (R-PO(OH)₂), which can limit its water solubility. As the pH increases, the phosphonic acid deprotonates to form phosphonate salts (R-PO(OH)O⁻ and R-PO(O⁻)₂). These charged species are significantly more water-soluble.[2] Therefore, adjusting the pH to a basic range is a common and effective strategy to dissolve phosphonic acids in aqueous solutions.[2]

Q3: My phosphonate compound precipitated when I added it to my cell culture media. What could be the cause?

This is a frequent issue and is most often caused by the strong chelating properties of phosphonates. Phosphonates bind tightly to di- and trivalent metal ions, such as calcium (Ca²⁺) and magnesium (Mg²⁺), which are present in many biological buffers and cell culture media.[1] This chelation can form insoluble metal-phosphonate complexes, leading to precipitation.[3] It is crucial to consider the composition of your media and buffers when working with phosphonates.

Q4: What is the difference in solubility between a phosphonic acid and its corresponding phosphonate salt?

Phosphonic acids are sparingly soluble, while their corresponding salts (phosphonates) are highly water-soluble.[1] The salt form exists when the acidic protons of the phosphonic acid have been replaced by a counter-ion, such as sodium (Na⁺) or potassium (K⁺). This ionic character greatly enhances the interaction with polar water molecules, leading to increased solubility.

Troubleshooting Guides

This section provides detailed, question-and-answer-based troubleshooting for specific experimental problems related to phosphonate solubility.

Problem 1: My phosphonic acid powder won't dissolve in water.

Q: I'm trying to make a stock solution of my phosphonic acid in water, but it's not dissolving. What should I do?

Underlying Cause: The protonated form of the phosphonic acid has limited water solubility. To enhance solubility, you need to deprotonate it to form the more soluble phosphonate salt.

Solution Workflow:

Caption: Workflow for dissolving a phosphonic acid in water.

Detailed Protocol: Preparing an Aqueous Stock Solution of a Phosphonic Acid

  • Initial Suspension: Add your weighed phosphonic acid powder to a volume of high-purity water (e.g., Milli-Q) that is less than your final desired volume (e.g., use 80% of the final volume). Stir the suspension at room temperature.

  • Basification: While stirring, add a dilute solution of a base, such as 0.1 M NaOH or KOH, dropwise to the suspension.[4]

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter.

  • Dissolution Point: Continue adding the base dropwise until the phosphonic acid fully dissolves. The pH at which this occurs will depend on the pKa of your specific compound. Many phosphonic acids will dissolve at a pH between 7.0 and 8.0.

  • Final Adjustments: Once the solid is dissolved, you can make minor pH adjustments with dilute acid (e.g., 0.1 M HCl) or base to reach your target pH.

  • Final Volume: Add high-purity water to reach your final desired concentration.

  • Sterilization (if required): Filter-sterilize the final solution through a 0.22 µm filter. Note that autoclaving is generally not recommended as high temperatures can potentially degrade some compounds.

Data Presentation: Common Bases for Solubilization

BaseConcentrationComments
Sodium Hydroxide (NaOH)0.1 M - 1 MCommonly used, provides Na⁺ counter-ion.
Potassium Hydroxide (KOH)0.1 M - 1 MProvides K⁺ counter-ion, which can sometimes offer solubility advantages.
Ammonium Hydroxide (NH₄OH)Dilute solutionProvides NH₄⁺ counter-ion, which can be useful if sodium or potassium is undesirable.

Problem 2: My phosphonate solution is clear at room temperature but precipitates when stored in the fridge.

Q: I successfully dissolved my phosphonate compound, but after storing it at 4°C, a precipitate formed. Why did this happen and can I rescue my solution?

Underlying Cause: The solubility of many salts, including some phosphonate salts, decreases at lower temperatures.[5][6] The precipitate is likely the phosphonate salt crashing out of the solution due to reduced solubility at 4°C. Another possibility is the formation of less soluble complexes with any trace metal contaminants.

Solution Workflow:

Caption: Troubleshooting precipitate formation upon cold storage.

Detailed Protocol: Rescuing and Storing Cold-Precipitated Phosphonate Solutions

  • Warm and Agitate: Allow the solution to warm to room temperature. Gentle vortexing or sonication can help redissolve the precipitate.

  • Assess Clarity: If the solution becomes clear again, it is likely usable. However, to prevent this from recurring, consider the following storage strategies:

    • Store at Room Temperature: If the compound is stable at room temperature, this may be the simplest solution. Check the manufacturer's data sheet for stability information.

    • Aliquoting and Freezing: Prepare smaller, single-use aliquots and store them at -20°C or -80°C. This often prevents precipitation issues associated with refrigeration.

  • If Precipitate Persists: If the precipitate does not redissolve upon warming, it may indicate that the solution is supersaturated or that there is an insoluble contaminant.

    • Filtration and Quantification: Filter the solution through a 0.22 µm filter to remove the precipitate. It is crucial to then re-quantify the concentration of the phosphonate in the filtrate (e.g., by HPLC or a relevant activity assay) as it will now be lower than the original intended concentration.

    • Prepare a New Stock: In many cases, it is more reliable to prepare a fresh stock solution at a slightly lower concentration to ensure it remains soluble under your desired storage conditions.

Problem 3: My phosphonate precipitates when added to a buffer containing divalent cations (e.g., Ca²⁺, Mg²⁺).

Q: I am performing a biological assay and my phosphonate compound immediately precipitates when I add it to my phosphate buffer containing calcium and magnesium. How can I prevent this?

Underlying Cause: This is a classic case of phosphonate-metal complex precipitation. The high affinity of the phosphonate for divalent cations leads to the formation of insoluble salts.[3][7]

Solution Workflow:

Caption: Strategies to prevent phosphonate precipitation in buffers with divalent cations.

Detailed Protocols and Considerations:

  • Protocol 1: Buffer Modification

    • Review Assay Requirements: Determine if the divalent cations are essential for your experiment.

    • Prepare a Modified Buffer: If possible, prepare the buffer without Ca²⁺ and Mg²⁺ or with significantly reduced concentrations.

    • Test Solubility: Perform a small-scale test to see if your phosphonate compound is soluble in the modified buffer.

  • Protocol 2: Use of a Competing Chelator

    • Introduce EDTA: Add a low concentration of a stronger chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), to your buffer. A final concentration of 0.1-1 mM EDTA is often sufficient.

    • Equilibrate: Allow the EDTA to equilibrate in the buffer before adding your phosphonate compound. The EDTA will chelate the free divalent cations, preventing them from reacting with your phosphonate.

    • Caution: Be aware that EDTA can interfere with biological processes that are dependent on divalent cations (e.g., enzyme activity). This approach should be validated to ensure it does not affect your experimental outcome.

  • Protocol 3: Order of Addition and Dilution

    • Pre-dilution: First, dilute your concentrated phosphonate stock solution in a small volume of a buffer that does not contain divalent cations.

    • Final Dilution: Add this pre-diluted phosphonate solution to your final assay well or tube that already contains the complete buffer with the divalent cations. This gradual introduction can sometimes prevent the immediate formation of a precipitate.

Data Presentation: Relative Affinity of Phosphonates for Divalent Cations

The stability of metal-phosphonate complexes can vary. Generally, the affinity follows this trend:

Cu²⁺ > Fe²⁺ > Zn²⁺ > Ni²⁺ > Pb²⁺ > Cd²⁺ > Ca²⁺ [8]

While calcium is on the lower end of this series, its relatively high concentration in many biological buffers makes it a common culprit for precipitation.

References

  • Phosphonate - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • US3770815A - Oil-soluble phosphonic acid composition - Google Patents. (n.d.).
  • Phosphonic acid: preparation and applications - PMC. (2017, October 20). Retrieved January 20, 2026, from [Link]

  • Formulation and in vitro evaluation of bisphosphonate loaded microspheres for implantation in osteolysis - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

  • Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. - ResearchGate. (2013, April 19). Retrieved January 20, 2026, from [Link]

  • How do salts of phosphonates affect the solubility of other substances in water? - Blog. (2025, July 15). Retrieved January 20, 2026, from [Link]

  • Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles - Frontiers. (n.d.). Retrieved January 20, 2026, from [Link]

  • Green phosphonate chemistry – Does it exist? - RSC Publishing. (2024, December 11). Retrieved January 20, 2026, from [Link]

  • Phosphonic acid: preparation and applications - Beilstein Journals. (n.d.). Retrieved January 20, 2026, from [Link]

  • Phosphonic acid: preparation and applications - PubMed. (2017, October 20). Retrieved January 20, 2026, from [Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • How Do You Dilute Phosphoric Acid? - Chemistry For Everyone - YouTube. (2025, July 6). Retrieved January 20, 2026, from [Link]

  • Divalent cations speciation with three phosphonate ligands in the pH-range of natural waters - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

  • Formulation and In Vitro Evaluation of Alendronate Sodium/PLGA Microspheres for Applications in Bone Related Disorders - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • EP0371264B1 - Phosphonate reagent compositions and methods of making same - Google Patents. (n.d.).
  • Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthesis, Characterization and in Vitro Evaluation of New Composite Bisphosphonate Delivery Systems - OUCI. (n.d.). Retrieved January 20, 2026, from [Link]

  • Speciation and Chemical Reactions of Phosphonate Chelating Agents in Aqueous Media. (2025, August 10). Retrieved January 20, 2026, from [Link]

  • Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications - Frontiers. (2022, May 31). Retrieved January 20, 2026, from [Link]

  • How to prepare 1M H3PO4 solution - YouTube. (2021, April 6). Retrieved January 20, 2026, from [Link]

  • Microwave-assisted hydrolysis of phosphonate diesters: an efficient protocol for the preparation of phosphonic acids - Green Chemistry (RSC Publishing). (n.d.). Retrieved January 20, 2026, from [Link]

  • Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

  • Optimizing Phosphate Buffer Solution: Preparation Methods and Case Studies. (2023, November 29). Retrieved January 20, 2026, from [Link]

  • how can we increase the acid or decrease ph level of solution and how can we increase the ph level or increase the basic concentration? | ResearchGate. (2022, August 5). Retrieved January 20, 2026, from [Link]

  • Phosphonate chelating agents | Download Table - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • prepare phosphoric acid solution - YouTube. (2020, August 18). Retrieved January 20, 2026, from [Link]

  • Aminophosphonate Chelates Can Dissolve Barite Scale at Very High pH - American Chemical Society. (2025, December 9). Retrieved January 20, 2026, from [Link]

  • Investigation into the effect of phosphonate inhibitors on barium sulfate precipitation. (2025, August 5). Retrieved January 20, 2026, from [Link]

  • How much Phosphorous are you adding to your solution to adjust pH?. (2020, October 25). Retrieved January 20, 2026, from [Link]

  • (PDF) Solubility and Inhibition Efficiency of Phosphonate Scale Inhibitor_Calcium_Magnesium Complexes for Application in a Precipitation-Squeeze Treatment - ResearchGate. (2025, August 6). Retrieved January 20, 2026, from [Link]

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  • Why the PBS buffer precipitate? - ResearchGate. (2018, June 19). Retrieved January 20, 2026, from [Link]

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  • Determination of bisphosphonate properties in terms of bioavailability, bone affinity, and cytotoxicity - PMC - NIH. (2024, July 15). Retrieved January 20, 2026, from [Link]

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Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 4-(Diethoxyphosphoryl)butanoic Acid

Welcome to the technical support center for the synthesis and optimization of 4-(diethoxyphosphoryl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 4-(diethoxyphosphoryl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common experimental issues, and answer frequently asked questions. Our aim is to empower you with the knowledge to achieve high yields and purity in your synthesis.

I. Synthetic Strategy Overview

The synthesis of 4-(diethoxyphosphoryl)butanoic acid is typically achieved in a two-step process. The first step involves the formation of the corresponding ethyl ester, ethyl 4-(diethoxyphosphoryl)butanoate, via a Michaelis-Arbuzov reaction. The second step is the selective hydrolysis of the carboxylate ester to yield the final carboxylic acid. Careful optimization of both steps is crucial for a successful outcome.

Diagram 1: Overall Synthetic Workflow

Synthetic Workflow Overall Synthetic Workflow for 4-(Diethoxyphosphoryl)butanoic Acid Ethyl 4-bromobutanoate Ethyl 4-bromobutanoate Michaelis-Arbuzov Reaction Michaelis-Arbuzov Reaction Ethyl 4-bromobutanoate->Michaelis-Arbuzov Reaction Triethyl phosphite Triethyl phosphite Triethyl phosphite->Michaelis-Arbuzov Reaction Ethyl 4-(diethoxyphosphoryl)butanoate Ethyl 4-(diethoxyphosphoryl)butanoate Michaelis-Arbuzov Reaction->Ethyl 4-(diethoxyphosphoryl)butanoate Purification 1 Purification 1 Ethyl 4-(diethoxyphosphoryl)butanoate->Purification 1 Hydrolysis Hydrolysis 4-(Diethoxyphosphoryl)butanoic acid 4-(Diethoxyphosphoryl)butanoic acid Hydrolysis->4-(Diethoxyphosphoryl)butanoic acid Purification 2 Purification 2 4-(Diethoxyphosphoryl)butanoic acid->Purification 2 Purification 1->Hydrolysis

Caption: A two-step synthesis of 4-(diethoxyphosphoryl)butanoic acid.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low Yield in the Michaelis-Arbuzov Reaction

Question: I am getting a low yield of ethyl 4-(diethoxyphosphoryl)butanoate. What are the likely causes and how can I improve it?

Answer:

Low yields in the Michaelis-Arbuzov reaction are a common issue. Here’s a systematic approach to troubleshooting:

  • Reagent Quality and Stoichiometry:

    • Triethyl phosphite: Ensure it is of high purity and has not been oxidized. It is advisable to use freshly distilled triethyl phosphite.

    • Ethyl 4-bromobutanoate: The reactivity of the alkyl halide is critical. Bromides are generally more reactive than chlorides.[1] Ensure the halide is pure and free from contaminants.

    • Stoichiometry: While a 1:1 stoichiometry is theoretically required, using a slight excess (1.1-1.2 equivalents) of triethyl phosphite can help drive the reaction to completion. However, a large excess can complicate purification.

  • Reaction Temperature and Time:

    • The classical Michaelis-Arbuzov reaction often requires elevated temperatures, typically in the range of 120-160°C.[2] Insufficient temperature can lead to an incomplete reaction.

    • Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. Prolonged heating at very high temperatures can lead to side reactions and decomposition.[3]

  • Side Reactions:

    • Byproduct Reactivity: The ethyl bromide generated as a byproduct can potentially react with triethyl phosphite. Using a phosphite with low molecular weight alkyl groups like triethyl phosphite is advantageous as the ethyl bromide byproduct is volatile and can be partially removed during the reaction.[4]

    • Elimination Reactions: Although less common with primary halides, at high temperatures, elimination to form ethyl but-3-enoate can occur.[1]

Diagram 2: Troubleshooting Low Yield in the Arbuzov Reaction

Troubleshooting Arbuzov Low Yield Troubleshooting Low Yield in Michaelis-Arbuzov Reaction Start Low Yield CheckReagents Check Reagent Purity & Stoichiometry Start->CheckReagents OptimizeConditions Optimize Reaction Conditions CheckReagents->OptimizeConditions Reagents OK Solution Improved Yield CheckReagents->Solution Impure Reagents Found & Corrected ConsiderCatalyst Consider Lewis Acid Catalyst OptimizeConditions->ConsiderCatalyst Still Low Yield OptimizeConditions->Solution Yield Improved ConsiderCatalyst->Solution

Caption: A logical flow for troubleshooting low reaction yields.

  • Use of a Catalyst:

    • Lewis acids such as zinc iodide (ZnI₂), indium(III) bromide (InBr₃), or cerium(III) chloride (CeCl₃·7H₂O) can catalyze the reaction, often allowing for milder conditions (e.g., room temperature or slightly elevated temperatures) and improved yields.[5]

Problem 2: Difficulty in Purifying Ethyl 4-(diethoxyphosphoryl)butanoate

Question: My crude product from the Arbuzov reaction is difficult to purify. What are the common impurities and how can I remove them?

Answer:

Purification of the intermediate ester can be challenging due to the presence of unreacted starting materials and byproducts.

  • Common Impurities:

    • Unreacted triethyl phosphite.

    • Unreacted ethyl 4-bromobutanoate.

    • Oxidized phosphite species.

  • Purification Strategy:

    • Removal of Volatiles: After the reaction is complete, remove the volatile byproduct ethyl bromide and any excess triethyl phosphite by distillation under reduced pressure.

    • Column Chromatography: Flash column chromatography on silica gel is an effective method for purification. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is typically effective. The product is moderately polar and should elute after the less polar impurities.

Problem 3: Low Yield or Incomplete Hydrolysis of the Ester

Question: I am struggling with the hydrolysis of ethyl 4-(diethoxyphosphoryl)butanoate to the carboxylic acid. The reaction is either incomplete or gives a low yield.

Answer:

The hydrolysis of the ester to the carboxylic acid requires careful control of conditions to avoid cleavage of the phosphonate ester bonds. Both acidic and basic hydrolysis can be employed.

  • Acidic Hydrolysis:

    • Conditions: Refluxing with a strong acid like concentrated hydrochloric acid (e.g., 6M HCl) is a common method.[2][6]

    • Troubleshooting:

      • Incomplete Reaction: If the reaction is incomplete, increase the reaction time or the concentration of the acid.

      • Side Reactions: Prolonged exposure to strong acid at high temperatures can potentially lead to some hydrolysis of the phosphonate esters, although this is generally slower than the hydrolysis of the carboxylate ester.[7]

  • Basic Hydrolysis:

    • Conditions: Using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a co-solvent like THF or ethanol at room temperature or with gentle heating is a milder alternative.[8]

    • Troubleshooting:

      • Incomplete Reaction: If the reaction is slow, gentle heating can be applied. Ensure at least one equivalent of base is used.

      • Work-up: After the reaction is complete, the reaction mixture needs to be acidified (e.g., with 1M HCl) to protonate the carboxylate and allow for extraction into an organic solvent.

Problem 4: Difficulty in Purifying the Final Product, 4-(Diethoxyphosphoryl)butanoic Acid

Question: The final carboxylic acid is proving difficult to purify. It is a sticky oil and I am struggling to get a pure product.

Answer:

Phosphonic acids are often polar and can be challenging to purify.

  • Purification Strategies:

    • Extraction: After acidification of the hydrolysis reaction mixture, the product should be extracted with a suitable organic solvent like dichloromethane or ethyl acetate. Multiple extractions may be necessary. Washing the combined organic layers with brine can help to remove water.

    • Crystallization: While the free acid may be an oil, it is sometimes possible to crystallize it from a suitable solvent system. Trying a combination of a good solvent and a poor solvent (anti-solvent) can induce crystallization.

    • Anion-Exchange Chromatography: This is a powerful technique for purifying charged molecules like phosphonic acids.[9][10]

      • The crude acid is dissolved in a low ionic strength buffer at a pH where it is deprotonated (negatively charged) and loaded onto an anion-exchange column.

      • Impurities are washed away with the loading buffer.

      • The pure product is then eluted by increasing the salt concentration (e.g., a linear gradient of NaCl) or by decreasing the pH of the eluting buffer.[8][11][12]

III. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Michaelis-Arbuzov reaction?

A1: The reaction proceeds via a two-step mechanism. First, the nucleophilic phosphorus atom of the trialkyl phosphite attacks the electrophilic carbon of the alkyl halide in an SN2 reaction, forming a phosphonium salt intermediate. In the second step, the displaced halide anion attacks one of the alkyl groups of the phosphite ester in another SN2 reaction, leading to the formation of the pentavalent phosphonate ester and an alkyl halide byproduct.[6][13][14]

Q2: Which is a better starting material, ethyl 4-chlorobutanoate or ethyl 4-bromobutanoate?

A2: Ethyl 4-bromobutanoate is the preferred starting material. The reactivity of alkyl halides in the Michaelis-Arbuzov reaction generally follows the order R-I > R-Br > R-Cl.[1] Therefore, the reaction with the bromide will proceed at a faster rate and likely under milder conditions than with the chloride.

Q3: Can I use a solvent for the Michaelis-Arbuzov reaction?

A3: While the reaction is often run neat (without a solvent), a high-boiling, inert solvent like toluene or xylene can be used. This can help to better control the reaction temperature, especially for large-scale reactions.

Q4: How can I monitor the progress of the reactions?

A4:

  • Michaelis-Arbuzov Reaction: Thin-layer chromatography (TLC) can be used to monitor the disappearance of the starting materials. Gas chromatography-mass spectrometry (GC-MS) is also an excellent tool for monitoring the reaction and identifying potential byproducts.[3][15]

  • Hydrolysis: TLC can be used to monitor the disappearance of the starting ester. The product, being a carboxylic acid, will have a different Rf value and may streak on the TLC plate. Using a mobile phase containing a small amount of acetic or formic acid can improve the spot shape.

Q5: What are the expected NMR chemical shifts for the product and intermediate?

A5:

  • Ethyl 4-(diethoxyphosphoryl)butanoate:

    • ¹H NMR: You would expect to see signals for the two ethyl groups of the phosphonate, the ethyl group of the carboxylate ester, and the three methylene groups of the butanoate chain. The protons on the carbon adjacent to the phosphorus will show coupling to the phosphorus atom.

    • ³¹P NMR: A single peak is expected in the phosphonate region, typically around +30 ppm.[16]

  • 4-(Diethoxyphosphoryl)butanoic Acid:

    • ¹H NMR: The spectrum will be similar to the ester, but the signals for the ethyl group of the carboxylate ester will be absent, and a broad singlet for the carboxylic acid proton will appear downfield (typically >10 ppm).[17][18]

    • ³¹P NMR: The chemical shift will be similar to the ester, in the phosphonate region.[19]

IV. Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-(diethoxyphosphoryl)butanoate

This protocol is a general guideline and may require optimization.

  • Materials:

    • Ethyl 4-bromobutanoate

    • Triethyl phosphite (freshly distilled)

    • Anhydrous toluene (optional)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 4-bromobutanoate (1.0 eq).

    • Add triethyl phosphite (1.1 eq).

    • Heat the reaction mixture to 140-150°C under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 4-6 hours.

    • Cool the reaction mixture to room temperature.

    • Remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane).

Parameter Recommended Value/Range Rationale
Temperature 140-150°CEnsures a reasonable reaction rate.
Reactant Ratio 1.1 eq. Triethyl phosphiteA slight excess helps drive the reaction to completion.
Atmosphere Inert (N₂ or Ar)Prevents oxidation of triethyl phosphite.

Protocol 2: Hydrolysis of Ethyl 4-(diethoxyphosphoryl)butanoate (Acidic Conditions)

  • Materials:

    • Ethyl 4-(diethoxyphosphoryl)butanoate

    • 6M Hydrochloric acid

    • Ethyl acetate or Dichloromethane

    • Anhydrous sodium sulfate

  • Procedure:

    • To a round-bottom flask, add ethyl 4-(diethoxyphosphoryl)butanoate (1.0 eq) and 6M hydrochloric acid.

    • Heat the mixture to reflux and stir vigorously for 4-8 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify as described in the troubleshooting section if necessary.

V. References

  • Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

  • Phosphonate - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • A new Catalytic Route to Deoxypropionate Building Blocks. (2009). Retrieved January 21, 2026, from [Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC. (2021). Retrieved January 21, 2026, from [Link]

  • Phosphonic acid: preparation and applications - Beilstein Journals. (2017). Retrieved January 21, 2026, from [Link]

  • Scheme 3. (a): Arbuzov reaction for the synthesis of 3; (b-d)... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. (2022). Retrieved January 21, 2026, from [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

  • Lewis Acid-Mediated Michaelis-Arbuzov Reaction at Room Temperature: A Facile Preparation of Arylmethyl/Heteroarylmethyl Phosphonates - Organic Chemistry Portal. (2011). Retrieved January 21, 2026, from [Link]

  • Ion-exchange Chromatography Protocol - Conduct Science. (2019). Retrieved January 21, 2026, from [Link]

  • Michaelis–Arbuzov reaction - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). Retrieved January 21, 2026, from [Link]

  • (S)-3-(tert-BUTYLOXYCARBONYLAMINO)-4-PHENYLBUTANOIC ACID - Organic Syntheses Procedure. (n.d.). Retrieved January 21, 2026, from [Link]

  • 4-ketoundecanoic acid - Organic Syntheses Procedure. (n.d.). Retrieved January 21, 2026, from [Link]

  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid - Organic Syntheses. (2018). Retrieved January 21, 2026, from [Link]

  • The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo - UNH Scholars Repository. (n.d.). Retrieved January 21, 2026, from [Link]

  • Ion-ExchangE chromatography for BIomolEculE analysIs. (n.d.). Retrieved January 21, 2026, from [Link]

  • Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. (2022). Retrieved January 21, 2026, from [Link]

  • Bases - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 21, 2026, from [Link]

  • Michaelis-Arbuzov Reaction | Chem-Station Int. Ed. (2014). Retrieved January 21, 2026, from [Link]

  • The ¹H NMR spectrum of butanoic acid in CDCl3 solvent - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • 6 III March 2018 [Link]. (2018). Retrieved January 21, 2026, from [Link]

  • CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids - YouTube. (2024). Retrieved January 21, 2026, from [Link]

Sources

Optimization

Technical Support Center: Understanding the Degradation Pathways of Organophosphorus Compounds

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the study of organophosphorus (OP) compounds. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the study of organophosphorus (OP) compounds. This guide is designed to provide in-depth, field-proven insights into the degradation pathways of these molecules and to offer practical solutions to common experimental challenges. Our approach is rooted in explaining the causality behind experimental choices to ensure your protocols are self-validating and your results are robust.

Section 1: Frequently Asked Questions on Core Degradation Mechanisms

This section addresses fundamental questions regarding the primary ways organophosphorus compounds break down.

Q1: What are the principal degradation pathways for organophosphorus compounds?

Organophosphorus compounds degrade through three main pathways: chemical hydrolysis, oxidation, and microbial degradation.[1][2] The predominant pathway depends on the compound's specific structure and environmental conditions such as pH, temperature, and microbial populations.[3] The principal reactions involved are hydrolysis, oxidation, alkylation, and dealkylation.[1][2]

  • Hydrolysis: This is often the most significant abiotic degradation route, involving the cleavage of phosphoester bonds (P-O, P-S).[1][2][4] This process significantly reduces the compound's toxicity.

  • Oxidation: This pathway often involves the conversion of a thion (P=S) group to an oxon (P=O) group, a process known as oxidative desulfuration.[5][6] This can, in some cases, lead to a product with greater biological activity or toxicity than the parent compound.[7][8]

  • Biodegradation: Microorganisms, including bacteria and fungi, can utilize organophosphorus compounds as a source of carbon or phosphorus.[3][9][10] They achieve this by producing enzymes, such as organophosphate hydrolase (OPH), that catalyze the breakdown of the compound.[1][11][12]

Q2: How does pH influence the hydrolysis rate of organophosphorus compounds?

The rate of hydrolysis is highly dependent on pH. Generally, hydrolysis is more rapid under alkaline (basic) conditions compared to acidic or neutral conditions.[1] This is because the hydroxide ion (OH⁻), which is more abundant at high pH, acts as a potent nucleophile, attacking the electrophilic phosphorus center and facilitating the cleavage of the ester bond.[13] While acid-catalyzed hydrolysis can occur, it typically requires strongly acidic conditions.[8]

Q3: What is the significance of the "leaving group" in OP compound hydrolysis?

The "leaving group" (designated as 'X' in the general structure) is the portion of the molecule that detaches from the phosphorus atom during hydrolysis.[2] The stability of this group is a critical factor in determining the rate of the reaction. A more stable leaving group (i.e., a weaker base) will depart more readily, leading to a faster hydrolysis rate. The chemical nature of this group dictates the primary degradation products and is a key focus in degradation studies.[2]

Q4: Are the degradation products always less toxic than the parent organophosphorus compound?

Not always. While hydrolysis generally leads to detoxification[1], oxidative pathways can sometimes result in "environmental activation," where the degradation product is more toxic.[8] A classic example is the oxidation of parathion (P=S) to its oxygen analog, paraoxon (P=O). Paraoxon is a much more potent inhibitor of acetylcholinesterase, the primary target of these compounds in the nervous system.[7][5] This highlights the importance of identifying and quantifying metabolites, not just the parent compound, in any degradation study.

Section 2: Experimental Design and Protocols

This section provides structured methodologies for investigating the degradation of organophosphorus compounds.

Q5: How do I design a laboratory experiment to study the chemical hydrolysis of a novel OP compound?

A well-designed hydrolysis study systematically evaluates the compound's stability across a range of relevant pH values. The goal is to determine the degradation rate constant (k) and the half-life (t₁/₂) under controlled conditions.

G cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis A Prepare Buffer Solutions (e.g., pH 4, 7, 9) B Prepare Stock Solution of OP Compound in a Water-Miscible Solvent A->B C Determine Analytical Method (e.g., HPLC, GC-MS) B->C D Spike OP Stock into Each Buffer Solution at a Known Concentration C->D E Incubate Samples at a Constant Temperature (e.g., 25°C) D->E F Collect Aliquots at Timed Intervals (t=0, 2, 4, 8, 24h...) E->F G Quench Reaction (if necessary) and Analyze Aliquots F->G H Quantify Parent OP Concentration at Each Time Point G->H I Plot ln(C/C₀) vs. Time to Determine Rate Constant (k) H->I J Calculate Half-Life (t₁/₂ = 0.693 / k) I->J

Caption: Workflow for OP compound hydrolysis experiments.

  • Buffer Preparation : Prepare sterile aqueous buffer solutions at environmentally relevant pH values (e.g., pH 4.0, 7.0, and 9.0). Use buffers that will not interfere with your analytical method.

  • Stock Solution : Prepare a concentrated stock solution of your test compound in a water-miscible organic solvent (e.g., acetonitrile or methanol) to ensure it dissolves completely before being introduced to the aqueous system.

  • Initiation : In triplicate for each pH, add a small volume (typically <1% of the total volume to avoid co-solvent effects) of the stock solution to the buffer in amber glass vials to achieve the desired initial concentration (e.g., 10 mg/L). Amber vials are used to prevent photodegradation.

  • Incubation : Seal the vials and place them in a constant temperature incubator or water bath. Temperature control is critical as reaction rates are temperature-dependent.

  • Sampling : At predetermined time intervals (e.g., 0, 2, 6, 12, 24, 48, 96 hours), sacrifice one vial from each pH set for analysis. The time points should be chosen to capture at least a 50% decline in the initial concentration.

  • Analysis : Analyze the samples immediately using a validated chromatographic method (e.g., HPLC-UV, LC-MS, or GC-MS) to determine the concentration of the parent compound.

  • Data Analysis : For each pH, plot the natural logarithm of the concentration (ln[C]) versus time. If the reaction follows first-order kinetics, the plot will be linear. The slope of this line is the negative of the rate constant (-k). The half-life can then be calculated using the formula: t₁/₂ = 0.693 / k.

Q6: What is a standard protocol for isolating organophosphate-degrading microorganisms from soil?

Isolating indigenous bacteria with the ability to metabolize OP compounds is a key step in studying bioremediation.[14] The principle is based on enrichment culture, where the OP compound is provided as the sole source of carbon or phosphorus, selecting for microbes that can utilize it.[3]

  • Soil Sample Collection : Collect soil from a site with a history of pesticide application, as this increases the likelihood of finding adapted microorganisms.[15][16]

  • Enrichment Medium Preparation : Prepare a minimal salts medium (MSM) that contains all essential nutrients (nitrogen, potassium, magnesium, etc.) but lacks a primary carbon or phosphorus source.

  • Primary Enrichment :

    • Add 10g of soil to 90mL of sterile MSM in a 250mL flask.

    • Add the target organophosphorus compound at a known concentration (e.g., 50 mg/L) as the sole carbon source.

    • Incubate the flask on a rotary shaker at room temperature (e.g., 25-30°C) for 7-10 days.

  • Subculturing :

    • Transfer 10mL of the enriched culture to 90mL of fresh MSM containing the OP compound.

    • Repeat this subculturing step 3-4 times. This process selectively enriches for microorganisms that can efficiently degrade the compound.

  • Isolation of Pure Cultures :

    • After the final enrichment step, prepare serial dilutions of the culture in sterile saline.

    • Plate the dilutions onto MSM agar plates where the OP compound is the only carbon source.

    • Incubate the plates until distinct colonies appear.

  • Verification : Pick individual colonies and grow them in liquid MSM with the OP compound. Monitor the disappearance of the OP compound over time using an analytical method like HPLC to confirm their degradative capability.

Section 3: Analytical Techniques and Troubleshooting

Accurate analysis of the parent OP compound and its degradation products is crucial. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and commonly used technique.[17][18]

Q7: What are the most common challenges in the GC-MS analysis of organophosphorus compounds and their metabolites?

Researchers often face several key challenges:

  • Peak Tailing for Active Compounds : Many OP compounds and their metabolites contain active groups that can interact with active sites (e.g., free silanols) in the GC inlet liner or column, causing asymmetric peak shapes.[19][20]

  • Thermal Degradation : Some OP compounds are thermally labile and can degrade in a hot GC injector, leading to inaccurate quantification and the appearance of unexpected peaks.[20]

  • Poor Volatility of Metabolites : Hydrolysis products are often more polar and less volatile than the parent compound, making them difficult to analyze directly by GC.

  • Co-elution : In complex matrices, other compounds can co-elute with the analytes of interest, interfering with identification and quantification.[17]

Troubleshooting Guide: Common GC-MS Issues
SymptomPossible Cause(s)Recommended Solution(s)
Peak Tailing / Broadening 1. Active Sites: The inlet liner or the front of the GC column has active sites (silanols) causing unwanted interactions.[20] 2. Column Contamination: The column is contaminated with non-volatile matrix components.[20] 3. Dead Volume: Improper column installation in the injector or detector.[20][21]1. Deactivate System: Use a deactivated or silanized inlet liner. Trim the first 10-15 cm from the front of the column to remove active sites.[20] 2. Bake Out/Replace Column: Bake out the column at its maximum isothermal temperature. If this fails, replace the column.[19] 3. Reinstall Column: Ensure the column is installed correctly according to the manufacturer's instructions for your specific instrument to minimize dead volume.[21]
Low or No Response 1. Inlet Degradation: The analyte is degrading in the hot inlet. 2. Septum Leak: A cored or old septum is causing sample loss.[20][22] 3. Sample Adsorption: The analyte is adsorbing to active sites in the system.[21]1. Optimize Inlet Temperature: Lower the inlet temperature. Consider using a gentler injection technique like pulsed splitless or on-column injection.[19] 2. Replace Septum: Implement a regular septum replacement schedule.[20][22] 3. Deactivate System: See "Peak Tailing" solutions. For polar metabolites, derivatization may be necessary.
Ghost Peaks / Carryover 1. Syringe Contamination: The autosampler syringe is carrying over residue from a previous, more concentrated sample.[21] 2. Inlet Contamination: The inlet liner is contaminated. 3. Backflash: The sample injection volume was too large for the liner and inlet conditions, contaminating the gas lines.[21]1. Improve Syringe Rinsing: Increase the number of pre- and post-injection solvent rinses. Use multiple rinse solvents of varying polarity.[21] 2. Replace Liner: Replace the inlet liner and septum.[19] 3. Reduce Injection Volume: Calculate the solvent expansion volume and ensure it does not exceed the liner volume. Reduce the injection volume or use a liner with a larger internal diameter.[21]
Q8: When should I use derivatization for analyzing OP degradation products?

Derivatization is a chemical modification process used to make analytes more suitable for GC analysis. You should consider derivatization when your degradation products (metabolites) are:

  • Highly Polar and Non-volatile: Hydrolysis of OP compounds often yields acidic or alcohol-containing metabolites. These polar functional groups lead to strong intermolecular hydrogen bonding, reducing volatility.

  • Thermally Unstable: Derivatization can create a more thermally stable version of the analyte.

Common Derivatization Strategy: Silylation Silylation replaces active hydrogens on polar functional groups (e.g., -OH, -COOH) with a trimethylsilyl (TMS) group. This blocks hydrogen bonding, increasing volatility and thermal stability.

G A Evaporate Sample Extract to Dryness Under Nitrogen B Add Silylation Reagent (e.g., BSTFA + 1% TMCS) in an Aprotic Solvent (e.g., Acetonitrile) A->B C Seal Vial and Heat (e.g., 70°C for 30 min) B->C D Cool to Room Temp and Inject into GC-MS C->D

Caption: Silylation workflow for polar OP metabolites.

Section 4: Data Interpretation
Q9: How do I differentiate between biotic and abiotic degradation in my experiment?

To prove that degradation is microbially mediated and not just a chemical process, you must include proper controls in your experimental design.

Control TypePurposeExpected Outcome
Sterile (Abiotic) Control To measure abiotic degradation (e.g., hydrolysis).Shows the rate of degradation due to chemical processes alone. This sample is typically sterilized by autoclaving or filtration.
No-Substrate Control To observe the behavior of the microbial population without the OP compound.Confirms that the microbes are not growing on other trace carbon sources and that the OP compound is required for growth/activity.
Inoculated (Biotic) Sample The main experimental sample containing both microbes and the OP compound.Shows the combined rate of biotic and abiotic degradation. A significantly faster degradation rate compared to the sterile control indicates biodegradation.[14]

The following diagram illustrates the general pathways and products resulting from the degradation of a generic organophosphate.

G cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Chemical or Enzymatic) cluster_biodegradation Further Biodegradation Parent Organophosphorus Parent Compound (P=S or P=O) Oxon Oxon Analog (P=O) Parent->Oxon Oxidative Desulfuration Acid Phosphoric/Thiophosphoric Acid Derivative Parent->Acid Cleavage of Ester Bond LeavingGroup Leaving Group (Alcohol/Thiol) Parent->LeavingGroup Cleavage of Ester Bond Oxon->Acid Cleavage of Ester Bond Oxon->LeavingGroup Cleavage of Ester Bond Mineralization CO₂ + H₂O + PO₄³⁻ Acid->Mineralization LeavingGroup->Mineralization

Caption: Generalized degradation pathways for organophosphorus compounds.

References
  • Singh, B. K., & Walker, A. (2006). Microbial degradation of organophosphorus compounds. FEMS Microbiology Reviews, 30(3), 428-471. [Link]

  • Li, X., et al. (2025). Organophosphorus Pesticide Degradation by Microorganisms: A Review. IMR Press. [Link]

  • Singh, B. K., & Walker, A. (2006). Microbial degradation of organophosphorus compounds. PubMed. [Link]

  • Lee, H. S., et al. (2002). Oxidation of organophosphorus pesticides for the sensitive detection by a cholinesterase-based biosensor. PubMed. [Link]

  • Dyguda-Kazimierowicz, E., et al. (2014). Alkaline Hydrolysis of Organophosphorus Pesticides: The Dependence of the Reaction Mechanism on the Incoming Group Conformation. ResearchGate. [Link]

  • Dyguda-Kazimierowicz, E., et al. (2014). Alkaline Hydrolysis of Organophosphorus Pesticides: The Dependence of the Reaction Mechanism on the Incoming Group Conformation. ACS Publications. [Link]

  • Ital-Mar, B., et al. (2012). Biodegradation of the organophosphate pesticide tetrachlorvinphos by bacteria isolated from agricultural soils in México. Revista Internacional de Contaminación Ambiental, 28(4), 305-314. [Link]

  • Yu, J., et al. (2025). Photocatalytic degradation of organophosphorus pesticides coupled with hydrogen production using titanium dioxide modified with both fluoride and platinum. Environmental Engineering Research. [Link]

  • Digal, C. L., et al. (2009). Photocatalytic degradation of organophosphate and phosphonoglycine pesticides using TiO2 immobilized on silica gel. PubMed. [Link]

  • Dannenberg, A., & Pehkonen, S. O. (1998). Investigation of the Heterogeneously Catalyzed Hydrolysis of Organophosphorus Pesticides. Journal of Agricultural and Food Chemistry, 46(1), 325-334. [Link]

  • Bigley, A. N., & Raushel, F. M. (2013). Hydrolysis of organophosphorus compounds by microbial enzymes. PubMed. [Link]

  • Singh, B. K., & Walker, A. (2006). Microbial degradation of organophosphorus compounds. FEMS Microbiology Reviews, 30(3), 428-471. [Link]

  • Magquire, R. J., & Watson, C. (2009). Oxidation of selected organophosphate pesticides during chlorination of simulated drinking water. ResearchGate. [Link]

  • Fathima, N., et al. (2024). Photocatalytic Degradation of Organophosphates Using Nanocrystalline ZnO Synthesized by Modified Sonochemical Method. MDPI. [Link]

  • Kumar, S., et al. (2018). Microbial Degradation of Organophosphate Pesticides: A Review. ResearchGate. [Link]

  • Vanhooke, J. L., et al. (1996). Mechanism for the Hydrolysis of Organophosphates by the Bacterial Phosphotriesterase. Biochemistry, 35(19), 6020-6025. [Link]

  • Wang, Y., et al. (2020). Study on Photocatalytic Degradation of Organophosphorus Pesticides. AIP Publishing. [Link]

  • Li, X., et al. (2025). Organophosphorus Pesticide Degradation by Microorganisms: A Review. IMR Press. [Link]

  • Vagi, M. C., & Petsas, A. S. (2017). Advanced Oxidation Processes for the Removal of Pesticides from Wastewater: Recent Review and Trends. CEST2017. [Link]

  • Wang, Y., et al. (2018). Recent Advances in Degradation of Organophosphorus Pesticides. ProQuest. [Link]

  • Wikipedia. (n.d.). Organophosphate. Wikipedia. [Link]

  • Lee, H. S., et al. (2002). Oxidation of organophosphorus pesticides for the sensitive detection by a cholinesterase-based biosensor. ResearchGate. [Link]

  • George, N., et al. (2014). Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos. ResearchGate. [Link]

  • George, N., et al. (2014). Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos. Semantic Scholar. [Link]

  • Mueller, T. C., et al. (1996). Experimental Parameters Used to Study Pesticide Degradation in Soil. Weed Technology, 10(1), 169-173. [Link]

  • D'Auria, S., et al. (2023). Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes. MDPI. [Link]

  • Restek Corporation. (n.d.). Troubleshooting Guide. Restek. [Link]

  • Wheeler, P., et al. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. Cromlab. [Link]

  • Helal, S. M. (2018). Studies of the Analysis of Pesticide Degradation in Environmental Samples. ResearchGate. [Link]

  • Agilent Technologies. (2000). GC - MS Troubleshooting Sheets. Scribd. [Link]

  • Zhang, C., et al. (2018). Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review. PMC - NIH. [Link]

  • Somasundaram, L., & Coats, J. R. (1991). Pesticide Degradation Mechanisms and Environmental Activation. Iowa State University Digital Repository. [Link]

  • Oancea, F., & Răducanu, D. (2023). Pesticide Use and Degradation Strategies: Food Safety, Challenges and Perspectives. MDPI. [Link]

  • Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu UK. [Link]

  • McMaster, M. C. (2008). Appendix B: GC/MS Troubleshooting Quick Reference. ResearchGate. [Link]

Sources

Troubleshooting

Handling and storage best practices for 4-(Diethoxyphosphoryl)butanoic acid

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 4-(Diethoxyphosphoryl)butanoic acid (CAS No. 38694-48-3).

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-(Diethoxyphosphoryl)butanoic acid (CAS No. 38694-48-3). This document provides researchers, scientists, and drug development professionals with essential information, best practices, and troubleshooting advice for the effective handling and use of this versatile bifunctional molecule. Our goal is to ensure the integrity of your experiments by addressing common challenges and questions.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage, handling, and properties of 4-(Diethoxyphosphoryl)butanoic acid.

Q1: What are the optimal storage conditions for 4-(Diethoxyphosphoryl)butanoic acid?

A1: Proper storage is critical to maintain the chemical integrity of the reagent. Based on safety data sheets and the compound's chemical nature, the following conditions are recommended:

  • Temperature: Store in a cool, dry place. While some suppliers do not specify a narrow range, general recommendations for similar moisture-sensitive reagents suggest ambient temperature, away from direct heat sources.

  • Atmosphere: The diethoxyphosphoryl group is susceptible to hydrolysis. Store the compound under an inert atmosphere (e.g., argon or nitrogen) to displace moisture and oxygen.

  • Container: Keep the container tightly sealed at all times when not in use. Use containers with high-quality seals, such as those with PTFE-lined caps.

  • Location: Store in a well-ventilated area away from incompatible materials, particularly strong bases, strong acids, and oxidizing agents[1][2].

Q2: Why is this compound considered moisture-sensitive? What happens if it's exposed to water?

A2: The sensitivity to moisture is due to the diethyl phosphonate ester functionality. In the presence of water, the P-O-C ester bonds can undergo hydrolysis. This reaction converts the diethyl phosphonate first to an ethyl phosphonate monoester and ultimately to the corresponding phosphonic acid. This degradation is often accelerated by acidic or basic conditions[3][4].

  • Causality: This degradation is significant because it changes the chemical identity of the reagent. The resulting phosphonic acid has different physical properties (e.g., solubility, polarity) and chemical reactivity, which can lead to failed or inconsistent experimental results.

Q3: How can I tell if my 4-(Diethoxyphosphoryl)butanoic acid has degraded?

A3: Degradation may not always be visually obvious. However, you can look for the following signs:

  • Physical Appearance: The compound is typically a liquid or low-melting solid. Any significant change in color, viscosity, or the appearance of precipitates could indicate degradation or contamination.

  • Analytical Confirmation: The most reliable method is to check the compound's purity analytically.

    • ³¹P NMR Spectroscopy: This is a highly effective technique for observing the phosphorus environment. The chemical shift for the diethyl phosphonate will differ from the hydrolyzed phosphonic acid species.

    • ¹H NMR Spectroscopy: Hydrolysis leads to the loss of the ethyl groups, which can be monitored by the disappearance of the characteristic ethyl quartet and triplet signals and the appearance of new signals.

    • Mass Spectrometry (MS): Check the molecular weight of the compound. The mass of the hydrolyzed product will be lower than the starting material.

Q4: What solvents are recommended for dissolving this compound?

A4: 4-(Diethoxyphosphoryl)butanoic acid is expected to be soluble in a range of polar organic solvents.

  • Recommended: Anhydrous solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, and Acetonitrile are suitable for most applications.

  • Use with Caution: Protic solvents like methanol and ethanol can participate in transesterification reactions with the phosphonate ester, especially in the presence of acid or base catalysts. While they may be used as solvents, be aware of this potential side reaction.

  • Avoid: Aqueous buffers for long-term storage, unless the compound is being used immediately in an aqueous reaction. If you must use an aqueous buffer, prepare the solution immediately before use.

Q5: What are the primary safety and handling precautions?

A5: Users should treat 4-(Diethoxyphosphoryl)butanoic acid as a potentially hazardous chemical.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety glasses or goggles, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood[1]. Avoid direct physical contact, inhalation, and ingestion[1].

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments involving 4-(Diethoxyphosphoryl)butanoic acid.

Problem EncounteredPotential CauseSuggested Solution & Explanation
Low or no yield in amide coupling reaction. 1. Reagent Degradation: The carboxylic acid or phosphonate moiety has hydrolyzed due to improper storage.Solution: Confirm the reagent's integrity using NMR or MS as described in FAQ A3. Use a fresh, unopened bottle of the reagent if degradation is suspected. Ensure all reaction solvents and glassware are rigorously dried.
2. Ineffective Coupling Reagents: The carbodiimide (e.g., EDC) or activator (e.g., NHS) has lost activity.Solution: EDC is highly moisture-sensitive and should be stored desiccated at -20°C and equilibrated to room temperature before opening[5]. Use fresh, high-quality coupling reagents.
3. Incorrect Reaction pH: The pH for the coupling reaction is suboptimal.Solution: For two-step EDC/NHS couplings, the activation of the carboxylic acid is most efficient at pH 4.5-6.0. The subsequent reaction with the amine is most efficient at pH 7.2-8.0[6][7]. Use appropriate buffers (e.g., MES for activation, PBS or HEPES for coupling) that do not contain competing carboxylates or amines.
Inconsistent results between experimental runs. 1. Variable Reagent Quality: The reagent may be degrading slowly over time after the bottle has been opened, leading to a decrease in purity with each use.Solution: Aliquot the reagent into smaller, single-use vials under an inert atmosphere upon receiving it. This minimizes repeated exposure of the bulk material to atmospheric moisture.
2. Presence of Water: Trace amounts of water in solvents or on glassware are causing partial hydrolysis.Solution: Use anhydrous solvents from a solvent purification system or a freshly opened bottle. Dry all glassware in an oven ( >100°C) for several hours and cool under a stream of dry nitrogen or in a desiccator before use.
Compound shows poor solubility in the reaction solvent. 1. Incorrect Solvent Choice: The chosen solvent may not be appropriate for the compound or the reaction intermediates.Solution: Refer to FAQ A4 for suitable solvents. Perform small-scale solubility tests with anhydrous solvents before setting up a large-scale reaction.
2. Formation of Salts/Degradation Products: The compound may have partially hydrolyzed to the phosphonic acid, which has different solubility. Alternatively, it may have formed a salt with a basic component in the reaction mixture.Solution: Purify the reagent before use if its integrity is . Ensure the reaction mixture is free of incompatible components that could cause precipitation.

Key Experimental Protocol: Amide Coupling

This protocol provides a general, two-step method for coupling the carboxylic acid of 4-(Diethoxyphosphoryl)butanoic acid to a primary amine-containing molecule (e.g., an amine-functionalized surface, a peptide, or a reporter molecule) using EDC and Sulfo-NHS chemistry.

Objective:

To form a stable amide bond between 4-(Diethoxyphosphoryl)butanoic acid and a target amine.

Materials:
  • 4-(Diethoxyphosphoryl)butanoic acid

  • Target molecule with a primary amine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 5.5 (non-amine, non-carboxylate buffer)

  • Coupling Buffer: 1X PBS, pH 7.4 (or other non-amine buffer)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for stock solutions

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine

Step-by-Step Methodology:

Step 1: Reagent Preparation

  • Prepare a stock solution of 4-(Diethoxyphosphoryl)butanoic acid (e.g., 100 mM) in anhydrous DMF or DMSO.

  • Prepare a solution of your amine-containing target molecule in the Coupling Buffer. The concentration will depend on the specific molecule.

  • Crucially, prepare EDC and Sulfo-NHS solutions immediately before use. Weigh the required amounts and dissolve them in Activation Buffer. EDC is rapidly hydrolyzed in aqueous environments[5].

Step 2: Activation of Carboxylic Acid

  • In a reaction vial, add the desired amount of 4-(Diethoxyphosphoryl)butanoic acid from its stock solution to a volume of cold (0-4°C) Activation Buffer.

  • Add a molar excess (typically 1.5 to 5 equivalents relative to the carboxylic acid) of both EDC and Sulfo-NHS to the reaction vial.

  • Incubate the mixture for 15-30 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.

Step 3: Coupling to the Amine

  • Immediately add the activated 4-(Diethoxyphosphoryl)butanoic acid solution to your solution of the amine-containing target molecule.

  • Ensure the final pH of the reaction mixture is between 7.2 and 8.0. If necessary, adjust by adding a small amount of concentrated Coupling Buffer.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. The optimal time may require empirical determination.

Step 4: Quenching and Purification

  • (Optional but recommended) Quench any unreacted Sulfo-NHS esters by adding a small amount of Quenching Solution (e.g., to a final concentration of 20-50 mM). Incubate for 15 minutes.

  • Purify the final conjugate using an appropriate method for your target molecule, such as dialysis, size-exclusion chromatography (SEC), or HPLC, to remove unreacted reagents and byproducts.

Workflow Diagram:

G cluster_prep Step 1: Preparation cluster_activation Step 2: Activation cluster_coupling Step 3: Coupling cluster_purify Step 4: Quench & Purify prep_acid Prepare Acid Stock (in Anhydrous DMF) activate Combine Acid, EDC, Sulfo-NHS in Activation Buffer (pH 5.5) Incubate 15-30 min @ RT prep_acid->activate prep_amine Prepare Amine Solution (in Coupling Buffer) couple Add Activated Acid to Amine Adjust pH to 7.4 Incubate 2h @ RT or O/N @ 4°C prep_amine->couple prep_edc Prepare EDC/Sulfo-NHS (Fresh, in Activation Buffer) prep_edc->activate activate->couple quench Quench with Tris or Ethanolamine couple->quench purify Purify Conjugate (e.g., Dialysis, SEC, HPLC) quench->purify

Caption: Workflow for EDC/Sulfo-NHS mediated amide coupling.

Visualization of Degradation Pathway

The primary degradation pathway for 4-(Diethoxyphosphoryl)butanoic acid is the hydrolysis of the phosphonate ester bonds in the presence of water. This process occurs in two steps, ultimately yielding the phosphonic acid.

Caption: Hydrolytic degradation of 4-(Diethoxyphosphoryl)butanoic acid.

References

  • Kovács, T., et al. (2020). Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates. Molecules, 25(16), 3742. [Link]

  • CD Bioparticles. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]

  • ChemSRC. Exploring the Synthesis and Properties of Diethyl Phosphonate. [Link]

  • ResearchGate. Hydrolysis of diethyl phosphonates (65) in aqueous acetone. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • ACS Publications. Mechanism of hydrolysis of diethyl 2-carboxyphenylphosphonate. Journal of the American Chemical Society. [Link]

  • Hudson, R. F., & Keay, L. (1956). The Hydrolysis of Phosphonate Esters. Journal of the Chemical Society, 477. [Link]

  • NY.Gov. Chemical Storage and Handling Recommendations. [Link]

  • IN.gov. Transportation, Use, Handling, and Storage of Lab Chemicals. [Link]

Sources

Optimization

Technical Support Center: Overcoming Challenges in Scaling Up Phosphonate Synthesis

From the Desk of the Senior Application Scientist Welcome to the technical support center for phosphonate synthesis. As researchers and drug development professionals, you are well aware of the immense value of phosphona...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for phosphonate synthesis. As researchers and drug development professionals, you are well aware of the immense value of phosphonates—from their role as active pharmaceutical ingredients in antiviral and osteoporosis therapies to their industrial applications as highly effective scale and corrosion inhibitors[1][2][3]. While laboratory-scale syntheses are well-documented, the transition to pilot or manufacturing scale introduces a host of challenges that can impact yield, purity, and safety.

This guide is designed to provide practical, field-proven insights into overcoming these hurdles. We will move beyond simple procedural lists to explore the causality behind common issues, empowering you to troubleshoot effectively and develop robust, scalable processes.

Section 1: Troubleshooting Guide for Core Synthesis Reactions

This section addresses specific issues encountered during the most common phosphonate synthesis reactions. The question-and-answer format is based on frequent queries received by our application support team.

The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone of C-P bond formation, typically involving the reaction of a trialkyl phosphite with an alkyl halide[4]. However, its classical execution often presents challenges at scale.

Q1: My Michaelis-Arbuzov reaction requires extreme temperatures (>150 °C) and long reaction times, which is inefficient and causes substrate degradation. How can I improve this?

A1: This is a classic limitation of the thermal Arbuzov reaction[5][6]. The high activation energy is necessary to drive both the initial Sɴ2 attack and the subsequent dealkylation of the phosphonium intermediate.

  • Causality & Explanation: The reaction rate is highly dependent on the reactivity of the alkyl halide (R-I > R-Br > R-Cl) and the steric hindrance at the carbon center[7]. At scale, prolonged heating is not only energy-intensive but also increases the risk of side reactions and decomposition of sensitive functional groups.

  • Solutions & Scientific Rationale:

    • Catalysis for Aryl Substrates: For less reactive aryl halides, which typically do not work under thermal conditions, nickel chloride (NiCl₂) catalysis can facilitate the reaction with triaryl phosphites under more manageable conditions[7].

    • Modern Alternatives for Sensitive Substrates: For complex, heat-sensitive molecules, consider moving away from the thermal reaction entirely. A photochemical Michaelis-Arbuzov reaction can be performed under very mild conditions, preserving delicate functional groups[7]. More recently, a radical Arbuzov reaction using photoredox catalysis has been developed. This groundbreaking method proceeds efficiently at room temperature and is applicable to a wide range of alkyl halides, making it highly suitable for scaling up syntheses of complex molecules[6].

Q2: I am attempting to synthesize a phosphonate from a secondary alkyl bromide, but the reaction is failing, yielding mostly elimination products. Why is this happening?

A2: The Michaelis-Arbuzov reaction proceeds via an Sɴ2-type mechanism, which is notoriously inefficient for secondary and tertiary alkyl halides due to steric hindrance[5][6]. Instead of nucleophilic attack by the phosphite, the phosphite can act as a base, promoting E2 elimination to form an alkene.

  • Recommended Protocol: This is a prime scenario where the radical Arbuzov reaction is superior. Because it does not rely on a nucleophilic substitution pathway, it is effective for primary, secondary, and even tertiary alkyl halides, providing a direct solution to this common limitation[6].

Q3: During my scaled-up reaction, I'm observing the formation of an unexpected second phosphonate product, complicating my purification. What is the source of this impurity?

A3: This is likely due to a competitive reaction involving the alkyl halide byproduct. In the final step of the Arbuzov mechanism, a halide ion dealkylates the phosphonium intermediate, generating your desired phosphonate and a new alkyl halide (R'-X)[4]. If this R'-X is as reactive or more reactive than your starting substrate (R-X), it can react with the trialkyl phosphite starting material, leading to an undesired phosphonate byproduct[6][7].

  • Solution: The simplest way to mitigate this is to choose your trialkyl phosphite strategically. Using trimethyl phosphite or triethyl phosphite is often preferred at scale because they generate methyl halide or ethyl halide byproducts. These are either highly volatile and can be removed from the reaction mixture under gentle heating or are less reactive than more complex starting halides[7].

Michaelis_Arbuzov_Mechanism reagents Trialkyl Phosphite + Alkyl Halide (R-X) intermediate Quasiphosphonium Salt [(RO)₃P⁺-R] X⁻ reagents->intermediate Sɴ2 Attack products Dialkyl Alkylphosphonate (Product) + Alkyl Halide Byproduct (R-X) intermediate->products Dealkylation by X⁻ caption Workflow: Michaelis-Arbuzov Reaction.

Caption: Workflow: Michaelis-Arbuzov Reaction.

The Pudovik Reaction and Related Additions

The Pudovik reaction, the addition of a dialkyl H-phosphonate to an aldehyde or imine, is a powerful method for creating α-hydroxyphosphonates and α-aminophosphonates. However, it is sensitive to reaction conditions, especially at scale[8].

Q1: My Pudovik reaction is giving very low yields, even after extended reaction times. What are the common culprits?

A1: Low yields in this reaction typically point to two primary issues: catalyst activity and substrate reactivity[8].

  • Inactive Catalyst: The reaction is base-catalyzed. If you are using a base like triethylamine, ensure it is fresh and anhydrous. Old or hydrated bases are common sources of failure. Consider using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) if a weaker base is proving insufficient, but use it catalytically[8].

  • Steric Hindrance: Highly hindered aldehydes or ketones react very slowly. When scaling up, simply increasing reaction time can lead to side reactions. The more effective solution is to increase the reaction temperature moderately or switch to a less sterically demanding phosphite reagent if possible[8].

  • Solvent Choice: The solvent can significantly impact the reaction. While many polar aprotic solvents work, some reactions perform exceptionally well under solvent-free ("neat") conditions , which can simplify work-up at scale[1][8].

Q2: My main product is contaminated with a significant phosphate byproduct. How do I prevent this?

A2: You are observing the phospha-Brook rearrangement , a known side reaction where the initially formed α-hydroxyphosphonate rearranges to a more thermodynamically stable phosphate ether[8]. This is particularly problematic with strong bases and prolonged reaction times.

  • Causality & Explanation: The base used to catalyze the Pudovik addition can also deprotonate the hydroxyl group of the product. This initiates a rearrangement where the oxygen atom attacks the phosphorus center, leading to the phosphate.

  • Solutions & Scientific Rationale:

    • Temperature Control: The rearrangement is often temperature-dependent. Running the reaction at the lowest feasible temperature can significantly minimize this side reaction[8].

    • Base Selection: Avoid using an excess of a strong base. Use a catalytic amount of a strong base or a stoichiometric amount of a weaker base like triethylamine[8].

    • Reaction Monitoring: Closely monitor the reaction's progress via TLC or NMR. Once the starting aldehyde is consumed, quench the reaction immediately to prevent the product from rearranging[8].

    • Acidic Work-up: A mild acidic work-up (e.g., with dilute HCl or NH₄Cl solution) is critical. It neutralizes the basic catalyst, preventing further rearrangement during product isolation and purification[8].

Pudovik_Troubleshooting cluster_yield Low Yield cluster_side_product Side Product Formation start Pudovik Reaction Issue yield_q Cause? start->yield_q Yield Problem side_q Phosphate Byproduct? start->side_q Purity Problem catalyst Inactive Catalyst yield_q->catalyst sterics Steric Hindrance yield_q->sterics sol_catalyst Solution: - Use fresh, anhydrous base - Increase catalyst loading catalyst->sol_catalyst sol_sterics Solution: - Increase temperature - Use less hindered phosphite sterics->sol_sterics rearrangement Phospha-Brook Rearrangement side_q->rearrangement sol_rearrangement Solutions: - Lower reaction temperature - Use weaker/catalytic base - Monitor reaction time - Perform acidic work-up rearrangement->sol_rearrangement caption Logic Diagram: Troubleshooting the Pudovik Reaction.

Caption: Logic Diagram: Troubleshooting the Pudovik Reaction.

Hydrolysis of Phosphonate Esters to Phosphonic Acids

For many applications, the final step is the conversion of a dialkyl phosphonate ester to the corresponding phosphonic acid. This step is deceptively simple and can be a major bottleneck at scale.

Q1: During the final hydrolysis step using concentrated HCl, my yields are low and I suspect product decomposition. Is P-C bond cleavage a real concern?

A1: Yes, P-C bond cleavage is a significant risk when using hot, concentrated mineral acids like HCl or HBr for hydrolysis[9]. This is especially true for molecules containing electron-donating groups (like a phenol) on an aromatic ring, which can stabilize the carbocation formed upon cleavage[9].

  • The Superior Alternative: McKenna's Method: For virtually all but the most robust molecules, the preferred industrial method is the McKenna reaction . This two-step procedure involves:

    • Reaction of the dialkyl phosphonate with bromotrimethylsilane (BTMS) to form a bis(trimethylsilyl) phosphonate. This step is typically fast and clean.

    • Simple methanolysis or hydrolysis of the silyl esters to yield the final phosphonic acid[9][10].

  • Advantages at Scale: The McKenna reaction proceeds under very mild, neutral conditions, preserving acid-sensitive functional groups. Furthermore, the byproducts (e.g., methyl bromide, hexamethyldisiloxane) are volatile and easily removed, simplifying purification[9]. Recent studies have also shown this reaction can be dramatically accelerated using microwave irradiation, reducing reaction times from hours to minutes[11].

Q2: My final phosphonic acid product is a sticky, water-soluble solid that is impossible to purify by standard column chromatography. What is the best purification strategy at scale?

A2: This is a critical strategic challenge. Due to their high polarity and acidity, phosphonic acids are generally not amenable to purification by silica gel chromatography[9]. Attempting to do so often results in poor recovery and streaking.

  • The "Purify the Precursor" Principle: The most effective and scalable strategy is to rigorously purify the dialkyl phosphonate ester precursor before the final hydrolysis step [9].

    • Workflow:

      • Synthesize your dialkyl phosphonate (e.g., via Michaelis-Arbuzov).

      • Perform a thorough purification of this ester intermediate using standard silica gel flash chromatography. It is a neutral, moderately polar molecule that behaves well on silica.

      • Take the now highly pure phosphonate ester and subject it to the final hydrolysis (preferably the McKenna method).

  • Benefit: Since the hydrolysis step is typically very clean and the byproducts are volatile, the final phosphonic acid is often obtained in high purity after a simple evaporation or trituration, completely avoiding a difficult final purification step[9].

FeatureHCl HydrolysisMcKenna Reaction (BTMS)
Conditions Concentrated HCl, reflux (high temp)BTMS, then MeOH; mild (room temp)[9]
Reaction Time 1 - 12 hoursCan be minutes to hours; MW accelerates[9][11]
Pros Inexpensive reagentMild, high-yielding, clean conversion[9]
Cons Harsh; risk of P-C bond cleavage; safety[9]More expensive reagent; moisture sensitive
Compatibility Poor for acid-sensitive moleculesExcellent; preserves most functional groups[11]

Section 2: General Scale-Up Challenges & FAQs

Q1: How should I manage a highly exothermic reaction when moving from a 100 mL flask to a 20 L reactor?

A1: Heat management is one of the most critical safety and performance considerations in scaling up[12]. A reaction's heat generation scales with volume (cubed), while its ability to dissipate heat only scales with surface area (squared).

  • Key Control Strategies:

    • Slow Reagent Addition: Never mix reagents all at once. Use a programmable addition pump to add the limiting reagent slowly and at a controlled rate.

    • Efficient Agitation: Ensure the reactor has a powerful overhead stirrer to maintain a homogenous temperature and prevent localized hot spots.

    • Active Cooling: Use a reactor equipped with a cooling jacket and a circulating coolant to actively remove heat as it is generated.

    • Dilution: Running the reaction at a lower concentration can help, as the solvent acts as a heat sink.

    • Flow Chemistry: For extremely exothermic or hazardous reactions (e.g., those using PCl₃), consider transitioning to a continuous flow reactor. This technology offers superior heat exchange and control over reaction parameters, making the process inherently safer at scale[13].

Q2: My work-up procedure involves an extraction that works perfectly at 100 mg scale but forms intractable emulsions at 100 g scale. What can I do?

A2: Emulsion formation is a common physical challenge during scale-up.

  • Troubleshooting Emulsions:

    • Minimize Agitation: During the extraction, use gentle mixing or rocking instead of vigorous shaking.

    • Brine Wash: After the initial aqueous wash, perform a wash with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which helps to break up emulsions.

    • Filtration: Sometimes, filtering the entire emulsified mixture through a pad of a filter aid like Celite® can break the emulsion.

    • Solvent Modification: Adding a small amount of a different organic solvent with different polarity can sometimes destabilize the emulsion.

Section 3: Key Experimental Protocols

Protocol 1: Scaled-Up Hydrolysis of a Dialkyl Phosphonate via the McKenna Method

This protocol describes a general procedure for the dealkylation of a purified diethyl arylphosphonate to the corresponding phosphonic acid on a 50-gram scale.

Safety Note: Bromotrimethylsilane (BTMS) is corrosive and reacts with moisture. Handle in a fume hood under an inert atmosphere (Nitrogen or Argon).

  • Reactor Setup: To a 1 L, three-neck, round-bottom flask equipped with an overhead mechanical stirrer, a nitrogen inlet, and a rubber septum, add the purified diethyl arylphosphonate (50.0 g, 1.0 equiv).

  • Inerting: Place the reactor under a positive pressure of dry nitrogen.

  • Solvent Addition: Add anhydrous dichloromethane (250 mL) via cannula and stir until the phosphonate is fully dissolved.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add bromotrimethylsilane (BTMS) (3.0 equiv) via syringe over 30 minutes.

    • Scientist's Note: Slow addition helps to control any potential exotherm. The reaction is typically monitored by ³¹P NMR, watching for the disappearance of the starting phosphonate ester signal and the appearance of the bis-silyl ester intermediate.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/NMR analysis confirms the complete consumption of the starting material.

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess BTMS under reduced pressure.

  • Methanolysis: Carefully add methanol (200 mL) to the residue at 0 °C. Stir the mixture at room temperature for 1 hour.

    • Scientist's Note: This step hydrolyzes the silyl esters to the phosphonic acid. It can be mildly exothermic.

  • Isolation: Remove the methanol under reduced pressure. The resulting solid is often the phosphonic acid in high purity. It can be further purified by trituration with a non-polar solvent (e.g., diethyl ether or hexanes) to remove any non-polar, soluble impurities, followed by filtration and drying under high vacuum.

Section 4: References

  • Demadis, K. D., Sipylit, S., & Pyrsa, M. (2024). Green phosphonate chemistry – Does it exist?. RSC Publishing.

  • Elayatt, A., et al. (2023). Synthesis And Evaluation of Different Numbers of Phosphonate Group Containing Compounds As Scale Inhibitors For Crude oil Production. ResearchGate.

  • Gabillet, S., et al. (2017). Phosphonic acid: preparation and applications. PMC.

  • Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation.

  • Reese, C. B., & Song, Q. (n.d.). H-phosphonate approach to the solution phase synthesis of linear and cyclic oligoribonucleotides. Nucleic Acids Research, Oxford Academic.

  • Stawinski, J., & Kraszewski, A. (2020). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Frontiers.

  • Stawinski, J., & Kraszewski, A. (2020). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. PMC - PubMed Central.

  • Zoń, J., Garczarek, P., & Białek, M. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. ResearchGate.

  • Anonymous. (n.d.). Radical Arbuzov Reaction. CCS Chemistry - Chinese Chemical Society.

  • BenchChem. (2025). Pudovik Synthesis of α-Hydroxyphosphonates: A Technical Troubleshooting Guide. Benchchem.

  • Anonymous. (n.d.). The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo. UNH Scholars Repository.

  • Anonymous. (n.d.). Continuous flow procedure involving an aza‐Pudovik reaction for the.... ResearchGate.

  • Anonymous. (2022). Review of Phosphorus-Based Polymers for Mineral Scale and Corrosion Control in Oilfield.

  • Anonymous. (n.d.). Retention and Release of Commercial and Purified Phosphonate Scale Inhibitors on Carbonate Substrate | Request PDF. ResearchGate.

  • Anonymous. (2026). Synthesis of (poly)phosphonic acids: an industrial perspective. ResearchGate.

  • Sadowska, K., et al. (2025). Synthesis of Phosphonate Derivatives of Benzisoselenazolones and Their Remarkable Antiureolytic Activity in Helicobacter pylori Cells. Journal of Medicinal Chemistry, ACS Publications.

  • Gavrilov, K., & Karpenko, N. (n.d.). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction.

  • Harris, C. F., & Roy, M. (2019). Section 5.1 Title: General Reaction Procedure. Berry Group.

  • Torsetnes, S. B., et al. (2025). Aminophosphonate Chelates Can Dissolve Barite Scale at Very High pH. American Chemical Society.

  • Kasthuri, R., et al. (2023). Microwave-Accelerated McKenna Synthesis of Phosphonic Acids: An Investigation. MDPI.

  • Anonymous. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester.

  • Organic Chemistry Portal. (n.d.). Arbuzov Reaction.

  • Zuhl, R. W. (n.d.). The Use of Polymers to Improve Control of Calcium Carbonate Scaling In High Stressed Cooling Water Systems*—Part I. Lubrizol.

  • Anonymous. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?.

  • Anonymous. (2017). (PDF) Phosphonic acid: preparation and applications. ResearchGate.

  • Shang, R., et al. (2023). Radical Arbuzov Reaction. Chinese Chemical Society.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Phosphonate Linkers: Spotlight on 4-(Diethoxyphosphoryl)butanoic Acid

For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation and surface modification, the choice of a linker molecule is paramount. Phosphonate linkers, in particular, have...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation and surface modification, the choice of a linker molecule is paramount. Phosphonate linkers, in particular, have emerged as a robust and versatile class of molecules for anchoring biomolecules and functional moieties to a variety of substrates, most notably metal oxide surfaces. This guide provides an in-depth comparison of 4-(Diethoxyphosphoryl)butanoic acid with other prominent phosphonate linkers, offering experimental data and protocols to inform your selection process.

The Critical Role of Phosphonate Linkers

Phosphonate linkers form stable, covalent-like bonds with metal oxide surfaces, such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and iron oxides (FeₓOᵧ), which are prevalent in biomedical implants, nanoparticles, and biosensors. This strong interaction is a key advantage over other anchoring groups like carboxylates, which tend to form less stable bonds. The stability and functionality of the linker directly impact the performance and longevity of the final conjugate, be it a drug delivery system, a diagnostic tool, or a biocompatible implant.

Featured Linker: 4-(Diethoxyphosphoryl)butanoic Acid

4-(Diethoxyphosphoryl)butanoic acid is a bifunctional linker featuring a phosphonate group for surface anchoring and a carboxylic acid terminus for subsequent conjugation reactions. The diethyl ester form protects the phosphonic acid during synthesis and can be hydrolyzed to the active phosphonic acid for surface binding. The butanoic acid chain provides a flexible spacer to present the carboxylic acid group for further functionalization, minimizing steric hindrance.

Comparative Analysis: Performance Against Other Phosphonate Linkers

To provide a comprehensive overview, we compare 4-(Diethoxyphosphoryl)butanoic acid with two other widely used phosphonate linkers: the simpler 3-aminopropylphosphonic acid and the bio-inspired dopamine-phosphonate linker.

Feature4-(Diethoxyphosphoryl)butanoic Acid3-Aminopropylphosphonic AcidDopamine-Phosphonate Linker
Terminal Group Carboxylic Acid (-COOH)Amine (-NH₂)Catechol & Phosphonate
Conjugation Chemistry Amide bond formation (EDC/NHS coupling)Amide, imine bond formationVersatile (Michael addition, Schiff base)
Binding to Metal Oxides Strong, bidentate or tridentateStrong, bidentate or tridentateVery Strong, multidentate
Stability High hydrolytic and thermal stability[1]High hydrolytic and thermal stabilityExcellent adhesion and stability
Key Advantage Versatile for coupling to primary aminesDirect conjugation of biomolecules with available carboxyl groupsStrong adhesion to a wide range of materials

Experimental Data: A Head-to-Head Comparison

The following data summarizes key performance metrics for these linkers on a titanium dioxide (TiO₂) surface, a common substrate in biomedical applications.

Parameter4-(Phosphonobutyl) Carboxylic Acid3-Aminopropylphosphonic AcidDopamine-PEG-Phosphonic Acid
Water Contact Angle (°) (Post-SAM formation) ~60-70°~40-50°~30-40°
Monolayer Thickness (Å) (Ellipsometry) ~8-10 Å~5-7 ÅVariable (depends on PEG length)
Binding Energy (XPS P 2p, eV) ~133.5 - 134.5 eV[2][3]~133.0 - 134.0 eV~133.2 - 134.2 eV
Hydrolytic Stability (in PBS, 7 days) >90% monolayer retention[1][2]>90% monolayer retention>95% monolayer retention

Note: The data presented is a synthesis of typical values reported in the literature. Actual results may vary depending on the specific experimental conditions.

Causality Behind Experimental Choices

The selection of a phosphonate linker is dictated by the specific application. The choice between a carboxylic acid or amine terminal group, for instance, depends on the available functional groups on the biomolecule to be conjugated. The use of a dopamine-based linker is particularly advantageous when exceptional adhesion and stability are required, or when modifying less conventional substrates.

The characterization techniques listed in the table are standard for evaluating the quality of self-assembled monolayers (SAMs). Water contact angle measurements provide a quick assessment of surface hydrophobicity and monolayer formation. Ellipsometry gives a precise measurement of the monolayer thickness. X-ray Photoelectron Spectroscopy (XPS) confirms the elemental composition of the surface and provides information about the chemical bonding state of the phosphonate group.[3][4]

Experimental Protocols

Synthesis of 4-(Diethoxyphosphoryl)butanoic Acid

This protocol describes a typical Arbuzov reaction followed by hydrolysis.

Diagram of Synthesis Workflow:

A Diethyl phosphite + Ethyl 4-bromobutanoate B Arbuzov Reaction (Heat) A->B Reactants C Triethyl 4-phosphonobutanoate B->C Intermediate D Hydrolysis (e.g., HCl) C->D Reactant E 4-(Diethoxyphosphoryl)butanoic acid D->E Final Product

A simplified workflow for the synthesis of 4-(Diethoxyphosphoryl)butanoic acid.

Step-by-Step Methodology:

  • Arbuzov Reaction:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diethyl phosphite and ethyl 4-bromobutanoate in a 1:1 molar ratio.

    • Heat the mixture to 150-160 °C and maintain this temperature for 4-6 hours. The reaction can be monitored by TLC.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Purify the resulting triethyl 4-phosphonobutanoate by vacuum distillation.

  • Hydrolysis:

    • To the purified triethyl 4-phosphonobutanoate, add a 3M solution of hydrochloric acid.

    • Reflux the mixture for 6-8 hours.

    • After cooling, extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 4-(diethoxyphosphoryl)butanoic acid.

Formation of a Self-Assembled Monolayer (SAM) on Titanium Dioxide

This protocol outlines the deposition of a phosphonate linker onto a TiO₂ surface.

Diagram of SAM Formation Workflow:

A Clean TiO2 Substrate C Immerse Substrate (Room Temperature, 12-24h) A->C B Prepare Phosphonate Solution (e.g., 1 mM in Ethanol) B->C D Rinse with Solvent C->D E Dry with Nitrogen D->E F Anneal (Optional) (e.g., 120°C, 1h) E->F

A general workflow for the formation of a phosphonate SAM on a TiO₂ substrate.

Step-by-Step Methodology:

  • Substrate Preparation:

    • Clean the titanium dioxide substrate by sonicating in a sequence of acetone, ethanol, and deionized water for 15 minutes each.

    • Dry the substrate under a stream of nitrogen.

    • Treat the substrate with UV-Ozone for 15-20 minutes to remove any organic contaminants and to generate hydroxyl groups on the surface.

  • SAM Formation:

    • Prepare a 1 mM solution of the phosphonate linker in a suitable solvent (e.g., ethanol or isopropanol).

    • Immerse the cleaned substrate in the phosphonate solution.

    • Leave the substrate in the solution for 12-24 hours at room temperature to allow for the formation of a well-ordered monolayer.

  • Post-Deposition Treatment:

    • Remove the substrate from the solution and rinse thoroughly with the same solvent to remove any physisorbed molecules.

    • Dry the substrate under a stream of nitrogen.

    • For enhanced stability, the substrate can be annealed at 100-120 °C for 1-2 hours.

Bioconjugation via EDC/NHS Coupling

This protocol describes the conjugation of a protein to a carboxylic acid-terminated SAM.

Diagram of Bioconjugation Workflow:

A Carboxylic Acid Terminated SAM B Activate with EDC/NHS in MES buffer A->B C Activated NHS Ester Surface B->C D Incubate with Protein Solution (in PBS) C->D E Protein Conjugated Surface D->E F Wash and Block E->F

A workflow for the conjugation of a protein to a carboxylic acid-terminated SAM.

Step-by-Step Methodology:

  • Activation of Carboxylic Acid Groups:

    • Prepare a solution of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-Hydroxysuccinimide (NHS) in a suitable buffer (e.g., 0.1 M MES, pH 6.0). A typical concentration is 50 mM EDC and 20 mM NHS.

    • Immerse the carboxylic acid-terminated SAM in the EDC/NHS solution for 15-30 minutes at room temperature to activate the carboxyl groups.

    • Rinse the substrate with the buffer to remove excess EDC and NHS.

  • Protein Conjugation:

    • Prepare a solution of the protein to be conjugated in a suitable buffer (e.g., PBS, pH 7.4). The concentration will depend on the specific protein.

    • Immerse the activated substrate in the protein solution and incubate for 1-2 hours at room temperature or overnight at 4 °C.

  • Washing and Blocking:

    • Rinse the substrate with the conjugation buffer to remove any non-specifically bound protein.

    • To block any remaining active NHS esters, the surface can be incubated with a solution of bovine serum albumin (BSA) or ethanolamine.

    • Rinse the substrate again with buffer and store appropriately.

Conclusion

The choice of a phosphonate linker is a critical decision in the design of robust and effective bioconjugates and surface modifications. 4-(Diethoxyphosphoryl)butanoic acid offers a versatile platform with a terminal carboxylic acid that is readily amenable to standard bioconjugation chemistries. Its strong and stable binding to metal oxide surfaces makes it a reliable choice for a wide range of applications. For applications requiring direct amine reactivity, 3-aminopropylphosphonic acid provides a more direct route. In scenarios demanding superior adhesion and versatility across different material types, a dopamine-phosphonate linker may be the optimal choice. By understanding the distinct advantages and performance characteristics of each linker, researchers can make an informed decision to best suit their experimental needs.

References

  • Schwartz, J., et al. (2007). Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces. Journal of the American Chemical Society, 129(43), 13045-13052.
  • Textor, M., et al. (2000). Self-Assembled Monolayers of Alkylphosphonic Acids on Metal Oxides. Langmuir, 16(8), 3257-3271.
  • Ho, C. C., et al. (2011). Stability of Phosphonic Acid Self-Assembled Monolayers on Amorphous and Single-Crystalline Aluminum Oxide Surfaces in Aqueous Solution. Langmuir, 27(12), 7630-7638.
  • Chen, H., et al. (2018). Self-Assembled Monolayers of Various Alkyl-Phosphonic Acids on Bioactive FHA Coating for Improving Surface Stability and Corrosion Resistance of Biodegradable AZ91D Mg Alloy.
  • Sharma, S., et al. (2014).
  • D'Andrea, L., et al. (2013).
  • DeVetter, B. M., et al. (2019). Effects of ligand vs. linker on phase behavior and mechanical properties of nanoparticle gels.
  • Armstrong, N. R., et al. (2013). Efficient modification of metal oxide surfaces with phosphonic acids by spray coating.
  • Hung, A., et al. (2005). Infrared Spectra of Alkylphosphonic Acid Bound to Aluminium Surfaces.
  • Hedayati, M., et al. (2023).
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  • Valtiner, M., et al. (2009). Stability of Phosphonic Self Assembled Monolayers (SAMs) on Cobalt Chromium (Co-Cr) Alloy under Oxidative conditions.
  • U.S. Patent 4,777,288, issued October 11, 1988.
  • Adden, N., et al. (2006). Anchoring of Aminophosphonates on Titanium Oxide for Biomolecular Coupling. The Journal of Physical Chemistry B, 110(32), 15849-15856.
  • Zorn, G., et al. (2011).
  • Clearfield, A. (2008). Surface Modification Using Phosphonic Acids and Esters.
  • Zgarbova, E., et al. (2023). Linker-Functionalized Phosphinate Metal-Organic Frameworks: Adsorbents for the Removal of Emerging Pollutants. Inorganic Chemistry, 62(39), 15891-15901.
  • Chen, Q., et al. (2024). Effects of Ligand vs. Linker on Phase Behavior and Mechanical Properties of Nanoparticle Gels. arXiv preprint arXiv:2410.13021.
  • Thomas, A. G., et al. (2007). XPS binding energies relevant to phosphonic acids modified aluminum surface.
  • De Volder, A., et al. (2013). Binding modes of phosphonic acid derivatives adsorbed on TiO2 surfaces. Document Server@UHasselt.
  • Najeeb, S., et al. (2022). Surface Modifications of High-Performance Polymer Polyetheretherketone (PEEK) to Improve Its Biological Performance in Dentistry. Polymers, 14(19), 4153.
  • Ahmed, A., et al. (2021). Infrared spectroscopic characterization of phosphate binding at the goethite–water interface. Physical Chemistry Chemical Physics, 23(34), 18451-18463.
  • J. M. C. Van der Veen, et al. (2013). Quantitative Assessment of Binding Affinities for Nanoparticles Targeted to Vulnerable Plaque. ACS Nano, 7(8), 7084-7093.
  • Li, Y., et al. (2019). Synthesis and optimization of dopamine hydrochloride functionalized palygorskite and their application in protective coatings on water saturated surface of concrete.
  • Chegg Inc. (2020). Design a synthesis of 4-phenylbutanoic acid from ethyl acetoacetate, diethyl malonate, and alcohols possessing eight carbons or fewer.
  • Wageningen University & Research. (2014).
  • Van der Meulen, F. W., et al. (2014). Examples of organophosphonic acids (PAs) surface modification process.
  • Sousa-Silva, C., et al. (2021). Computational Infrared Spectroscopy of 958 Phosphorus-Bearing Molecules. Frontiers in Astronomy and Space Sciences, 8, 724530.
  • Thomas, A. G., et al. (2007). An Experimental Investigation of the Adsorption of a Phosphonic Acid on the Anatase TiO2(101) Surface. The Journal of Physical Chemistry C, 111(12), 4723-4730.
  • Dorozhkin, S. V. (2020). X-ray photoelectron and ion scattering spectroscopic surface analyses of amorphous and crystalline calcium phosphate nanoparticles with different chemical histories. RSC Advances, 10(13), 7629-7643.
  • Deming, T. J., et al. (2013). Synthesis of end-functionalized phosphate and phosphonate-polypeptides by ring-opening polymerization of their corresponding N-carboxyanhydride. Polymer Chemistry, 4(24), 5752-5759.
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Comparative

A Researcher's Guide: Comparing Phosphonic and Carboxylic Acids in Bioconjugation Strategies

In the intricate world of bioconjugation, the choice of reactive handle is a critical decision that dictates the efficiency, stability, and ultimate success of your experimental design. Among the arsenal of functional gr...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of bioconjugation, the choice of reactive handle is a critical decision that dictates the efficiency, stability, and ultimate success of your experimental design. Among the arsenal of functional groups available, carboxylic acids have long been the workhorse for coupling biomolecules. However, the unique properties of phosphonic acids have carved out an indispensable niche, particularly in the realm of material science and targeted therapies. This guide provides an in-depth, objective comparison of these two acidic functionalities, moving beyond simple protocols to explain the underlying chemistry and rationale, empowering researchers to make informed decisions for their specific applications.

The Foundation: Understanding the Acidic Players

At a glance, carboxylic acids (-COOH) and phosphonic acids (-PO(OH)₂) share the common feature of being acidic, proton-donating groups. However, their fundamental structural and electronic differences are the very source of their distinct advantages and limitations in bioconjugation.

  • Carboxylic Acids: As monoprotic acids, they are ubiquitous in biological systems, found at the C-terminus of proteins and in the side chains of aspartic and glutamic acid. Their reactivity is well-characterized, and a vast commercial ecosystem of reagents and kits has been built around their use.

  • Phosphonic Acids: These are phosphorus analogues of carboxylic acids, featuring a tetrahedral phosphorus center. They are diprotic acids, with the first proton being significantly more acidic than a typical carboxylic acid.[1][2][3] This higher acidity and unique geometry contribute to their distinct reactivity profile. Notably, the phosphonate group is a stable bioisostere of the phosphate moiety, allowing it to mimic natural phosphate interactions in biological systems without being susceptible to enzymatic cleavage.[4]

Carboxylic Acids: The Established Standard for Amide Bond Formation

The most prevalent application of carboxylic acids in bioconjugation is the formation of a stable amide bond with a primary amine. This reaction, however, is not spontaneous and requires an activation step to convert the carboxyl group into a more reactive intermediate.

The Carbodiimide Reaction: A Two-Step Activation

The gold standard for activating carboxylic acids is the use of carbodiimides, most commonly the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).[5]

  • Activation: EDC reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the original carboxyl group.[5][6]

  • Stabilization & Coupling: To improve efficiency and prevent hydrolysis, N-hydroxysuccinimide (NHS) or its water-soluble analogue (Sulfo-NHS) is added.[6] NHS rapidly reacts with the O-acylisourea intermediate to form a more stable NHS-ester. This semi-stable intermediate is less susceptible to hydrolysis and reacts efficiently with primary amines to form a robust amide bond, releasing the NHS leaving group.

The choice of reaction buffer is critical. Activation is typically performed in a slightly acidic buffer (e.g., MES buffer, pH 4.5-6.0) to optimize the EDC reaction, while the subsequent coupling to the amine is more efficient at a neutral to slightly basic pH (pH 7.2-8.0).[7]

View Diagram: EDC/NHS Activation Workflow

EDC_NHS_Workflow cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_coupling Step 2: Coupling (pH 7.2-8.0) cluster_byproducts Byproducts Carboxyl R-COOH (Carboxylic Acid) Intermediate O-acylisourea Intermediate (Unstable) Carboxyl->Intermediate + EDC EDC EDC Intermediate->Carboxyl Hydrolysis (H₂O) ActiveEster NHS-Ester (Semi-Stable) Intermediate->ActiveEster + NHS Urea EDC-Urea Intermediate->Urea NHS NHS / Sulfo-NHS Conjugate R-CO-NH-R' (Stable Amide Bond) ActiveEster->Conjugate + Amine Amine R'-NH₂ (Primary Amine) ReleasedNHS NHS Conjugate->ReleasedNHS Phosphonate_Immobilization cluster_surface Metal Oxide Surface cluster_linker Step 1: Linker Attachment cluster_activation Step 2: Surface Activation cluster_conjugation Step 3: Bioconjugation Surface Titanium Oxide (TiO₂) Surface SAM Self-Assembled Monolayer (SAM) with exposed -COOH groups Linker HOOC-(CH₂)n-PO(OH)₂ (Carboxy-terminated Phosphonic Acid Linker) Linker->SAM ActivatedSurface Activated Surface with NHS-Esters SAM->ActivatedSurface + EDC/NHS EDC_NHS EDC / NHS ImmobilizedProtein Immobilized Protein (Stable Covalent Bond) ActivatedSurface->ImmobilizedProtein + Protein Protein Protein-NH₂

Caption: Immobilizing a protein onto a titanium oxide surface.

Experimental Protocol: Protein Immobilization on Titanium via a Phosphonic Acid Linker

This protocol describes the functionalization of a titanium surface with a carboxy-terminated phosphonic acid, followed by covalent attachment of a protein.

Materials:

  • Titanium substrate (e.g., a titanium slide or TiO₂-coated surface)

  • (12-Carboxydodecyl)phosphonic acid (or similar carboxy-terminated phosphonic acid linker)

  • Anhydrous solvent (e.g., Toluene or Ethanol)

  • EDC and Sulfo-NHS

  • Protein to be immobilized

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

Procedure:

  • Surface Cleaning: Thoroughly clean the titanium substrate by sonicating in acetone, followed by ethanol, and finally deionized water (15 minutes each). Dry under a stream of nitrogen.

    • Causality: A pristine surface is essential for the formation of a uniform, well-ordered self-assembled monolayer.

  • SAM Formation:

    • Prepare a 1 mM solution of the carboxy-terminated phosphonic acid in anhydrous ethanol.

    • Immerse the cleaned titanium substrate in the phosphonic acid solution.

    • Incubate for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation.

  • Rinsing: Remove the substrate and rinse thoroughly with ethanol to remove any non-covalently bound linkers, then dry with nitrogen. The surface is now functionalized with carboxylic acids.

  • Activation of Surface Carboxyls:

    • Prepare a fresh solution of 0.4 M EDC and 0.1 M Sulfo-NHS in Activation Buffer. [8] * Immerse the functionalized substrate in the EDC/Sulfo-NHS solution for 30-45 minutes at room temperature. [8]5. Rinsing: Briefly rinse the activated substrate with deionized water and then with Coupling Buffer. Do not allow the surface to dry out.

  • Protein Immobilization:

    • Immediately immerse the activated substrate in a solution of the protein (0.1-1 mg/mL in Coupling Buffer).

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing and Blocking:

    • Wash the substrate thoroughly with Washing Buffer (PBST) to remove non-covalently bound protein.

    • (Optional) Block any remaining active sites by incubating with a solution of 1 M ethanolamine or 100 mM glycine for 30 minutes.

  • Final Wash and Storage: Perform a final wash with PBS and store the functionalized substrate in buffer at 4°C.

Head-to-Head Comparison: Phosphonic vs. Carboxylic Acid

FeatureCarboxylic AcidPhosphonic Acid
Structure R-COOHR-PO(OH)₂
Acidity (pKa) Monoprotic (~3-5)Diprotic (pKa₁ ~1-2, pKa₂ ~6-8) [2][9]
Primary Conjugation Chemistry Amide bond formation with amines via EDC/NHS activation [5][10]Strong coordinate bond to metal oxides; can also form phosphonamidates [8][11]
Resulting Bond Stability Amide Bond: Very high, resistant to hydrolysis under physiological conditions. [12]Phosphonate-Metal Oxide Bond: Extremely high hydrolytic stability. [8][13]
Core Application Solution-phase labeling of biomolecules (proteins, peptides, oligos). [10][14]Surface modification of metal oxides (implants, nanoparticles, sensors). [8][15]
Key Advantages - Well-established, versatile chemistry- Wide availability of reagents- High efficiency in solution- Superior anchor for metal oxides- High hydrolytic stability on surfaces- Bioisostere of phosphate [4]
Key Limitations - Poor anchor for many inorganic surfaces- Instability of activated intermediate- Potential for side reactions (e.g., N-acylurea) [7]- Less common for solution-phase bioconjugation- Synthesis of bifunctional linkers can be complex

Conclusion: Making the Right Choice

The decision between using a carboxylic or phosphonic acid for bioconjugation is not a matter of which is "better," but which is fitter for the purpose . Your experimental goal should be the primary determinant.

View Diagram: Decision-Making Flowchart

Decision_Tree Start What is your primary bioconjugation goal? Goal_Solution Labeling a biomolecule in SOLUTION (e.g., protein-protein, protein-dye) Start->Goal_Solution Goal_Surface Immobilizing a biomolecule on a SURFACE Start->Goal_Surface Decision_Solution Use Carboxylic Acid Chemistry (EDC/NHS) Goal_Solution->Decision_Solution Target: Primary Amines Surface_Type What is the surface material? Goal_Surface->Surface_Type Surface_Metal Metal Oxide? (TiO₂, Fe₃O₄, ZrO₂, etc.) Surface_Type->Surface_Metal Surface_Other Polymer / Other? Surface_Type->Surface_Other Decision_Phosphonic Use a Phosphonic Acid Linker (Superior stability and binding) Surface_Metal->Decision_Phosphonic Decision_Carboxylic Carboxylic Acid Chemistry is a viable option (e.g., on carboxylated beads) Surface_Other->Decision_Carboxylic

Caption: A guide to selecting the appropriate acid for bioconjugation.

  • Choose Carboxylic Acids when your goal is to conjugate molecules in the solution phase, such as labeling an antibody with a fluorophore, creating a protein-peptide conjugate, or crosslinking proteins. The well-established EDC/NHS chemistry provides a reliable and efficient method for forming stable amide bonds.

  • Choose Phosphonic Acids when your objective is to create a stable, functionalized interface on a metal oxide material. This is the superior choice for functionalizing nanoparticles for targeted drug delivery, creating bioactive coatings on medical implants to promote osseointegration, or developing robust biosensors. [8][15][16]The exceptional stability of the phosphonate-surface bond ensures that your carefully conjugated biomolecules remain attached, even under challenging physiological conditions.

By understanding the distinct chemical personalities of these two acidic groups, you can design more robust, efficient, and effective bioconjugates tailored to your specific research needs.

References

Sources

Validation

A Comparative Guide to HPLC-MS for the Purity Validation of 4-(Diethoxyphosphoryl)butanoic acid

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of regulatory compliance and drug safety. This g...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of regulatory compliance and drug safety. This guide provides an in-depth technical comparison for validating the purity of 4-(Diethoxyphosphoryl)butanoic acid, a compound of interest in various synthetic pathways, using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). We will explore the rationale behind methodological choices, present a detailed experimental protocol, and compare its performance against alternative analytical techniques, all grounded in scientific principles and regulatory expectations.

The Analytical Challenge: Why Purity Matters

4-(Diethoxyphosphoryl)butanoic acid is a polar organophosphorus compound. Its synthesis, often accomplished via a Michaelis-Arbuzov reaction, can introduce a range of process-related impurities. These can include unreacted starting materials, by-products from side reactions, and degradation products. The presence of these impurities, even at trace levels, can have significant implications for the safety, efficacy, and stability of the final drug product. Therefore, a highly sensitive and specific analytical method is required to ensure the purity of this critical intermediate.

HPLC-MS: The Superior Choice for Polar Organophosphorus Compounds

While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool, its application to polar and thermally labile compounds like 4-(Diethoxyphosphoryl)butanoic acid is problematic. The high temperatures required for GC analysis can lead to on-column degradation of the analyte, resulting in inaccurate quantification and the potential for misidentification of impurities[1][2].

In contrast, HPLC-MS offers a more suitable approach. The separation is performed in the liquid phase at or near ambient temperatures, preserving the integrity of the analyte. The high resolving power of modern HPLC columns, coupled with the specificity and sensitivity of mass spectrometric detection, makes it the gold standard for the analysis of such compounds[3][4].

Comparison of Analytical Techniques
FeatureHPLC-MSGC-MS
Analyte Suitability Excellent for polar, non-volatile, and thermally labile compounds.Suitable for volatile and thermally stable compounds. Derivatization may be required for polar analytes, adding complexity and potential for error.
Sample Preparation Often minimal, involving simple dissolution in a suitable solvent.Can be more complex, often requiring extraction and derivatization to improve volatility and thermal stability.
Separation Temperature Typically ambient to moderately elevated (e.g., 25-60 °C).High temperatures are required for the injector, column, and detector (often >200 °C).
Risk of Analyte Degradation Low, preserving the integrity of the sample.High for thermally sensitive compounds, leading to inaccurate results[1][2].
Sensitivity & Selectivity High, especially with tandem MS (MS/MS) for targeted analysis.High, but can be compromised by matrix interferences and analyte degradation.

Understanding Potential Impurities: A Mechanistic Approach

A robust analytical method must be capable of separating the main compound from its potential impurities. Understanding the synthesis route is key to predicting these impurities. A likely synthesis of 4-(Diethoxyphosphoryl)butanoic acid involves the Michaelis-Arbuzov reaction between a trialkyl phosphite (e.g., triethyl phosphite) and a halo-substituted butanoic acid derivative (e.g., ethyl 4-bromobutanoate), followed by hydrolysis of the ester.

Triethyl phosphite Triethyl phosphite Intermediate_Phosphonium_Salt Intermediate Phosphonium Salt Triethyl phosphite->Intermediate_Phosphonium_Salt SN2 Attack Ethyl 4-bromobutanoate Ethyl 4-bromobutanoate Ethyl 4-bromobutanoate->Intermediate_Phosphonium_Salt Product_Ester Diethyl (4-ethoxycarbonylbutyl)phosphonate Intermediate_Phosphonium_Salt->Product_Ester Arbuzov Rearrangement Hydrolysis Hydrolysis Product_Ester->Hydrolysis Final_Product 4-(Diethoxyphosphoryl)butanoic acid Hydrolysis->Final_Product

Synthesis of 4-(Diethoxyphosphoryl)butanoic acid via Michaelis-Arbuzov reaction.

Based on this, potential impurities include:

  • Unreacted Starting Materials: Triethyl phosphite and ethyl 4-bromobutanoate.

  • By-products: Ethyl bromide (from the rearrangement step).

  • Side-products: Impurities arising from reactions with any water present during the initial reaction, or from side reactions of the starting materials.

  • Incomplete Hydrolysis Product: Diethyl (4-ethoxycarbonylbutyl)phosphonate.

A Validated HPLC-MS Method for Purity Determination

The following protocol is designed to provide a robust and reliable method for the purity analysis of 4-(Diethoxyphosphoryl)butanoic acid, in line with ICH Q2(R1) guidelines for analytical method validation[5][6].

Experimental Protocol

cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS Detection Standard_Prep Prepare Standard Solutions (1 mg/mL in Mobile Phase A) HPLC_Column Column: C18 with polar endcapping (e.g., 2.1 x 100 mm, 1.8 µm) Standard_Prep->HPLC_Column Sample_Prep Prepare Sample Solution (1 mg/mL in Mobile Phase A) Sample_Prep->HPLC_Column Ion_Source Ion Source: Electrospray Ionization (ESI) HPLC_Column->Ion_Source Mobile_Phase Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Gradient Gradient Elution: 5% B to 95% B over 10 min Flow_Rate Flow Rate: 0.3 mL/min Column_Temp Column Temperature: 30 °C Polarity Polarity: Negative Ion Mode Scan_Mode Scan Mode: Full Scan (m/z 100-500) and SIM/MRM for target ions Capillary_Voltage Capillary Voltage: 3.0 kV Source_Temp Source Temperature: 120 °C

Experimental workflow for HPLC-MS analysis.

Rationale for Method Parameters:

  • Column: A C18 column with polar endcapping is chosen to provide sufficient retention for the polar analyte while minimizing peak tailing often associated with acidic compounds on standard C18 phases[1][2]. The smaller particle size (1.8 µm) allows for higher resolution and efficiency.

  • Mobile Phase: A simple mobile phase of water and acetonitrile with a formic acid modifier is used. Formic acid aids in protonation of the analyte in positive ion mode or provides a source of protons for deprotonation in negative ion mode, enhancing ionization efficiency in the MS source. It also helps to control the peak shape of the acidic analyte.

  • Gradient Elution: A gradient from low to high organic content ensures that both the polar main compound and any less polar impurities are effectively eluted and separated.

  • ESI Negative Ion Mode: 4-(Diethoxyphosphoryl)butanoic acid contains a carboxylic acid group, which is readily deprotonated to form a negative ion [M-H]⁻ in the ESI source. This generally provides a strong and stable signal for quantification[3][7].

Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose[5][6]. The following parameters should be assessed:

Validation ParameterAcceptance Criteria
Specificity The peak for 4-(Diethoxyphosphoryl)butanoic acid should be well-resolved from potential impurities and any blank matrix components. Peak purity should be confirmed using diode array detection and mass spectral data.
Linearity A linear relationship between concentration and response should be demonstrated over a defined range (e.g., 0.1 to 1.5 mg/mL). The correlation coefficient (r²) should be ≥ 0.999.
Accuracy The agreement between the measured value and the true value should be assessed by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120% of the nominal concentration). Recovery should typically be within 98.0% to 102.0%.
Precision - Repeatability (Intra-assay): The precision of multiple measurements of the same sample under the same conditions. The relative standard deviation (RSD) should be ≤ 1.0%.- Intermediate Precision (Inter-assay): The precision of measurements on different days, by different analysts, or with different equipment. The RSD should be ≤ 2.0%.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantitated. Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1. The RSD at the LOQ should be ≤ 10%.
Robustness The method's ability to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

Conclusion

The purity of 4-(Diethoxyphosphoryl)butanoic acid is critical for its intended use in pharmaceutical synthesis. This guide has detailed a robust and reliable HPLC-MS method for its purity validation. The choice of HPLC-MS over GC-MS is scientifically justified by the polar and thermally sensitive nature of the analyte. By understanding the potential impurities arising from its synthesis and developing a specific and validated analytical method, researchers and drug developers can ensure the quality and consistency of this important chemical intermediate. The presented protocol and validation framework provide a comprehensive starting point for establishing a scientifically sound and regulatory-compliant purity assessment.

References

  • Ingelse, B. A., van der Hoff, G. R., & van Zoonen, P. (2001). Determination of polar organophosphorus pesticides in aqueous samples by direct injection using liquid chromatography-tandem mass spectrometry.
  • Slobodník, J., Groenewold, A., & Brinkman, U. A. T. (1995). Comparison of gas and liquid chromatography for the determination of organophosphorus pesticides in environmental samples.
  • Kuster, M., Alda, M. L., & Barceló, D. (2006). Liquid chromatography–tandem mass spectrometric analysis of multiclass pesticides in wastewater.
  • Jain, A. (2026). A Comprehensive Review on HPLC: Principle, Instrumentation, Method Development and Validation. International Journal of Pharmaceutical Sciences, 4(1), 1973-1986.
  • Bhatt, H., & Singh, S. (2015). Michaelis–Arbuzov reaction: a review on recent developments. RSC Advances, 5(104), 85633-85652.
  • Nguyen, L. H., et al. (2024). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach.
  • Lee, H. S., et al. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1785-1791.
  • Reddy, G. S., & Reddy, M. S. (2015). Synthesis of Phosphonates via Michaelis–Arbuzov Reaction. Current Organic Synthesis, 12(4), 410-432.
  • Pico, Y., et al. (2007). Analysis of organophosphorus pesticides in food by liquid chromatography–mass spectrometry. TrAC Trends in Analytical Chemistry, 26(6), 606-618.
  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis.
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Determination of Nine Organophosphorus Pesticides in Medicinal Plant Raw Materials by High Resolution HPLC–MS/MS. (2024). Journal of Analytical Chemistry, 79(8), 1096-1107.
  • FDA. (2015).
  • Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product. (2022). Scientific Reports, 12(1), 224.
  • Cromlab. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Butynoic acid, 4-hydroxy-, methyl ester. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4. Retrieved from [Link]

  • Google Patents. (n.d.). US8067214B2 - Compositions and methods for the biosynthesis of 1,4-butanediol and its precursors.
  • MDPI. (2018). 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). Retrieved from [Link]

  • Google Patents. (n.d.). US4777288A - Process for preparing a 4,4-diphenylbutanoic acid derivative.

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Comparative

A Comparative Guide to the Biological Activity Screening of 4-(Diethoxyphosphoryl)butanoic Acid Analogs

This guide provides a comprehensive framework for the synthesis and biological activity screening of a series of 4-(diethoxyphosphoryl)butanoic acid analogs. Designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the synthesis and biological activity screening of a series of 4-(diethoxyphosphoryl)butanoic acid analogs. Designed for researchers, scientists, and drug development professionals, this document offers in-depth technical protocols and explains the scientific rationale behind experimental choices. By exploring potential applications in enzyme inhibition, antimicrobial chemotherapy, and agrochemistry, this guide aims to facilitate the discovery of novel bioactive molecules.

Introduction: The Therapeutic Potential of Organophosphonates

Organophosphorus compounds, particularly phosphonates, represent a versatile class of molecules with a broad spectrum of biological activities. Their structural similarity to phosphates allows them to act as mimics of natural substrates, intermediates, and cofactors, leading to the potent and selective inhibition of various enzymes.[1] The replacement of a labile P-O bond with a stable P-C bond imparts significant resistance to enzymatic and chemical hydrolysis, a desirable property for therapeutic agents.[1] This guide focuses on 4-(diethoxyphosphoryl)butanoic acid and its analogs, a class of compounds possessing both a phosphonate moiety and a carboxylic acid function, suggesting a potential for diverse biological interactions.

This guide will explore the synthesis of a focused library of these analogs and detail the screening protocols for three key potential biological activities: enzyme inhibition, antimicrobial efficacy, and herbicidal properties.

I. Synthesis of 4-(Diethoxyphosphoryl)butanoic Acid Analogs

The synthesis of the target compounds can be efficiently achieved through the Michaelis-Arbuzov reaction, a cornerstone in organophosphorus chemistry for the formation of a carbon-phosphorus bond.[2] This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide.[2]

A. General Synthetic Strategy

A library of analogs can be generated by varying the ester groups on the phosphonate and by modifying the butanoic acid backbone. The general synthetic route is depicted below:

Synthesis reagent1 Triethyl phosphite intermediate Ethyl 4-(diethoxyphosphoryl)butanoate reagent1->intermediate Michaelis-Arbuzov Reaction reagent2 Ethyl 4-bromobutanoate reagent2->intermediate product 4-(Diethoxyphosphoryl)butanoic acid intermediate->product Hydrolysis analogs Analogs (R' ≠ Et, modifications on backbone) product->analogs Further Modification

Caption: General synthetic workflow for 4-(diethoxyphosphoryl)butanoic acid and its analogs.

B. Detailed Experimental Protocol: Synthesis of 4-(Diethoxyphosphoryl)butanoic Acid

Materials:

  • Triethyl phosphite

  • Ethyl 4-bromobutanoate

  • Anhydrous toluene

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

  • Michaelis-Arbuzov Reaction: In a flame-dried round-bottom flask under a nitrogen atmosphere, combine triethyl phosphite (1.1 equivalents) and ethyl 4-bromobutanoate (1.0 equivalent).

  • Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. Remove the excess triethyl phosphite and the ethyl bromide byproduct under reduced pressure. The resulting crude product is diethyl 4-(ethoxycarbonyl)propylphosphonate.

  • Hydrolysis: To the crude ester, add a 6 M aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux for 8-12 hours to hydrolyze the ethyl ester to the carboxylic acid.

  • After cooling, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(diethoxyphosphoryl)butanoic acid.

  • Purify the product by column chromatography on silica gel to obtain the final product.

Rationale: The Michaelis-Arbuzov reaction is a reliable method for forming the C-P bond.[2] The subsequent acid-catalyzed hydrolysis is a standard procedure for converting esters to carboxylic acids.

II. Biological Activity Screening: A Multi-pronged Approach

Given the dual functionality of a phosphonate and a carboxylic acid, these analogs have the potential to interact with a variety of biological targets. We propose a screening cascade to evaluate three primary activities: enzyme inhibition, antimicrobial effects, and herbicidal properties.

Screening_Cascade cluster_synthesis Compound Library cluster_screening Primary Screening cluster_secondary Secondary & SAR Studies Analogs 4-(Diethoxyphosphoryl)butanoic acid Analogs Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Phosphatases) Analogs->Enzyme_Inhibition Antimicrobial Antimicrobial Susceptibility (Broth Microdilution) Analogs->Antimicrobial Herbicidal Herbicidal Activity (Seed Germination Assay) Analogs->Herbicidal SAR Structure-Activity Relationship Analysis Enzyme_Inhibition->SAR Antimicrobial->SAR Herbicidal->SAR Mechanism Mechanism of Action Studies SAR->Mechanism Lead_Optimization Lead Optimization Mechanism->Lead_Optimization

Caption: A workflow for screening the biological activities of the synthesized analogs.

A. Enzyme Inhibition Screening: Targeting Phosphatases

The phosphonate group is a well-established mimic of the phosphate group, making these compounds potential inhibitors of enzymes involved in phosphate metabolism, such as phosphatases.[1]

1. Rationale for Target Selection: Protein phosphatases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and diabetes.[1] Therefore, identifying novel phosphatase inhibitors is a significant area of drug discovery.

2. High-Throughput Screening Protocol: p-Nitrophenyl Phosphate (pNPP) Assay

This colorimetric assay is a common method for screening phosphatase inhibitors.[3]

Materials:

  • Purified phosphatase enzyme (e.g., protein tyrosine phosphatase 1B - PTP1B)

  • p-Nitrophenyl phosphate (pNPP) substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

  • Synthesized analogs

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Prepare a stock solution of each analog in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, the phosphatase enzyme, and varying concentrations of the test compounds. Include a positive control (a known inhibitor) and a negative control (solvent only).

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.

  • Initiate the reaction by adding the pNPP substrate to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding a strong base (e.g., 1 M NaOH).

  • Measure the absorbance at 405 nm. The yellow color of the p-nitrophenolate product is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

3. Comparative Data Analysis (Hypothetical)

AnalogR Group (on P)Backbone ModificationIC₅₀ (µM) for PTP1B
Parent DiethoxyNone>100
Analog 1 DimethoxyNone85.2
Analog 2 DiisopropoxyNone>100
Analog 3 Diethoxy2-Methyl55.6
Analog 4 Diethoxy3-Phenyl25.1

Interpretation: The hypothetical data above would suggest that smaller ester groups on the phosphonate (like methoxy) and certain substitutions on the butanoic acid backbone could enhance inhibitory activity. The phenyl substitution in Analog 4 might be interacting with a hydrophobic pocket in the enzyme's active site, leading to a lower IC₅₀ value.

B. Antimicrobial Activity Screening

The butanoic acid moiety is known to possess antimicrobial properties, and the addition of a phosphonate group could modulate this activity.[4]

1. Rationale: The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents with novel mechanisms of action.

2. Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized and widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Synthesized analogs

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

  • Prepare serial two-fold dilutions of each analog in MHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no visible turbidity or by measuring the optical density at 600 nm.[5]

3. Comparative Data Analysis (Hypothetical)

AnalogR Group (on P)MIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
Parent Diethoxy128>256
Analog 5 Di-n-propoxy64256
Analog 6 Di-n-butoxy32128
Analog 7 Diethoxy2-Fluoro64

Interpretation: This hypothetical data suggests that increasing the lipophilicity of the phosphonate ester groups (from ethoxy to butoxy) may enhance activity against the Gram-positive S. aureus. The introduction of a fluoro group might also improve activity against both Gram-positive and Gram-negative bacteria.

C. Herbicidal Activity Screening

Many commercial herbicides are organophosphorus compounds, and the combination of a phosphonate and a carboxylic acid could lead to phytotoxicity.[7]

1. Rationale: The development of new herbicides with different modes of action is crucial for managing herbicide-resistant weeds.

2. Protocol: In Vitro Seed Germination and Seedling Growth Assay

This is a rapid and effective method for the preliminary screening of herbicidal activity.[8]

Materials:

  • Seeds of a model plant (e.g., Arabidopsis thaliana or cress)

  • Agar medium

  • Petri dishes

  • Synthesized analogs

Procedure:

  • Prepare agar plates containing different concentrations of the test compounds.

  • Surface-sterilize the seeds and place them on the agar plates.

  • Incubate the plates in a growth chamber under controlled light and temperature conditions.

  • After a set period (e.g., 7-10 days), measure the percentage of seed germination, root length, and shoot length.

  • Calculate the concentration of each analog that causes a 50% reduction in growth (GR₅₀).

3. Comparative Data Analysis (Hypothetical)

AnalogR Group (on P)GR₅₀ (µM) - Root Length
Parent Diethoxy50
Analog 8 Diethoxy (hydrolyzed to -OH)15
Analog 9 Diethoxy3-Chloro
Analog 10 Diethoxy4-Phenyl

Interpretation: The hypothetical results suggest that the free phosphonic acid (Analog 8) is more potent than the diethyl ester, which is a common observation for phosphonate herbicides that often act as pro-herbicides. Substitution on the butanoic acid chain can also significantly impact activity.

III. Structure-Activity Relationship (SAR) and Mechanistic Insights

The data obtained from these screening assays will be crucial for establishing structure-activity relationships. For instance, variations in the alkyl groups of the phosphonate ester can influence lipophilicity and, consequently, cell membrane permeability. Modifications to the butanoic acid backbone can affect the compound's ability to bind to the active site of a target enzyme.

Understanding the mechanism of action is the next critical step. For promising enzyme inhibitors, kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive). For antimicrobial and herbicidal compounds, further studies could investigate their effects on cell morphology, membrane integrity, or specific metabolic pathways.

Conclusion

This guide provides a systematic and scientifically grounded approach to the synthesis and biological evaluation of 4-(diethoxyphosphoryl)butanoic acid analogs. By employing a multi-tiered screening strategy, researchers can efficiently identify promising lead compounds for further development in the fields of medicine and agriculture. The detailed protocols and the rationale behind the experimental design are intended to empower researchers to explore the rich chemical space of organophosphonates and unlock their therapeutic potential.

References

  • Andrews, K. T., et al. (2021). Structure-activity relationships of amide-phosphonate derivatives as inhibitors of the human soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry, 29(15), 116089.
  • Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • Duke, S. O., & Powles, S. B. (2008). Glyphosate: a once-in-a-century herbicide. Pest management science, 64(4), 319-325.
  • Engel, R. (2005). Phosphonates as mimics of phosphates. In Amino Acid and Peptide Synthesis. Oxford University Press.
  • European Committee on Antimicrobial Susceptibility Testing. (2023). Breakpoint tables for interpretation of MICs and zone diameters. Version 13.0.
  • Franz, J. E., Mao, M. K., & Sikorski, J. A. (1997). Glyphosate: a unique global herbicide. American Chemical Society.
  • Hancock, R. E. W. (2008). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Hess, F. D. (2000). Light-dependent herbicides: an overview. Weed Science, 48(2), 160-170.
  • Kafarski, P., & Lejczak, B. (2011). Biological activity of phosphonic acids. In Aminophosphonic and Aminophosphinic Acids (pp. 411-469). John Wiley & Sons, Ltd.
  • Montchamp, J. L. (2014). Phosphinate chemistry in the 21st century: a true renaissance. Accounts of chemical research, 47(2), 708-720.
  • Nakashima, T., et al. (2011). Butyric acid and prospects for creation of new medicines based on its derivatives. Journal of medicinal chemistry, 54(17), 5857-5881.
  • Organisation for Economic Co-operation and Development. (1984). OECD Guideline for Testing of Chemicals, Section 2: Effects on Biotic Systems, Terrestrial Plants, Growth Test.
  • SSERC. (n.d.). Protocol - Phosphatase Activity. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Zobiole, L. H. S., et al. (2010). In vitro screening for herbicide selectivity of new mutant pepper genotypes with different origin and fruit colour. Journal of Central European Agriculture, 11(4), 437-444.
  • Michaelis, A.; Kaehne, R. Ueber das Verhalten der Jodalkyle gegen die sogen. Phosphorigsäureester oder O-Phosphine. Ber. Dtsch. Chem. Ges.1898, 31, 1048–1055.
  • Arbuzov, A. E. On the Structure of Phosphorous Acid and Its Derivatives. I. Isomerization of the Esters of Phosphorous Acid. J. Russ. Phys. Chem. Soc.1906, 38, 687.
  • Bhattacharya, A. K.; Thyagarajan, G. The Michaelis–Arbuzov rearrangement. Chem. Rev.1981, 81, 415–430.
  • Savignac, P.; Iorga, B. Modern Phosphonate Chemistry.
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Validation

A Comparative Structural and Functional Analysis of Phosphonobutanoic Acid Derivatives

A Technical Guide for Researchers and Drug Development Professionals This guide provides an in-depth structural and functional comparison of various phosphonobutanoic acid derivatives, offering objective analysis and sup...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth structural and functional comparison of various phosphonobutanoic acid derivatives, offering objective analysis and supporting experimental data for researchers, scientists, and professionals in drug development. Moving beyond a rigid template, this document is structured to deliver a comprehensive technical narrative, grounded in scientific integrity and practical insights.

Introduction: The Versatility of the Phosphonobutanoic Acid Scaffold

Phosphonobutanoic acid derivatives represent a versatile class of compounds with a wide spectrum of applications, ranging from industrial water treatment to nuanced modulation of the central nervous system. The core structure, characterized by a four-carbon chain with a phosphonic acid group, allows for diverse chemical modifications that give rise to distinct physicochemical properties and biological activities. This guide will explore two primary classes of these derivatives: the industrially significant 2-phosphonobutane-1,2,4-tricarboxylic acid (PBTC) and the pharmacologically crucial 2-amino-4-phosphonobutanoic acid (AP4) and its analogues. A thorough understanding of their structure-activity relationships is paramount for the rational design of new molecules with enhanced efficacy and specificity.

Structural Analysis of Key Derivatives

The functional diversity of phosphonobutanoic acid derivatives stems directly from their unique structural features. Here, we delve into the molecular architecture of representative compounds from both the industrial and pharmacological domains.

2-Phosphonobutane-1,2,4-tricarboxylic Acid (PBTC): An Industrial Workhorse

PBTC is a cornerstone of industrial water treatment, primarily utilized as a highly effective scale and corrosion inhibitor.[1][2][3] Its structure is unique in that it incorporates both phosphonic acid and carboxylic acid functional groups.[4] This dual functionality is the foundation of its exceptional performance.

Key Structural Features:

  • Phosphonic Acid Group (-PO(OH)₂): Provides strong chelating ability for metal ions and adsorbs onto crystal surfaces.

  • Three Carboxylic Acid Groups (-COOH): Enhance solubility and contribute to the molecule's ability to sequester metal ions and disperse particles.

The presence of both phosphonate and carboxylate groups leads to a synergistic effect, making PBTC more effective than standard phosphonates like HEDP (1-hydroxyethane 1,1-diphosphonic acid) and ATMP (aminotris(methylenephosphonic acid)).[5]

2-Amino-4-phosphonobutanoic Acid (AP4) and its Analogues: Modulators of Glutamatergic Neurotransmission

In the realm of neuroscience, AP4 and its derivatives are pivotal tools for studying glutamatergic signaling. L-AP4 is a selective agonist for group III metabotropic glutamate receptors (mGluRs), which are presynaptic receptors that regulate neurotransmitter release.[6] The structural modifications of the basic AP4 scaffold have led to the development of a range of analogues with altered potency, selectivity, and agonist/antagonist properties.

Key Structural Features of AP4:

  • Phosphonic Acid Group (-PO(OH)₂): Mimics the γ-carboxylate of glutamate, allowing it to bind to the glutamate receptor.

  • Amino Group (-NH₂): Essential for receptor recognition and activation.

  • Chirality: The stereochemistry at the α-carbon is crucial for biological activity, with the L-enantiomer being the active form.

Notable Analogues and their Structural Modifications:

  • (E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid: These constrained analogues, incorporating a cyclopropyl ring, were synthesized to probe the bioactive conformation of AP4 at different mGluR subtypes.[6] The geometric constraints imposed by the cyclopropane ring provide valuable insights into the spatial requirements of the receptor's binding pocket.

  • Methyl-substituted analogues: The addition of methyl groups at various positions (amino, α, β, and γ) has been used to investigate the steric tolerance of the AP4 binding site.

  • Thio-derivatives: Replacement of an oxygen atom with sulfur in the phosphonate group can alter the acidity and, consequently, the binding affinity and potency of the ligand.

Comparative Performance and Mechanism of Action

The distinct structural features of these derivatives translate into vastly different functional applications and mechanisms of action.

Industrial Applications: PBTC in Scale and Corrosion Inhibition

PBTC's efficacy in industrial settings is attributed to two primary mechanisms:

  • Threshold Inhibition: PBTC operates at substoichiometric concentrations to prevent the formation of mineral scales like calcium carbonate.[1][2] It adsorbs onto the active growth sites of newly formed microcrystals, effectively halting their development into larger, problematic scale deposits.[1]

  • Corrosion Inhibition: PBTC forms a protective film on metal surfaces, which acts as a barrier to corrosive agents.[7] This is achieved through the chelation of metal ions on the surface by the phosphonate and carboxylate groups.

Quantitative Performance of PBTC:

ParameterConditionPerformance
CaCO₃ Scale Inhibition 15 ppm PBTC~35% inhibition[8]
30 ppm PBTC~40% inhibition[8]
60 ppm PBTC~44% inhibition[3][8]
CaCO₃ Scale Inhibition Rate 4 mg/L PBTC, 8°CMaintained at 100% over 20 hours[1]
Comparison with HEDP Increasing concentrationPBTC shows a gradual increase in scale inhibition from 93.9% to 100%[1]
Pharmacological Applications: AP4 Analogues as mGluR Modulators

AP4 and its analogues exert their effects by binding to and modulating the activity of group III mGluRs. As G-protein coupled receptors (GPCRs), their activation initiates an intracellular signaling cascade.

Mechanism of Action:

  • Agonist Binding: L-AP4 or an agonist analogue binds to the extracellular domain of a group III mGluR.

  • Conformational Change: This binding induces a conformational change in the receptor.

  • G-protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.

  • Downstream Signaling: The activated Gαi/o subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP ultimately modulates ion channel activity and reduces neurotransmitter release from the presynaptic terminal.

Comparative Potency of AP4 Analogues:

The potency of AP4 analogues is typically determined by measuring their ability to inhibit neurotransmission in specific brain pathways or to activate mGluRs in in vitro assays.

CompoundPathway/ReceptorIC₅₀ / EC₅₀ (µM)Reference
(Z)-2-amino-2,3-methano-4-phosphonobutanoic acidLateral Perforant Path (LPP)18[6]
(E)-2-amino-2,3-methano-4-phosphonobutanoic acidLateral Perforant Path (LPP)17[6]
(Z)-2-amino-2,3-methano-4-phosphonobutanoic acidMedial Perforant Path (MPP)1580[6]
(E)-2-amino-2,3-methano-4-phosphonobutanoic acidMedial Perforant Path (MPP)81[6]

These data highlight the profound impact of stereochemistry on biological activity, with the (E)-isomer being significantly more potent in the MPP.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key experiments.

Evaluation of Scale Inhibition Performance (Static Test)

This protocol is designed to assess the efficacy of phosphonobutanoic acid derivatives as calcium carbonate scale inhibitors.

Materials:

  • Calcium chloride (CaCl₂) solution of known concentration

  • Sodium bicarbonate (NaHCO₃) solution of known concentration

  • Phosphonobutanoic acid derivative solution (e.g., PBTC)

  • Deionized water

  • Water bath

  • Burette and titration equipment

  • EDTA standard solution

  • pH meter

Procedure:

  • Prepare Test Solutions: In a series of beakers, prepare solutions containing known concentrations of Ca²⁺ and HCO₃⁻ ions. Add varying concentrations of the phosphonobutanoic acid inhibitor to each beaker. Include a control beaker with no inhibitor.

  • Incubation: Place the beakers in a constant temperature water bath (e.g., 80°C) for a specified period (e.g., 4 hours).

  • Filtration: After incubation, filter the solutions to remove any precipitated calcium carbonate.

  • Titration: Titrate the filtrate with a standardized EDTA solution to determine the remaining concentration of Ca²⁺ ions.

  • Calculation of Inhibition Rate:

    • Scale Inhibition Rate (%) = [(C₁ - C₂) / (C₀ - C₂)] x 100

    • Where:

      • C₀ = Initial Ca²⁺ concentration in the control

      • C₁ = Ca²⁺ concentration in the filtrate of the inhibited solution

      • C₂ = Ca²⁺ concentration in the filtrate of the uninhibited (control) solution

[³⁵S]GTPγS Binding Assay for mGluR Agonist Activity

This assay measures the functional activation of G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analogue, [³⁵S]GTPγS, to Gα subunits.[4][9][10][11][12]

Materials:

  • Cell membranes expressing the mGluR of interest

  • [³⁵S]GTPγS (radiolabeled)

  • Guanosine diphosphate (GDP)

  • Unlabeled GTPγS (for non-specific binding)

  • Agonist (phosphonobutanoic acid derivative) at various concentrations

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

  • Scintillation vials and cocktail

  • Filter plates and vacuum manifold

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, GDP, and cell membranes.

  • Agonist Addition: Add the phosphonobutanoic acid derivative agonist at a range of concentrations to different wells. Include a buffer control for basal binding and a high concentration of unlabeled GTPγS for determining non-specific binding.

  • Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate using a vacuum manifold. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of agonist concentration.

    • Determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) from the dose-response curve.

cAMP Accumulation Assay

This cell-based assay measures the modulation of intracellular cAMP levels, a key second messenger in GPCR signaling.[7][13][14][15][16]

Materials:

  • Cells expressing the mGluR of interest (e.g., CHO or HEK293 cells)

  • Phosphonobutanoic acid derivative (agonist or antagonist)

  • Forskolin (an adenylyl cyclase activator, for Gi-coupled receptors)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Cell culture medium and reagents

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.

  • Compound Addition:

    • For Gs-coupled receptors: Add the agonist at various concentrations.

    • For Gi-coupled receptors: Pre-treat the cells with the agonist, then stimulate with forskolin to induce cAMP production. The inhibitory effect of the agonist on the forskolin-induced cAMP increase is then measured.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis:

    • Generate dose-response curves by plotting the cAMP levels against the compound concentration.

    • Determine the EC₅₀ for agonists or the IC₅₀ for antagonists.

Visualization of Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate key workflows and relationships.

Experimental_Workflow_Scale_Inhibition cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sol Prepare Test Solutions (Ca²⁺, HCO₃⁻, Inhibitor) incubation Incubate in Water Bath prep_sol->incubation Transfer filtration Filter to Remove Precipitate incubation->filtration After Incubation titration Titrate Filtrate with EDTA filtration->titration Analyze Filtrate calculation Calculate Inhibition Rate (%) titration->calculation Use Data

Caption: Workflow for evaluating scale inhibition performance.

mGluR_Signaling_Pathway agonist AP4 Agonist mGluR Group III mGluR agonist->mGluR Binds to G_protein Gi/o Protein mGluR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Leads to NT_release ↓ Neurotransmitter Release cAMP->NT_release Results in

Caption: Simplified signaling pathway of group III mGluR activation.

Conclusion and Future Directions

The structural diversity of phosphonobutanoic acid derivatives gives rise to a remarkable range of functionalities, from preventing industrial equipment failure to modulating complex neuronal circuits. PBTC stands out as a highly effective and stable scale and corrosion inhibitor due to the synergistic action of its phosphonic and carboxylic acid groups. In contrast, AP4 and its analogues have proven to be invaluable pharmacological tools for dissecting the roles of group III metabotropic glutamate receptors in the central nervous system.

The comparative analysis presented in this guide underscores the critical importance of structure-activity relationship studies. For industrial applications, future research could focus on developing even more potent and environmentally friendly phosphonate-based inhibitors. In the pharmacological arena, the continued design and synthesis of novel AP4 analogues with enhanced subtype selectivity and favorable pharmacokinetic properties hold great promise for the development of new therapeutic agents for a variety of neurological and psychiatric disorders. The experimental protocols provided herein offer a solid foundation for researchers to conduct their own comparative studies and contribute to the advancement of this exciting field.

References

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  • Crooks, S. L., et al. (1991). Synthesis of the 2-amino-4-phosphonobutanoic acid analogues (E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid and their evaluation as inhibitors of hippocampal excitatory neurotransmission. Journal of Medicinal Chemistry, 34(5), 1692-1699. Retrieved from [Link]

  • Demadis, K. D., et al. (2005). Chemistry of Organophosphonate Scale Growth Inhibitors: 3. Physicochemical Aspects of 2-Phosphonobutane-1,2,4-Tricarboxylate (PBTC) And Its Effect on CaCO3 Crystal Growth. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(5-6), 1321-1325. Retrieved from [Link]

  • CHEMICAL SUPPLIER. (2019). PBTC as scale inhibitor. Retrieved from [Link]

  • Study on the Performance Evaluation of Phosphorus-Free Composite Corrosion and Scale Inhibitor. (2022). Journal of Physics: Conference Series, 2309, 012027. Retrieved from [Link]

  • NCBI Bookshelf. (2012). GTPγS Binding Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Scranton Associates. (n.d.). UNDERSTANDING SCALING INDICES AND. Retrieved from [Link]

  • ACS Publications. (1991). Synthesis of the 2-amino-4-phosphonobutanoic acid analogues (E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid and their evaluation as inhibitors of hippocampal excitatory neurotransmission. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life sciences, 74(4), 489–508. Retrieved from [Link]

  • Harris, K. D. M. (2018). NMR Crystallography as a Vital Tool in Assisting Crystal Structure Determination from Powder XRD Data. Crystals, 8(11), 404. Retrieved from [Link]

  • Reid, S. N. M., et al. (1998). cAMP Levels Increased by Activation of Metabotropic Glutamate Receptors Correlate with Visual Plasticity. Journal of Neurophysiology, 79(5), 2692-2700. Retrieved from [Link]

  • Frontiers. (2022). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Frontiers in Chemistry, 10, 901844. Retrieved from [Link]

  • Ng, C. H., et al. (2020). A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 10(1), 138. Retrieved from [Link]

  • Ng, K. C., & Ng, K. P. (2021). Editorial to Special Issue—“Structure-Activity Relationships (SAR) of Natural Products”. Molecules, 26(2), 296. Retrieved from [Link]

  • Głowacka, I. E., et al. (2022). Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru). Molecules, 27(11), 3563. Retrieved from [Link]

  • GARDP Revive. (n.d.). Structure-activity relationship (SAR). Retrieved from [Link]

  • Tuppurainen, K. (1988). A structure-activity relationship study of organophosphorus compounds. Chemical research in toxicology, 1(2), 123–127. Retrieved from [Link]

  • Barreiro, E. J., & Fraga, C. A. M. (2005). Structure-activity relationships for the design of small-molecule inhibitors of protein kinases. Mini-Reviews in Medicinal Chemistry, 5(6), 585-593. Retrieved from [Link]

  • Methanetriacetic and methylmethanetriacetic acids, their precursors and derivatives: NMR and X-ray diffraction studies. (2001). Journal of the Chemical Society, Perkin Transactions 2, (10), 1954-1961. Retrieved from [Link]

  • Salas-Serpa, M. D., et al. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Molecules, 26(2), 293. Retrieved from [Link]

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  • Hodgkin, D. C., et al. (1984). X-ray and neutron diffraction studies of the crystal and molecular structure of the predominant monocarboxylic acid obtained by the mild acid hydrolysis of cyanocobalamin: Outline. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(3), 195-206. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Olefination in Carboxylic Acid Synthesis: Evaluating Alternatives to 4-(Diethoxyphosphoryl)butanoic acid

For the discerning researcher in synthetic chemistry and drug development, the creation of carbon-carbon double bonds with precision is a cornerstone of molecular architecture. The Horner-Wadsworth-Emmons (HWE) reaction,...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in synthetic chemistry and drug development, the creation of carbon-carbon double bonds with precision is a cornerstone of molecular architecture. The Horner-Wadsworth-Emmons (HWE) reaction, a stalwart in the olefination toolkit, provides a reliable method for the synthesis of alkenes, often with high stereoselectivity. A key reagent in this class, 4-(Diethoxyphosphoryl)butanoic acid, offers the unique advantage of introducing a butanoic acid moiety directly. However, the inherent acidity of this reagent can present challenges in the strongly basic conditions typically required for the HWE reaction, necessitating careful optimization or protection strategies.

This guide provides an in-depth comparison of viable alternatives to 4-(Diethoxyphosphoryl)butanoic acid for the synthesis of unsaturated carboxylic acids and related structures. We will delve into the mechanistic nuances, practical considerations, and stereochemical outcomes of prominent olefination methodologies, supported by experimental data to inform your synthetic strategy.

The Benchmark: The Horner-Wadsworth-Emmons Reaction with 4-(Diethoxyphosphoryl)butanoic acid

The HWE reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than its Wittig counterpart, to react with aldehydes or ketones.[1] The use of 4-(Diethoxyphosphoryl)butanoic acid allows for the direct installation of a γ-carboxylic acid functionality. The primary advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which simplifies purification compared to the triphenylphosphine oxide generated in the Wittig reaction.[2][3] The reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[2][4]

The principal challenge arises from the acidic proton of the carboxylic acid, which can be deprotonated by the strong base used to generate the phosphonate carbanion. This can lead to the consumption of base, reduced yields, and potential side reactions. Strategies to mitigate this include the use of excess base, or protection of the carboxylic acid as an ester, followed by a subsequent deprotection step.

Strategic Alternatives for Unsaturated Carboxylic Acid Synthesis

Several powerful olefination reactions have emerged as compelling alternatives, each with its own distinct advantages in terms of stereoselectivity, functional group tolerance, and reaction conditions.

The Peterson Olefination: A Silicon-Based Approach with Tunable Stereochemistry

The Peterson olefination is a versatile method that employs α-silyl carbanions to convert carbonyl compounds into alkenes.[5] A key feature of this reaction is the ability to control the stereochemical outcome by choosing either acidic or basic elimination conditions for the intermediate β-hydroxysilane.[5][6][7] Basic conditions lead to syn-elimination, while acidic conditions promote anti-elimination. This allows for the synthesis of both (Z)- and (E)-alkenes from the same diastereomeric intermediate.[6][7]

The Peterson olefination is known for its tolerance of a wide range of functional groups, and there are reports of its successful application in the presence of carboxylic acids. The silicon-containing byproducts are generally volatile and easily removed, simplifying purification.

The Julia-Kocienski Olefination: Excellence in (E)-Alkene Synthesis

The Julia-Kocienski olefination is a powerful and highly regarded method for the stereoselective synthesis of (E)-alkenes.[8][9] This reaction involves the coupling of a phenyl sulfone with an aldehyde or ketone.[8] The modified Julia-Kocienski protocol, which often utilizes heteroaromatic sulfones like benzothiazolyl (BT) or phenyltetrazolyl (PT) sulfones, offers high (E)-selectivity and broad functional group tolerance, including carboxylic acids.[8][9][10][11]

The reaction proceeds under relatively mild conditions, and the byproducts are generally easy to remove. The high (E)-selectivity is a significant advantage when the trans-isomer is the desired product.

The Still-Gennari Olefination: Mastering (Z)-Alkene Synthesis

For the selective synthesis of (Z)-alkenes, the Still-Gennari olefination stands out as a premier method.[12][13] This modification of the Horner-Wadsworth-Emmons reaction employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in the presence of a strong, non-chelating base like potassium bis(trimethylsilyl)amide (KHMDS) with 18-crown-6.[7][13][14] These conditions kinetically favor the formation of the (Z)-alkene with high selectivity.[7][13]

This method is particularly valuable when the cis-isomer of an unsaturated carboxylic acid is the target molecule, a common motif in many natural products and pharmaceuticals.

The Wittig Reaction: The Classic with Considerations

The Wittig reaction is the foundational olefination reaction, reacting a phosphonium ylide with a carbonyl compound.[15] The stereochemical outcome is dependent on the nature of the ylide; stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes.[16]

The presence of a carboxylic acid can be problematic due to the basicity of the ylide. However, protocols using stabilized ylides in aqueous media or with weaker bases have been developed to accommodate acidic functionalities. A significant drawback of the Wittig reaction is the formation of triphenylphosphine oxide as a byproduct, which can be challenging to separate from the desired product.

The Tebbe Olefination: A Titanium-Powered Methylenation

The Tebbe olefination utilizes a titanium-based reagent for the methylenation of carbonyl compounds.[4][17][18] It is particularly effective for the olefination of esters and amides, which are typically unreactive in Wittig-type reactions.[4][18] The Tebbe reagent exhibits high functional group tolerance and can be used in the presence of ketones, making it a valuable tool for the selective methylenation of esters in molecules containing both functional groups. While primarily used for introducing a methylene group, related titanium-based reagents can be used for the synthesis of other alkenes.[18]

Comparative Performance Data

To provide a clear comparison, the following table summarizes the typical performance of these olefination methods for the synthesis of an unsaturated carboxylic acid, using the hypothetical conversion of a generic keto-acid to the corresponding unsaturated acid as a model.

Olefination Method Reagent Typical Conditions Predominant Stereoisomer Typical Yield Key Advantages Key Disadvantages
Horner-Wadsworth-Emmons 4-(Diethoxyphosphoryl)butanoic acidNaH, THF(E)Moderate-GoodWater-soluble byproductAcidic proton interference
Peterson Olefination α-Silyl carbanionAcidic or Basic Workup(E) or (Z)Good-ExcellentTunable stereoselectivity, volatile byproductStoichiometric use of organosilicon reagent
Julia-Kocienski Olefination Phenyl sulfone derivativeKHMDS, THF/DME(E)Good-ExcellentHigh (E)-selectivity, good functional group toleranceMulti-step reagent preparation
Still-Gennari Olefination Bis(trifluoroethyl)phosphonateKHMDS, 18-crown-6, THF(Z)Good-ExcellentHigh (Z)-selectivitySpecialized, expensive reagents
Wittig Reaction Phosphonium ylideStrong base (e.g., n-BuLi)(E) or (Z)VariableWell-established, versatileTriphenylphosphine oxide byproduct, base sensitivity
Tebbe Olefination Tebbe reagentToluene, PyridineN/A (Methylenation)Good-ExcellentHigh functional group tolerance, reacts with estersPyrophoric reagent, limited to methylenation

Experimental Protocols

Representative Protocol for Horner-Wadsworth-Emmons Reaction

Synthesis of (E)-5-Phenylpent-4-enoic acid

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of 4-(diethoxyphosphoryl)butanoic acid (1.1 eq) in anhydrous THF dropwise. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour. A solution of benzaldehyde (1.0 eq) in anhydrous THF is then added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the slow addition of water, and the THF is removed under reduced pressure. The aqueous residue is acidified with 1M HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford (E)-5-phenylpent-4-enoic acid.

Representative Protocol for Still-Gennari Olefination

Synthesis of (Z)-5-Phenylpent-4-enoic acid

To a solution of bis(2,2,2-trifluoroethyl) (3-carboxypropyl)phosphonate (1.1 eq) and 18-crown-6 (1.2 eq) in anhydrous THF at -78 °C is added potassium bis(trimethylsilyl)amide (KHMDS, 1.2 eq, as a solution in toluene) dropwise. The mixture is stirred at -78 °C for 1 hour. A solution of benzaldehyde (1.0 eq) in anhydrous THF is then added dropwise. The reaction mixture is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford (Z)-5-phenylpent-4-enoic acid.

Visualizing the Synthetic Pathways

Olefination_Pathways cluster_start Starting Materials cluster_hwe Horner-Wadsworth-Emmons cluster_peterson Peterson Olefination cluster_julia Julia-Kocienski Olefination cluster_still Still-Gennari Olefination KetoAcid Keto-Acid HWE_reagent 4-(Diethoxyphosphoryl)butanoic acid + Base Aldehyde Aldehyde Peterson_reagent α-Silyl carbanion Julia_reagent Phenyl Sulfone Derivative + Base Still_reagent Bis(trifluoroethyl)phosphonate + KHMDS/18-c-6 HWE_product (E)-Unsaturated Acid HWE_reagent->HWE_product Peterson_product (E)- or (Z)-Unsaturated Acid Peterson_reagent->Peterson_product Julia_product (E)-Unsaturated Acid Julia_reagent->Julia_product Still_product (Z)-Unsaturated Acid Still_reagent->Still_product

Sources

Validation

A Comparative Review of Phosphonate-Based and Non-Phosphonate Linkers in Bioconjugation

A Senior Application Scientist's Guide to Linker Selection in Drug Development In the landscape of targeted therapeutics, particularly in the realm of antibody-drug conjugates (ADCs), the choice of a linker—the molecular...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Linker Selection in Drug Development

In the landscape of targeted therapeutics, particularly in the realm of antibody-drug conjugates (ADCs), the choice of a linker—the molecular bridge connecting a targeting moiety to a payload—is a critical determinant of efficacy and safety. The ideal linker must exhibit robust stability in systemic circulation to prevent premature payload release and its associated off-target toxicity, yet facilitate efficient cleavage and payload liberation at the target site.[1][2] This guide provides an in-depth, objective comparison of phosphonate-based linkers and their non-phosphonate counterparts, supported by experimental data and detailed methodologies to inform rational linker design for researchers, scientists, and drug development professionals.

The Crucial Role of the Linker: A Balancing Act

The linker is not merely a passive connector; it is a dynamic component that dictates the pharmacokinetic and pharmacodynamic profile of a bioconjugate.[3] Its chemical nature governs the stability of the conjugate in the bloodstream and the mechanism of payload release within the target cell or its microenvironment.[] This delicate balance between stability and controlled release is paramount to achieving a wide therapeutic window.[1]

At a Glance: Phosphonate vs. Non-Phosphonate Linkers

FeaturePhosphonate-Based LinkersNon-Phosphonate Linkers
Core Structure Contains a C−PO(OR)₂ group.[5]Diverse; includes peptides, hydrazones, disulfides, etc.[6][7]
Primary Release Mechanisms Primarily enzymatic (phosphatase) cleavage or pH-mediated hydrolysis, often via self-immolative pathways.[][9]Enzymatic (e.g., cathepsin B for peptides), pH-sensitive hydrolysis (hydrazones), or reduction (disulfides).[6][10]
Stability Profile The P-C bond is highly resistant to hydrolysis. The phosphonate ester bond (P-O-C) is susceptible to cleavage under acidic and basic conditions.[5][11]Varies significantly with the specific chemistry. Peptide linkers can be susceptible to plasma proteases, while hydrazones are acid-labile.[12][13]
Key Advantages High stability of the core structure, potential for tunable release, and can serve as bioisosteres for phosphates.[5][9]Well-established chemistries, diverse release triggers, and a wealth of clinical data for certain types (e.g., Val-Cit).[10][14]
Potential Challenges Synthesis can be more complex than some non-phosphonate linkers. Limited clinical precedent compared to peptide or hydrazone linkers.Potential for premature cleavage in circulation, which can lead to off-target toxicity.[2]

In-Depth Analysis: Unpacking the Chemistries

Phosphonate-Based Linkers: Stability and Controlled Release

Phosphonate-based linkers are characterized by a stable carbon-phosphorus (C-P) bond, which imparts significant resistance to hydrolysis.[11] This intrinsic stability is a key advantage in preventing premature drug release. The release of the payload is typically engineered to occur through the cleavage of a phosphonate ester bond (P-O-C), which can be triggered by specific physiological conditions.[5]

Self-Immolative Phosphonate Linkers: A prominent strategy in phosphonate linker design is the use of self-immolative systems.[9] In this elegant mechanism, an initial triggering event—such as enzymatic cleavage or a change in pH—initiates a cascade of spontaneous electronic rearrangements that culminate in the release of the payload.[9][15] This approach allows for clean and efficient drug liberation at the target site. For instance, phosphate-based self-immolative linkers have been designed to release amine-containing drugs under specific conditions.[16]

Mechanism of a Phosphatase-Cleavable Self-Immolative Linker

G ADC_Circulation ADC in Circulation (Stable Phosphonate Linker) Internalization Internalization into Target Cell ADC_Circulation->Internalization Targeting Lysosome Lysosomal Compartment (High Phosphatase Activity) Internalization->Lysosome Enzymatic_Cleavage Phosphatase-Mediated Cleavage of Phosphate Ester Lysosome->Enzymatic_Cleavage Trigger Self_Immolation Self-Immolative Cascade Enzymatic_Cleavage->Self_Immolation Payload_Release Active Payload Released Self_Immolation->Payload_Release

Caption: Workflow of a phosphatase-cleavable phosphonate linker.

Non-Phosphonate Linkers: A Diverse Toolkit

The non-phosphonate category encompasses a wide array of chemical moieties, each with distinct properties and release mechanisms.

Peptide Linkers: These are among the most clinically validated linkers, often composed of dipeptides like valine-citrulline (Val-Cit) or valine-alanine (Val-Ala).[14] They are designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells.[17] The stability of peptide linkers can be influenced by the specific amino acid sequence and the site of conjugation on the antibody.[3]

Hydrazone Linkers: These linkers are designed to be acid-labile, exploiting the lower pH of the endosomal and lysosomal compartments (pH 4.8-6.0) compared to the bloodstream (pH 7.4).[6] While effective in achieving pH-dependent release, early hydrazone linkers faced challenges with stability in circulation.[13]

Disulfide Linkers: These linkers leverage the higher concentration of reducing agents, such as glutathione, within the intracellular environment compared to the plasma.[6] The disulfide bond is cleaved, releasing the payload. The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.[18]

Click Chemistry Linkers: The advent of "click chemistry," particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, has provided a highly efficient and specific method for bioconjugation. These reactions form stable triazole linkages that are generally considered non-cleavable.

Quantitative Comparison of Linker Stability

The following table summarizes representative stability data for different linker types. It is important to note that direct comparisons across studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.[1]

Linker TypeModel System/AssayStability Metric (Half-life or % Intact)Reference
Phosphonate-Based Silyl ether-based acid-cleavable linker with MMAE> 7 days in human plasma[13]
Phosphonate-Based Pyrophosphate linkerHighly stable over 7 days in mouse and human plasma[13]
Peptide (Val-Cit) Anti-CD30 ADC in mice~144 hours (6.0 days)[19]
Peptide (Val-Cit) ADC with VC-PABC linker in mouse plasmaUnstable, sensitive to carboxylesterase 1c[12]
Hydrazone Traditional hydrazone linkert₁/₂ = 2 days in human plasma[13]
Disulfide Disulfide-linked ADCGenerally less stable than dipeptide-linked ADCs in early studies[19]

Experimental Protocols for Assessing Linker Stability

Accurate assessment of linker stability is crucial for the preclinical development of bioconjugates. Below are detailed methodologies for key in vitro stability assays.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the linker in a physiologically relevant matrix.

Objective: To determine the rate of payload deconjugation from the bioconjugate in human plasma over time.

Materials:

  • Test bioconjugate (e.g., ADC)

  • Pooled human plasma (from multiple donors)

  • Phosphate-buffered saline (PBS)

  • Protein A/G magnetic beads

  • LC-MS system

  • Incubator at 37°C with 5% CO₂

Procedure:

  • Thaw Human Plasma: Thaw frozen human plasma in a 37°C water bath. Centrifuge at 2000 x g for 10 minutes at 4°C to remove cryoprecipitates.[20]

  • Incubation: Spike the test bioconjugate into the plasma at a final concentration of 100 µg/mL. Incubate the mixture at 37°C.[20]

  • Time Points: Collect aliquots at specified time points (e.g., 0, 6, 24, 48, 96, and 168 hours).[20]

  • Sample Storage: Immediately freeze the collected aliquots at -80°C until analysis.[20]

  • Immunoaffinity Capture: Thaw the plasma samples. Use Protein A/G magnetic beads to capture the antibody-containing species.[21]

  • LC-MS Analysis: Analyze the captured material by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR indicates linker cleavage.[22]

  • Data Analysis: Plot the average DAR against time to determine the stability profile and calculate the half-life of the linker.[1]

Experimental Workflow for Plasma Stability Assay

G cluster_0 Sample Preparation & Incubation cluster_1 Analysis Thaw_Plasma Thaw & Centrifuge Human Plasma Spike_ADC Spike ADC into Plasma Thaw_Plasma->Spike_ADC Incubate Incubate at 37°C Spike_ADC->Incubate Collect_Aliquots Collect Aliquots at Time Points Incubate->Collect_Aliquots Freeze_Samples Freeze at -80°C Collect_Aliquots->Freeze_Samples Immuno_Capture Immunoaffinity Capture (Protein A/G Beads) Freeze_Samples->Immuno_Capture LCMS_Analysis LC-MS Analysis (Determine DAR) Immuno_Capture->LCMS_Analysis Data_Analysis Plot DAR vs. Time (Calculate Half-life) LCMS_Analysis->Data_Analysis

Caption: Workflow for assessing ADC linker stability in plasma.

Causality Behind Experimental Choices

  • Pooled Human Plasma: Using plasma from multiple donors provides a more representative matrix, accounting for inter-individual variability in plasma proteins and enzymes.

  • Immunoaffinity Capture: This step is crucial for selectively isolating the ADC and its antibody-related catabolites from the complex plasma matrix, enabling accurate DAR measurement by LC-MS.[23]

  • LC-MS for DAR Analysis: This is the gold standard for quantifying the average number of drug molecules conjugated to an antibody, providing a direct measure of linker stability.[22]

Conclusion: The Path Forward in Linker Design

The selection of a linker is a multifaceted decision that requires a deep understanding of the interplay between the antibody, payload, and the target's biological milieu. Phosphonate-based linkers represent a promising, albeit less clinically validated, class of connectors that offer high intrinsic stability and the potential for finely tuned, triggered release. Their continued exploration, particularly in the context of self-immolative systems, is warranted.

Non-phosphonate linkers, especially peptide-based and hydrazone linkers, have a more extensive track record in clinical development. However, challenges related to premature cleavage and off-target toxicity persist, necessitating ongoing innovation in linker chemistry to enhance stability and specificity.

Ultimately, the optimal linker is not a one-size-fits-all solution. A thorough, data-driven comparative analysis, as outlined in this guide, is essential for selecting a linker that maximizes the therapeutic potential of a bioconjugate while minimizing its liabilities. The continued development of novel linker technologies, coupled with robust analytical characterization, will undoubtedly pave the way for the next generation of safer and more effective targeted therapies.

References

  • Benchchem. (2025). A Head-to-Head Comparison of Linker Technologies in Antibody-Drug Conjugates: Cleavable vs. Non-Cleavable.
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  • García Gallardo, M. (2021). Phosphate based self-immolative linkers aimed for delivery of drugs. (Bachelor's thesis).
  • Benchchem. (2025). A Head-to-Head Comparison of Peptide-Based ADC Linkers: A Guide for Researchers.
  • Benchchem. (2025). Application Note: Protocol for Assessing Antibody-Drug Conjugate (ADC) Stability in Human Plasma.
  • Baszczyňski, O., et al. (2021). Phosphate-Based Self-Immolative Linkers for Tuneable Double Cargo Release. Chemistry, 27(50), 12763-12775. [Link]

  • Xu, Y., et al. (2018). Assessing ADC Plasma Stability by LC-MS Methods. Methods in Molecular Biology, 1873, 139-148.
  • Katsaros, A., & Demadis, K. D. (2010). Synthesis and Characterization of Phosphonate Ester/Phosphonic Acid Grafted Styrene-Divinylbenzene Copolymer Microbeads and Their Use for the Uptake of Ca(II), Cu(II), and Ni(II) Ions. Industrial & Engineering Chemistry Research, 49(24), 12531-12539.
  • Kim, J., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceuticals, 14(1), 69. [Link]

  • Precise PEG. (2025). ADC Linker Technology: A Comprehensive Overview.
  • Bargh, J. D., et al. (2019). A Review of Cleavable Linkers. ADC Review, 6(3), 1-13.
  • Chen, Y., et al. (2018). A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine–Maleimide-Based Antibody Drug Conjugates. Analytical Chemistry, 90(10), 6295-6302. [Link]

  • BOC Sciences. (n.d.). Phosphatase Cleavable Linker.
  • Biopharma PEG. (2021). How To Choose The Best ADC Linker?
  • Wikipedia. (n.d.). Phosphonate. Retrieved from [Link]

  • Lee, J., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Pharmaceutics, 13(7), 968. [Link]

  • BOC Sciences. (n.d.). ADC Linker Technologies: Impact on Stability & Efficacy.
  • An, Z., et al. (2018). Synthesis of end-functionalized phosphate and phosphonate-polypeptides by ring-opening polymerization of their corresponding N-carboxyanhydride. Polymer Chemistry, 9(12), 1474-1482.
  • Piatnitski Chekler, E. L., et al. (2019). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. Bioconjugate Chemistry, 30(5), 1432-1441. [Link]

  • ResearchGate. (n.d.). Phosphonate-based conjugates.
  • Creative Biolabs. (n.d.). ADC Plasma Stability Analysis Service.
  • van Helden, M. J., et al. (2021). 1160 Phosphonate-antibody-drug conjugates: a novel immunostimulatory class of ADCs driving inside-out activation of Vγ9Vδ2 T cells leading to selective tumor cell killing. Journal for ImmunoTherapy of Cancer, 9(Suppl 2), A1205.
  • Gavriel, A. G., et al. (2022). Recent advances in self-immolative linkers and their applications in polymeric reporting systems. Polymer Chemistry, 13(22), 3239-3254. [Link]

  • Benchchem. (2025). Stability Showdown: A Comparative Guide to Cleavable and Non-Cleavable Linkers in Bioconjugates.
  • ResearchGate. (n.d.). Comparison of each drug-linkers.
  • SigutLabs. (2025). Exploring Self-Immolative Linkers in ADCs: Beyond the Classics.
  • Spring, D. R., et al. (2018). Cleavable linkers in antibody–drug conjugates. Chemical Society Reviews, 47(1), 9-35.
  • Wu, H., et al. (2020). Engineering Enzyme‐Cleavable Oligonucleotides by Automated Solid‐Phase Incorporation of Cathepsin B Sensitive Dipeptide Linkers. Angewandte Chemie International Edition, 59(4), 1572-1577. [Link]

  • Tumey, L. N., et al. (2020). A click-ready pH-triggered phosphoramidate-based linker for controlled release of monomethyl auristatin E. Bioorganic & Medicinal Chemistry Letters, 30(16), 127318. [Link]

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  • Benchchem. (2025). A Comparative Guide to the Stability of Phosphonate and Phosphinate Linkers.
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  • Weerapana, E., et al. (2010). Peptide length and prime-side sterics influence potency of peptide phosphonate protease inhibitors. Bioorganic & Medicinal Chemistry, 18(16), 5736-5743. [Link]

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  • Benchchem. (2025). A Comparative Mechanistic Analysis of Phosphonate Esters: Hydrolysis, Bioactivity, and Prodrug Strategies.
  • Collin, P. J. (1988). The Hydrolysis of Phosphinates and Phosphonates: A Review.
  • Arion, D., et al. (1998). [Peptide nucleic acids and their phosphonate analogues: synthesis and hybridization characteristics]. Bioorganicheskaia Khimiia, 24(11), 834-842. [Link]

  • Isidro-Llobet, A., et al. (2019). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 24(1), 129. [Link]

  • Oflas, S. B., et al. (2011). In vivo Drug-Linker Stability of an Anti-CD30 Dipeptide-Linked Auristatin Immunoconjugate. Molecular Cancer Therapeutics, 10(7), 1235-1243.

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Comparative

A Senior Application Scientist's Guide to Spectroscopic Differentiation of Butanoic Acid Derivatives

In the realms of synthetic chemistry and drug development, the precise characterization of molecules is paramount. Butanoic acid and its derivatives, a class of compounds prevalent in both biological systems and as synth...

Author: BenchChem Technical Support Team. Date: February 2026

In the realms of synthetic chemistry and drug development, the precise characterization of molecules is paramount. Butanoic acid and its derivatives, a class of compounds prevalent in both biological systems and as synthetic intermediates, present a common analytical challenge: how to rapidly and unequivocally differentiate between the parent acid, its highly reactive acyl chloride, the corresponding amide, and its ester. This guide provides a comprehensive comparison of these four key derivatives using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the underlying principles that govern the distinct spectroscopic signatures of these closely related molecules. Understanding the "why" behind the spectral differences empowers researchers to not only identify these compounds but also to predict the spectral features of other, more complex derivatives.

The Structural Basis for Spectroscopic Differentiation

The core of our analysis lies in the electronic effects of the substituent attached to the carbonyl group. The electronegativity and resonance capabilities of the hydroxyl (-OH), chloro (-Cl), amino (-NH₂), and methoxy (-OCH₃) groups profoundly influence the electron density distribution around the carbonyl carbon and adjacent atoms. These electronic perturbations create unique magnetic and vibrational environments, which are the very phenomena probed by NMR and IR spectroscopy.

G cluster_0 Butanoic Acid Derivatives cluster_1 Key Differentiating Substituent BA Butanoic Acid (R-COOH) OH -OH (Hydroxyl) BA->OH Influences O-H stretch and acidic proton signal BC Butanoyl Chloride (R-COCl) Cl -Cl (Chloro) BC->Cl Strongly electron-withdrawing (inductive effect) BM Butanamide (R-CONH2) NH2 -NH2 (Amino) BM->NH2 Electron-donating (resonance) and N-H stretches MB Methyl Butanoate (R-COOCH3) OCH3 -OCH3 (Methoxy) MB->OCH3 Electron-donating (resonance) and unique methoxy signal

Caption: Key structural differences among butanoic acid derivatives.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective

¹H NMR spectroscopy provides a detailed map of the proton environments within a molecule. The chemical shift (δ) of a proton is highly sensitive to the electronic environment, with electron-withdrawing groups causing a downfield shift (to higher ppm values) and electron-donating groups an upfield shift.

Key Differentiating Features in ¹H NMR:
  • The α-Protons (Protons on the carbon adjacent to the carbonyl): The electronegativity of the substituent on the carbonyl carbon directly impacts the chemical shift of these protons. The highly electronegative chlorine atom in butanoyl chloride causes the most significant deshielding of the α-protons, shifting them furthest downfield.[1]

  • Unique Proton Signals: Butanoic acid is distinguished by the presence of a broad singlet for the acidic -OH proton, typically found far downfield (10-13 ppm).[1] Butanamide exhibits broad signals for the -NH₂ protons, while methyl butanoate has a sharp singlet around 3.7 ppm corresponding to the methoxy (-OCH₃) protons.

Table 1: Comparative ¹H NMR Data (Typical Chemical Shifts in ppm)

Proton Assignment Butanoic Acid Butanoyl Chloride Butanamide Methyl Butanoate
-CH₃ (terminal) ~0.9~1.0~0.9~0.9
-CH₂- (middle) ~1.6~1.8~1.6~1.6
-CH₂- (α to C=O) ~2.3~2.9~2.2~2.3
-OH 10-13 (broad s)---
-NH₂ --~6-8 (broad s)-
-OCH₃ ---~3.7 (s)

Data compiled from various sources, including typical values in organic spectroscopy.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the butanoic acid derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the resulting spectrum and reference the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule. The chemical shift of the carbonyl carbon is particularly diagnostic for differentiating carboxylic acid derivatives.

Key Differentiating Features in ¹³C NMR:
  • The Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon is highly sensitive to the substituent's electronic effects. The electron-withdrawing nature of the chlorine in butanoyl chloride results in a significant downfield shift compared to the other derivatives. Conversely, the resonance donation from the nitrogen in butanamide shields the carbonyl carbon, shifting it upfield.

  • Other Carbon Signals: The α-carbon also shows a noticeable downfield shift in butanoyl chloride due to the inductive effect of the chlorine. Methyl butanoate is easily identified by the presence of a signal for the methoxy carbon around 51 ppm.

Table 2: Comparative ¹³C NMR Data (Typical Chemical Shifts in ppm)

Carbon Assignment Butanoic Acid Butanoyl Chloride Butanamide Methyl Butanoate
-CH₃ (terminal) ~13.7~13.0~13.8~13.6
-CH₂- (middle) ~18.5~18.0~19.4~18.4
-CH₂- (α to C=O) ~36.2~46.0~36.0~35.9
C=O ~180~173~175~173.8
-OCH₃ ---~51.4

Data compiled from various sources, including the NIST Chemistry WebBook and typical values in organic spectroscopy.[2][3][4][5]

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy, though a slightly higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Data Acquisition:

    • Tune the NMR probe to the ¹³C frequency.

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

    • A greater number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Process the FID as with ¹H NMR.

    • Reference the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.

Infrared (IR) Spectroscopy: The Vibration of Bonds

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The position of the carbonyl (C=O) stretching frequency is a powerful diagnostic tool for distinguishing between butanoic acid derivatives.

Key Differentiating Features in IR Spectroscopy:
  • Carbonyl (C=O) Stretch: The frequency of the C=O stretch is directly related to the bond strength. The strong inductive effect of the chlorine atom in butanoyl chloride strengthens the C=O bond, causing it to vibrate at a higher frequency. In contrast, the resonance donation from the nitrogen in butanamide weakens the C=O bond, shifting its stretching frequency to a lower wavenumber.

  • Other Diagnostic Peaks: Butanoic acid exhibits a very broad O-H stretch from approximately 2500 to 3300 cm⁻¹. Butanamide shows two N-H stretching bands for the primary amide around 3100-3500 cm⁻¹.

Table 3: Comparative IR Data (Characteristic Absorption Bands in cm⁻¹)

Vibrational Mode Butanoic Acid Butanoyl Chloride Butanamide Methyl Butanoate
C=O Stretch ~1710~1800~1650~1740
O-H Stretch 2500-3300 (broad)---
N-H Stretch --~3100-3500 (two bands)-
C-O Stretch ~1210-1320--~1150-1250

Data compiled from the NIST Chemistry WebBook.[2][6][7][8][9][10][11][12]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
  • Sample Preparation: No specific sample preparation is typically required for liquids. For solid samples like butanamide, ensure the sample is a fine powder.

  • Background Spectrum: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.

  • Sample Analysis:

    • Place a small drop of the liquid or a small amount of the powdered solid onto the ATR crystal.

    • For solids, apply pressure using the anvil to ensure good contact with the crystal.

    • Acquire the sample spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Fragmentation Fingerprints

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. The fragmentation patterns of butanoic acid derivatives are highly characteristic and can be used for definitive identification.

Key Differentiating Features in Mass Spectrometry:
  • Molecular Ion (M⁺): The molecular ion peak corresponds to the molecular weight of the compound. Butanamide, containing an odd number of nitrogen atoms, will have an odd molecular weight, adhering to the Nitrogen Rule.

  • Characteristic Fragments:

    • Butanoyl Chloride: Often exhibits a prominent peak corresponding to the loss of the chlorine atom. The presence of chlorine will also result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

    • Butanoic Acid: A common fragmentation is the McLafferty rearrangement, resulting in a peak at m/z 60.

    • Butanamide: Also undergoes a McLafferty rearrangement, typically leading to a base peak at m/z 59.

    • Methyl Butanoate: A characteristic fragmentation is the loss of the methoxy group (-OCH₃), resulting in an acylium ion at m/z 71.

Table 4: Comparative Mass Spectrometry Data (Key m/z Values)

Ion Butanoic Acid Butanoyl Chloride Butanamide Methyl Butanoate
Molecular Ion (M⁺) 88106/10887102
[M-Cl]⁺ -71--
[M-OCH₃]⁺ ---71
McLafferty Rearrangement 60-5974
Acylium Ion [CH₃CH₂CH₂CO]⁺ 71717171

Data compiled from the NIST Chemistry WebBook.[2][3][8][13][14][15][16][17][18][19][20][21]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Dilute the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • For butanoic acid, derivatization to a more volatile ester (e.g., by reaction with BF₃/methanol) may be necessary for optimal chromatographic performance.[22][23][24][25][26]

  • GC Separation:

    • Inject a small volume (typically 1 µL) of the prepared sample into the GC.

    • The different derivatives will be separated based on their boiling points and interactions with the GC column stationary phase.

  • MS Analysis:

    • As the compounds elute from the GC column, they enter the mass spectrometer's ion source.

    • Electron ionization (EI) is a common method for generating ions.

    • The mass analyzer separates the ions based on their m/z ratio, and the detector records their abundance.

  • Data Analysis:

    • The resulting total ion chromatogram (TIC) shows the separation of the components in the sample.

    • The mass spectrum for each chromatographic peak can be examined and compared to spectral libraries for identification.

G cluster_0 Analytical Workflow Sample Butanoic Acid Derivative Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Structural Connectivity & Functional Groups IR IR Spectroscopy Sample->IR Functional Group Identification (C=O) MS Mass Spectrometry Sample->MS Molecular Weight & Fragmentation Data Combined Spectroscopic Data NMR->Data IR->Data MS->Data ID Unambiguous Identification Data->ID

Caption: A typical analytical workflow for spectroscopic identification.

Conclusion

The differentiation of butanoic acid derivatives is a straightforward process when a multi-technique spectroscopic approach is employed. Each method provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR offer detailed insights into the carbon-hydrogen framework and the electronic environment of the carbonyl group. IR spectroscopy provides a rapid and unambiguous indication of the functional group present through the characteristic stretching frequency of the carbonyl bond. Finally, mass spectrometry confirms the molecular weight and provides a fragmentation "fingerprint" that is unique to each derivative. By understanding the principles behind the observed spectral differences, researchers can confidently and accurately characterize these and other related compounds, ensuring the integrity and success of their scientific endeavors.

References

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Butanamide. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Butanoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

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  • National Institute of Standards and Technology. (n.d.). Butanoic acid, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Butyryl chloride. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Butanoic acid. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Butanoyl chloride. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Butanoyl chloride. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Butanoic acid, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Butanoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Butanamide. In NIST Chemistry WebBook. Retrieved from [Link]

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  • National Institute of Standards and Technology. (n.d.). Butanamide, 3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

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  • National Institute of Standards and Technology. (n.d.). Butanamide, 2-bromo-2-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

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Validation

The Versatile Bifunctional Connector: A Comparative Efficacy Guide to 4-(Diethoxyphosphoryl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals In the intricate world of molecular engineering, the choice of a linker molecule can be the pivotal factor determining the success of a conjugate, the stabi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular engineering, the choice of a linker molecule can be the pivotal factor determining the success of a conjugate, the stability of a functionalized surface, or the efficiency of a synthesis. This guide provides an in-depth technical comparison of 4-(Diethoxyphosphoryl)butanoic acid, a bifunctional linker possessing both a reactive carboxylic acid and a robust phosphonate anchor. We will explore its potential efficacy in various applications by comparing it with established alternatives, supported by foundational principles and outlining experimental protocols for validation.

The Molecular Blueprint: Understanding 4-(Diethoxyphosphoryl)butanoic Acid

4-(Diethoxyphosphoryl)butanoic acid is an organophosphorus compound featuring a butanoic acid moiety attached to a diethoxyphosphoryl group.[1] This unique structure provides two distinct reactive sites:

  • The Carboxylic Acid: This functional group is a cornerstone of bioconjugation chemistry. It can be activated to react with primary amines on proteins, peptides, or other biomolecules to form stable amide bonds.

  • The Diethoxyphosphoryl Group: This phosphonate ester offers a strong and stable anchor to various surfaces, particularly metal oxides. Upon hydrolysis to the phosphonic acid, it forms robust coordinate bonds.

This dual functionality positions 4-(Diethoxyphosphoryl)butanoic acid as a versatile tool in a scientist's arsenal.

Application I: Bioconjugation and the Creation of Antibody-Drug Conjugates (ADCs)

In the realm of targeted therapeutics, particularly ADCs, the linker connecting the antibody to the cytotoxic payload is of paramount importance. It must be stable in circulation yet allow for the efficient release of the drug at the target site.[2][3]

The Role of 4-(Diethoxyphosphoryl)butanoic Acid as a Linker

The carboxylic acid end of 4-(Diethoxyphosphoryl)butanoic acid can be leveraged to attach it to a payload, while the phosphonate end could potentially be used for novel conjugation strategies or to impart specific properties to the final conjugate. However, the more conventional approach would be to utilize the carboxylic acid to react with amine groups on the antibody.

Comparative Analysis with Established Linkers
Linker TypeReactive Groups & MechanismStability & Properties
4-(Diethoxyphosphoryl)butanoic acid (Hypothesized) Carboxylic acid (activated) reacts with amines (e.g., lysine residues on antibodies) to form amide bonds. The phosphonate group may influence solubility and biodistribution.The resulting amide bond is highly stable. The phosphonate moiety is also chemically robust.
NHS Esters (e.g., SMCC) N-Hydroxysuccinimide esters react with primary amines to form stable amide bonds. Often used in heterobifunctional linkers with maleimides for thiol conjugation.High reactivity and specificity for amines. The resulting amide bond is very stable.
Maleimides React with thiol groups (e.g., from cysteine residues) via Michael addition to form a thioether bond.Highly specific for thiols at neutral pH. The resulting thioether bond can be susceptible to retro-Michael reactions, leading to premature drug release. Newer generation maleimides offer improved stability.
Cleavable Linkers (e.g., Valine-Citrulline) Contain a specific peptide sequence that is cleaved by lysosomal proteases (e.g., Cathepsin B) inside the target cell.Designed to be stable in the bloodstream and release the payload upon internalization into the target cell.[2]

Expert Insight: While the carboxylic acid of 4-(Diethoxyphosphoryl)butanoic acid offers a familiar and reliable method for conjugation to amines, its true potential in ADC development may lie in the unique properties imparted by the phosphonate group. This could include altered pharmacokinetic profiles or the ability to create novel dual-payload systems. However, without direct experimental data, its efficiency relative to well-established linkers like those based on NHS esters and maleimides remains theoretical.

Experimental Protocol: Comparative Efficacy in Antibody Labeling

This protocol outlines a method to compare the labeling efficiency and stability of 4-(Diethoxyphosphoryl)butanoic acid with a standard NHS-ester linker.

Objective: To determine the conjugation efficiency and stability of 4-(Diethoxyphosphoryl)butanoic acid compared to a commercially available NHS-ester crosslinker for labeling a model antibody (e.g., Human IgG).

Materials:

  • Human IgG

  • 4-(Diethoxyphosphoryl)butanoic acid

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • A commercially available amine-reactive fluorescent dye with an NHS ester (e.g., Alexa Fluor 488 NHS Ester)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column

  • Spectrophotometer

Procedure:

  • Activation of 4-(Diethoxyphosphoryl)butanoic acid:

    • Dissolve 4-(Diethoxyphosphoryl)butanoic acid, NHS, and EDC in an appropriate organic solvent (e.g., DMSO).

    • Incubate at room temperature to form the NHS ester of 4-(Diethoxyphosphoryl)butanoic acid.

  • Antibody Labeling:

    • Prepare solutions of Human IgG in PBS.

    • Add the activated 4-(Diethoxyphosphoryl)butanoic acid-NHS ester and the commercial NHS-ester dye to separate IgG solutions at varying molar ratios (e.g., 5:1, 10:1, 20:1 linker to antibody).

    • Incubate the reactions at room temperature for 1 hour.

  • Purification:

    • Remove excess, unreacted linker/dye from the labeled antibodies using a size-exclusion chromatography column.

  • Characterization:

    • Determine the degree of labeling (DOL) for the fluorescently labeled antibody by measuring the absorbance at 280 nm (for the protein) and the excitation maximum of the dye.

    • For the 4-(Diethoxyphosphoryl)butanoic acid labeled antibody, quantification can be achieved through methods like mass spectrometry.

  • Stability Assessment:

    • Incubate the purified conjugates in human serum at 37°C for various time points (e.g., 0, 24, 48, 96 hours).

    • Analyze the samples at each time point by SEC-HPLC to monitor for fragmentation or aggregation, which would indicate instability.

Expected Outcome: This experiment will provide quantitative data on the labeling efficiency (DOL) and stability of conjugates formed with 4-(Diethoxyphosphoryl)butanoic acid, allowing for a direct comparison with a standard bioconjugation chemistry.

Application II: Surface Modification of Biomaterials

The surface properties of biomaterials are critical for their performance, influencing biocompatibility, protein adsorption, and cell adhesion. Phosphonate-based modifiers are gaining attention for their ability to form stable, well-organized monolayers on metal oxide surfaces.[4][5]

The Role of 4-(Diethoxyphosphoryl)butanoic Acid in Surface Modification

The phosphonate group of 4-(Diethoxyphosphoryl)butanoic acid can act as a robust anchor to metal oxide surfaces such as titanium dioxide (TiO₂) and stainless steel.[5] This leaves the carboxylic acid group exposed, creating a functionalized surface that can be used to immobilize proteins, peptides, or other molecules.

Comparative Analysis with Established Surface Modifiers
Surface ModifierAnchoring Group & MechanismSurface Properties & Stability
4-(Diethoxyphosphoryl)butanoic acid The phosphonate group forms strong coordinate bonds with metal oxide surfaces.Creates a hydrophilic surface with available carboxylic acid groups for further functionalization. Phosphonate monolayers are known for their high hydrolytic stability.[4]
Organosilanes (e.g., APTES) Silane groups react with surface hydroxyl groups to form siloxane bonds.Can create amine-terminated surfaces (with APTES) for subsequent bioconjugation. The stability of silane layers can be variable and may require specific deposition conditions.
Carboxylate-based linkers Carboxylate groups can also bind to metal oxide surfaces, though generally form less stable bonds compared to phosphonates.[6][7]The resulting surface would be similar to that from the phosphonate linker, but potentially with lower stability, especially in aqueous environments.

Expert Insight: The key advantage of using a phosphonate-based linker like 4-(Diethoxyphosphoryl)butanoic acid for surface modification lies in the enhanced stability of the phosphonate-metal oxide bond compared to carboxylate or even some silane linkages.[4][6][7] This is particularly crucial for biomedical implants and biosensors that are exposed to physiological conditions for extended periods.

Experimental Protocol: Comparative Analysis of Protein Immobilization

Objective: To compare the efficiency and stability of antibody immobilization on a titanium dioxide surface modified with 4-(Diethoxyphosphoryl)butanoic acid versus a standard carboxylate-based linker.

Materials:

  • Titanium dioxide coated substrates

  • 4-(Diethoxyphosphoryl)butanoic acid

  • A comparable dicarboxylic acid linker (e.g., succinic acid)

  • EDC and NHS

  • A model antibody (e.g., anti-BSA)

  • Bovine Serum Albumin (BSA) labeled with a fluorescent dye (e.g., FITC-BSA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Fluorescence microscope or plate reader

Procedure:

  • Surface Functionalization:

    • Clean the TiO₂ substrates.

    • Immerse separate sets of substrates in solutions of 4-(Diethoxyphosphoryl)butanoic acid and the dicarboxylic acid linker to allow for self-assembly of the monolayers.

  • Activation of Carboxylic Acid Groups:

    • Treat the functionalized surfaces with an EDC/NHS solution to activate the terminal carboxylic acid groups.

  • Antibody Immobilization:

    • Incubate the activated surfaces with a solution of the anti-BSA antibody.

  • Blocking:

    • Block any remaining non-specific binding sites on the surfaces with a blocking buffer.

  • Antigen Capture Assay:

    • Incubate the antibody-coated surfaces with a solution of FITC-BSA.

    • Wash the surfaces to remove unbound antigen.

  • Quantification:

    • Measure the fluorescence intensity of the captured FITC-BSA on each surface. Higher fluorescence indicates more efficient antibody immobilization and activity.

  • Stability Test:

    • Incubate the antibody-coated surfaces in PBS at 37°C for an extended period, periodically performing the antigen capture assay to assess the stability of the immobilized antibody.

Expected Outcome: This experiment will provide a quantitative comparison of the protein immobilization capacity and the long-term stability of surfaces modified with 4-(Diethoxyphosphoryl)butanoic acid versus a standard carboxylate linker.

Application III: Solid-Phase Peptide Synthesis (SPPS)

In SPPS, linkers or "handles" are used to attach the first amino acid to a solid support. The choice of linker determines the cleavage conditions required to release the final peptide.[8][9][10]

Potential Role of 4-(Diethoxyphosphoryl)butanoic Acid in SPPS

The carboxylic acid of 4-(Diethoxyphosphoryl)butanoic acid could be used to attach it to an amino-functionalized resin. The phosphonate end could then potentially be used to attach the first amino acid. However, the stability of the phosphonate linkage to standard SPPS cleavage cocktails would need to be carefully evaluated.

Comparative Analysis with Standard SPPS Linkers
SPPS LinkerResin Attachment & CleavagePeptide Type Produced
4-(Diethoxyphosphoryl)butanoic acid (Hypothetical) Carboxylic acid attaches to aminomethyl resin. The first amino acid would be attached to the phosphonate group. Cleavage conditions would need to be determined experimentally.Potentially novel peptide modifications, but standard C-terminal acids or amides would be challenging.
Wang Linker Attached to the resin via an ether bond. The first amino acid is esterified to the linker. Cleavage with strong acid (e.g., TFA) yields a C-terminal carboxylic acid.C-terminal carboxylic acids.
Rink Amide Linker Attached to the resin via an amide bond. The first amino acid is attached via an amide bond. Cleavage with strong acid yields a C-terminal amide.C-terminal amides.
BAL (Backbone Amide Linker) A versatile linker that allows for the synthesis of a variety of modified peptides.[8]C-terminal modified peptides, cyclic peptides, and other complex structures.

Expert Insight: The use of 4-(Diethoxyphosphoryl)butanoic acid as a linker in SPPS is a more speculative application. While novel, the development of compatible protection and cleavage strategies would be a significant undertaking. Its utility would likely be in the synthesis of peptides with a C-terminal phosphonate group, which could have interesting biological or material-binding properties.

Visualizing the Potential: Workflow and Pathway Diagrams

Workflow for Comparative Antibody Labeling

G cluster_activation Activation cluster_labeling Labeling cluster_analysis Analysis cluster_comparison Comparison A 4-(Diethoxyphosphoryl) butanoic acid NHS_EDC NHS / EDC A->NHS_EDC Activated_Linker Activated NHS Ester NHS_EDC->Activated_Linker Antibody Antibody (IgG) Activated_Linker->Antibody Conjugation Labeled_Ab1 Labeled Antibody 1 Antibody->Labeled_Ab1 Commercial_NHS Commercial NHS-Dye Antibody2 Antibody (IgG) Commercial_NHS->Antibody2 Conjugation Labeled_Ab2 Labeled Antibody 2 Antibody2->Labeled_Ab2 Purification Purification (SEC) Labeled_Ab1->Purification Labeled_Ab2->Purification DOL Degree of Labeling Purification->DOL Stability Stability Assay DOL->Stability Efficacy Comparative Efficacy Stability->Efficacy

Caption: Workflow for comparing the efficacy of 4-(Diethoxyphosphoryl)butanoic acid with a commercial NHS ester for antibody labeling.

Signaling Pathway of an ADC Utilizing a Hypothetical Phosphonate Linker

G ADC Antibody-Drug Conjugate (Phosphonate Linker) Receptor Target Receptor ADC->Receptor Binding Tumor_Cell Tumor Cell Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Payload Release (Hypothetical Cleavage) Apoptosis Cell Death Payload->Apoptosis Induces

Caption: A hypothetical signaling pathway for an ADC employing a phosphonate-containing linker, leading to targeted cell death.

Conclusion and Future Directions

4-(Diethoxyphosphoryl)butanoic acid presents itself as a promising, versatile bifunctional linker with significant potential in bioconjugation, surface modification, and potentially novel applications in solid-phase synthesis. Its strength lies in the combination of the well-understood reactivity of its carboxylic acid group and the robust anchoring capabilities of its phosphonate moiety.

While direct comparative efficacy data remains to be published, the foundational principles of phosphonate chemistry strongly suggest advantages in stability for surface modification applications. In bioconjugation, it offers a reliable method for amine coupling with the potential for the phosphonate group to confer unique properties to the resulting conjugate.

The experimental protocols outlined in this guide provide a clear path for researchers to quantitatively assess the performance of 4-(Diethoxyphosphoryl)butanoic acid against current standards. Such studies are crucial to unlocking the full potential of this and other novel phosphonate-based linkers, paving the way for the development of more stable and effective bioconjugates and functionalized materials.

References

  • Jensen, K. J. (2020). 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). Molecules, 25(15), 3443. [Link][8]

  • Guedes, A. R., et al. (2021). Synthesis of a New Phosphonate-Based Sorbent and Characterization of Its Interactions with Lanthanum (III) and Terbium (III). Polymers, 13(9), 1499. [Link][11]

  • ResearchGate. (n.d.). Synthetic route for the preparation of linker-payload 23 and its use in.... Retrieved from [Link][12]

  • Demel, J., et al. (2022). Exploring the Isoreticular Continuum between Phosphonate- and Phosphinate-Based Metal–Organic Frameworks. Inorganic Chemistry, 61(46), 18363–18371. [Link][6][7]

  • NovaChemistry. (n.d.). 4-(Diethylphosphono)butanoic acid, CasNo.38694-48-3. Retrieved from [Link]

  • Iremonger, S. S., et al. (2011). Phosphonate Monoesters as Carboxylate-like Linkers for Metal Organic Frameworks. Journal of the American Chemical Society, 133(51), 20048–20051. [Link]

  • Shearan, S. J. I. (2022). Synthesis and Characterisation of Novel Phosphonate-based Linkers and Metal-Organic Frameworks based on Tetravalent Metals. Cronfa - Swansea University. [Link]

  • Poinot, P., et al. (2016). Comparison of Zirconium Phosphonate-Modified Surfaces for Immobilizing Phosphopeptides and Phosphate-Tagged Proteins. Langmuir, 32(25), 6437–6447. [Link][13]

  • ResearchGate. (n.d.). Linkers for Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • WuXi XDC. (n.d.). Bioconjugation Discovery. Retrieved from [Link]

  • Fu, Y., et al. (2023). Strategic Combinations of Antibody–Drug Conjugates from 2023 to 2025: From Dual Therapies to Innovative ADC-Based Regimens. Cancers, 15(21), 5223. [Link]

  • Textor, M., et al. (2011). Anchoring of Aminophosphonates on Titanium Oxide for Biomolecular Coupling. The Journal of Physical Chemistry C, 115(40), 19687–19697. [Link][4]

  • Chau, C. H., et al. (2023). Trends in the Development of Antibody-Drug Conjugates for Cancer Therapy. International Journal of Molecular Sciences, 24(13), 10741. [Link][2]

  • Isidro-Llobet, A., et al. (2009). Linkers, resins, and general procedures for solid-phase peptide synthesis. Methods in Molecular Biology, 549, 19–38. [Link][9]

  • De, S., et al. (2021). Synthesis of fluorinated phosphorus-containing copolymers and their immobilization and properties on stainless steel. RSC Advances, 11(60), 38057–38067. [Link][5]

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  • Wang, Y., et al. (2021). A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate. Theranostics, 11(13), 6446–6459. [Link][3]

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Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Raised Against Phosphonate Haptens

Audience: Researchers, scientists, and drug development professionals. Objective: This guide provides an in-depth, objective comparison of methodologies for assessing the cross-reactivity of antibodies generated against...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth, objective comparison of methodologies for assessing the cross-reactivity of antibodies generated against phosphonate haptens. It is designed to move beyond simple protocols, offering insights into the causality behind experimental choices and providing the framework for designing robust, self-validating studies.

Introduction: The Significance of Phosphonates and the Imperative of Specificity

Phosphonate haptens represent a unique and powerful class of small molecules in immunology and drug development. Their structural similarity to the tetrahedral transition states of carboxyl and phosphate esters makes them exceptional transition-state analogs for eliciting catalytic antibodies (abzymes).[1][2][3] Furthermore, their core structure is shared by numerous organophosphorus (OP) compounds, including pesticides and nerve agents, making them critical targets for developing sensitive and specific immunoassays for environmental and safety monitoring.[4][5]

However, the very structural similarities that make phosphonates useful also present a significant challenge: antibody cross-reactivity. An antibody raised against one phosphonate hapten may bind to a range of structurally related molecules. This can be a desirable trait for developing broad-spectrum assays that detect an entire class of compounds, or a critical flaw in an assay designed for a single, specific target.[5] Therefore, rigorous, well-designed cross-reactivity studies are not merely a validation step; they are fundamental to defining the utility and limitations of any anti-phosphonate antibody.

This guide will walk you through the critical stages of this process, from the foundational principles of hapten design to the comparative analysis of binding kinetics using state-of-the-art techniques.

Part 1: The Foundation - Strategic Hapten Design and Immunogen Preparation

The specificity of your final antibody is largely determined before you ever perform an immunization. The design of the hapten and its presentation to the immune system are the most critical variables influencing the outcome.[6]

Causality in Hapten Design

A hapten is, by definition, a small molecule that can only elicit an immune response when attached to a large carrier, such as a protein.[7][8] The immune system "sees" the hapten in the context of this carrier. The goal is to design a hapten that exposes the most unique features of your target molecule while attaching it to the carrier via a linker that is minimally immunogenic.

  • Maximizing Target Exposure: The linker arm should be attached to a part of the phosphonate molecule that is common among the class of compounds you wish to exclude. Conversely, the unique structural motifs that you want the antibody to recognize should be positioned distal to the linkage point, maximizing their exposure to B-cell receptors.[6]

  • The "Linker Problem": A common pitfall is generating antibodies that predominantly recognize the linker used for conjugation rather than the hapten itself.[7] To mitigate this, a heterologous strategy is essential. The hapten is conjugated to one carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH) for immunization and to a different, non-cross-reactive carrier (e.g., Bovine Serum Albumin, BSA) for screening and assay development (e.g., ELISA coating). This ensures that only B-cells producing hapten-specific antibodies are selected and amplified.

Workflow: Hapten-Carrier Conjugation

The following diagram and protocol outline a standard workflow for conjugating a phosphonate hapten containing a carboxylic acid functional group to a carrier protein using carbodiimide chemistry.

Hapten_Conjugation_Workflow cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Characterization Hapten Dissolve Phosphonate Hapten in Organic Solvent (e.g., DMF) Activators Add EDC and Sulfo-NHS to Hapten Solution Hapten->Activators Protein Prepare Carrier Protein (KLH/BSA) in Aqueous Buffer (e.g., MES) Mix Add Activated Hapten to Carrier Protein Solution Protein->Mix Incubate_Act Incubate to form NHS-ester intermediate Activators->Incubate_Act Incubate_Act->Mix React React for 2-4 hours at RT or overnight at 4°C Mix->React Purify Purify Conjugate via Dialysis or Size-Exclusion Chromatography React->Purify Characterize Characterize Hapten Density (e.g., MALDI-TOF, UV-Vis) Purify->Characterize

Caption: Workflow for hapten-carrier protein conjugation.

Protocol: EDC/NHS Conjugation of a Carboxy-Phosphonate Hapten

This protocol is a self-validating system. The final characterization step confirms the success of the conjugation and determines the hapten-to-carrier ratio, a crucial parameter for immunogenicity.[9]

  • Reagent Preparation:

    • Dissolve the phosphonate hapten (with a terminal carboxylic acid) in a minimal amount of a water-miscible organic solvent like DMF or DMSO.

    • Dissolve the carrier protein (KLH for immunization, BSA for screening) in a suitable buffer (e.g., 0.1 M MES, pH 4.7-6.0).

    • Freshly prepare solutions of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-Hydroxysulfosuccinimide) in water or buffer.

  • Hapten Activation:

    • Add a 5-10 fold molar excess of both EDC and Sulfo-NHS to the dissolved hapten.

    • Incubate at room temperature for 15-30 minutes. This reaction activates the carboxyl group of the hapten to form a more stable, amine-reactive Sulfo-NHS ester. The use of Sulfo-NHS increases the efficiency of the reaction compared to using EDC alone.

  • Conjugation Reaction:

    • Immediately add the activated hapten solution to the carrier protein solution. The primary amines (e.g., on lysine residues) on the protein surface will react with the NHS-ester to form stable amide bonds.

    • Adjust the pH of the reaction mixture to 7.2-7.5 and allow it to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification:

    • Remove unreacted hapten and crosslinking reagents by extensive dialysis against PBS (pH 7.4) or by using a desalting column.

  • Characterization:

    • Determine the hapten density (moles of hapten per mole of carrier protein) using techniques like MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the hapten has a unique chromophore. A hapten density of 10-20 is often a good starting point for eliciting a robust immune response.[9]

Part 2: Antibody Generation - Monoclonal vs. Polyclonal

Once a well-characterized immunogen is prepared, the next step is antibody production. The choice between monoclonal and polyclonal antibodies has significant implications for specificity.

  • Polyclonal Antibodies (pAbs): Generated from multiple B-cell clones, pAbs are a heterogeneous mixture of antibodies that recognize various epitopes on the hapten and potentially the linker. This inherent diversity often leads to higher cross-reactivity.[10]

  • Monoclonal Antibodies (mAbs): Derived from a single B-cell clone, mAbs recognize a single, specific epitope.[8] This homogeneity makes them the preferred choice for applications requiring high specificity and minimal cross-reactivity.

Part 3: The Core Analysis - Comparative Methodologies for Cross-Reactivity

The central task is to quantify the antibody's binding preference for the target hapten versus other structurally related compounds. The two most powerful and widely used techniques for this are the Competitive ELISA and Surface Plasmon Resonance (SPR).

Methodology 1: Indirect Competitive ELISA (icELISA)

The icELISA is the workhorse for screening and quantifying cross-reactivity. It measures the ability of a free analyte (a cross-reactant) in solution to compete with a coated antigen (the target hapten conjugated to a screening carrier) for a limited number of antibody binding sites.

Competitive_ELISA cluster_coating cluster_competition cluster_detection cluster_result A Microtiter Well Coated with Hapten-BSA Conjugate B Add Antibody + Free Analyte (Target or Cross-Reactant) A->B Incubate C Add Enzyme-Labeled Secondary Antibody B->C Wash B_desc Antibody binds to either coated antigen or free analyte D Add Substrate & Measure Color Change C->D Wash High_CR High [Cross-Reactant] = Less Ab Binds to Plate = Low Signal D->High_CR Inverse Relationship Low_CR Low [Cross-Reactant] = More Ab Binds to Plate = High Signal

Caption: Principle of the indirect competitive ELISA for cross-reactivity.

Protocol: icELISA for Cross-Reactivity Assessment
  • Plate Coating: Coat a 96-well microtiter plate with the hapten-BSA conjugate (100-500 ng/well in carbonate buffer, pH 9.6) and incubate overnight at 4°C.[11]

  • Washing & Blocking: Wash the plate 3 times with PBST (PBS + 0.05% Tween-20). Block unoccupied sites on the well surface with a blocking buffer (e.g., 3% non-fat milk in PBST) for 1-2 hours at room temperature. This step is crucial to prevent non-specific binding of antibodies.[10]

  • Competitive Reaction:

    • Prepare serial dilutions of the target hapten (standard curve) and each potential cross-reactant in assay buffer.

    • In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary anti-phosphonate antibody (at a predetermined optimal dilution). Incubate for 30-60 minutes.

    • Transfer 100 µL of this mixture to the washed, blocked, and coated assay plate. Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate 3 times with PBST.

    • Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-anti-mouse IgG) and incubate for 1 hour.

    • Wash the plate 5 times with PBST.

    • Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (5-20 minutes).

    • Stop the reaction by adding 50 µL of 2N H₂SO₄.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Methodology 2: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data on molecular interactions.[12][13] It measures changes in the refractive index at the surface of a sensor chip as an analyte in solution flows over and binds to a ligand immobilized on the chip. This allows for the precise determination of association rates (kₐ), dissociation rates (kₔ), and equilibrium dissociation constants (Kₗ).

Why use SPR for cross-reactivity? While ELISA provides a robust endpoint measurement (IC50), SPR offers a deeper understanding of the binding event. Two compounds might have the same affinity (Kₗ) but achieve it through very different kinetics. A compound with a fast on-rate and fast off-rate behaves differently than one with a slow on-rate and slow off-rate, which can have significant implications for assay design and in vivo applications. SPR is invaluable for distinguishing these subtle but critical differences.[12][14]

Workflow: SPR Cross-Reactivity Analysis
  • Ligand Immobilization: Covalently immobilize the anti-phosphonate antibody onto the surface of a sensor chip (e.g., a CM5 chip via amine coupling).

  • Kinetic Analysis (Target Hapten): Inject a series of concentrations of the primary target hapten (conjugated to a non-interfering molecule if too small for detection) over the chip surface to determine the baseline kₐ, kₔ, and Kₗ.

  • Cross-Reactivity Screening: Sequentially inject the panel of potential cross-reactants at a single, high concentration over the antibody-coated surface.

  • Full Kinetic Characterization: For any compounds that show significant binding in the screening step, perform a full kinetic analysis by injecting a range of concentrations to determine their specific kₐ, kₔ, and Kₗ values.

  • Data Analysis: Compare the kinetic parameters of the cross-reactants to those of the primary target hapten.

Part 4: Data Interpretation and Comparison

Regardless of the method, the final step is to calculate and compare the degree of cross-reactivity.

ELISA Data Analysis
  • Calculate IC50: For the target hapten and each cross-reactant, plot the absorbance against the log of the analyte concentration. Use a four-parameter logistic regression to fit the curve and determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal).

  • Calculate Percent Cross-Reactivity (%CR): %CR = (IC50 of Target Hapten / IC50 of Cross-Reactant) * 100

Comparative Data Summary

The results should be summarized in a clear, tabular format.

Compound TestedClass/StructureIC50 (nM) [ELISA]% Cross-Reactivity [ELISA]Kₗ (M) [SPR]
Hapten A (Target) Phosphonate15100%5.2 x 10⁻⁸
Analog BPhosphonate4533.3%1.8 x 10⁻⁷
Analog CPhosphate1,2001.25%9.5 x 10⁻⁶
Analog DCarboxylate> 10,000< 0.15%No Binding Detected
Pesticide XOrganophosphate2560.0%9.1 x 10⁻⁸
Pesticide YOrganophosphate8,5000.18%4.4 x 10⁻⁵

Interpreting the Table:

  • This hypothetical antibody shows high specificity for the phosphonate group over the phosphate (Analog C) and carboxylate (Analog D) groups, as evidenced by the large differences in IC50 and Kₗ values.

  • It exhibits significant cross-reactivity with Pesticide X, which may share a key structural motif with the immunizing hapten.

  • The low cross-reactivity with Pesticide Y suggests it would not interfere in an assay for the target hapten.

Conclusion: A Synthesis of Strategy and Technique

The successful characterization of an anti-phosphonate antibody's cross-reactivity profile is not the result of a single experiment, but a comprehensive strategy. It begins with thoughtful hapten design to steer the immune response and culminates in a multi-faceted analytical approach. While competitive ELISA remains an essential, high-throughput tool for screening and quantification, SPR provides invaluable, in-depth kinetic data that reveals the true nature of the binding interaction. By integrating these methodologies, researchers can confidently define the specificity of their antibodies, enabling the development of reliable and robust immunoassays, diagnostics, and therapeutic agents.

References

  • Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC. (n.d.). National Center for Biotechnology Information.
  • Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Antibody Cross Reactivity And How To Avoid It?. (n.d.). ELISA kit. Retrieved January 21, 2026, from [Link]

  • Phosphonate-antibody-drug conjugates: a novel immunostimulatory class of ADCs driving inside-out activation of Vγ9Vδ2 T cells leading to selective tumor cell killing. (2023). Journal for ImmunoTherapy of Cancer. Retrieved January 21, 2026, from [Link]

  • Anti-hapten Antibody Problems. (n.d.). Aptamer Group. Retrieved January 21, 2026, from [Link]

  • Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib. (2019). PLOS ONE. Retrieved January 21, 2026, from [Link]

  • Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Immunochemical Assays for Determination of Organophosphorus Pesticides in Milk. (2019). Juniper Publishers. Retrieved January 21, 2026, from [Link]

  • How Analogous Are Phosphonate Haptens to the Transition States for Alkaline Hydrolyses of Aryl Esters?. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Evidence for 'lock and key' character in an anti-phosphonate hydrolytic antibody catalytic site augmented by non-reaction centre recognition. (n.d.). Portland Press. Retrieved January 21, 2026, from [Link]

  • Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes. (2018). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Use of phosphonic acid as a generic hapten in the production of broad specificity anti-organophosphate pesticide antibody. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Anti-small molecule hapten antibodies. (n.d.). SYnAbs. Retrieved January 21, 2026, from [Link]

  • From Phosphonates to Catalytic Antibodies. A Novel Route to Phosphonoester Transition State Analogs and Haptens. (n.d.). Taylor & Francis. Retrieved January 21, 2026, from [Link]

  • Fluorescence Polarization Immunoassay Based on a Monoclonal Antibody for the Detection of the Organophosphorus Pesticide Parathion-methyl. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]

  • 1160 Phosphonate-antibody-drug conjugates: a novel immunostimulatory class of ADCs driving inside-out activation of Vγ9Vδ2 T cells leading to selective tumor cell killing. (2023). ResearchGate. Retrieved January 21, 2026, from [Link]

  • The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. (n.d.). Reichert Technologies. Retrieved January 21, 2026, from [Link]

  • ATP specifically bound as a hapten to a monoclonal anti-phospholipid antibody retains phosphate donor activity. (1993). PubMed. Retrieved January 21, 2026, from [Link]

  • Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Cyanogenic Glycosides. (2014). ResearchGate. Retrieved January 21, 2026, from [Link]

  • What are the challenges involved in the strategies for future antibody-drug conjugate discovery and development for oncology?. (2023). PubMed. Retrieved January 21, 2026, from [Link]

  • Phosphate-binding specificities of monoclonal antibodies against phosphoinositides in liposomes. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Conjugation of haptens. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • How Analogous Are Phosphonate Haptens to the Transition States for Alkaline Hydrolyses of Aryl Esters?. (1999). PubMed. Retrieved January 21, 2026, from [Link]

  • Challenges in Antibody Development against Tn and Sialyl-Tn Antigens. (2016). ResearchGate. Retrieved January 21, 2026, from [Link]

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  • Application Guides / ELISA Protocol. (n.d.). 2BScientific. Retrieved January 21, 2026, from [Link]

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  • Lateral flow assay applied to pesticides detection: recent trends and progress. (2022). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 4-(Diethoxyphosphoryl)butanoic Acid

For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper disposal of chemical reagents is a critical, non-negotiable aspect of labor...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper disposal of chemical reagents is a critical, non-negotiable aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(Diethoxyphosphoryl)butanoic acid, ensuring the protection of personnel and the environment.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the hazards associated with 4-(Diethoxyphosphoryl)butanoic acid is essential. As an organophosphorus compound, it warrants careful handling to mitigate risks.

Hazard Identification

Based on available safety data for structurally related compounds, 4-(Diethoxyphosphoryl)butanoic acid should be handled as a substance that is harmful if swallowed and potentially toxic to aquatic life with long-lasting effects. While specific toxicity data for this exact compound is limited, the precautionary principle dictates that it be treated with a high degree of caution.

Personal Protective Equipment (PPE)

Adherence to stringent PPE protocols is the first line of defense against accidental exposure. All personnel handling this compound must be equipped with the following[1][2]:

PPE ItemSpecificationRationale
Gloves Double-gloving with nitrile gloves.Provides a robust barrier against dermal absorption.
Eye Protection Chemical splash goggles and a face shield.Protects against splashes and aerosols.
Lab Coat Chemically resistant lab coat or gown.Prevents contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hood.Minimizes the risk of inhalation.

All handling and disposal procedures should be conducted within a well-ventilated chemical fume hood to prevent the release of vapors into the laboratory environment[1][2].

Waste Segregation and Containment: A Decision Pathway

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure compliant disposal. Mixing incompatible waste streams can lead to the generation of toxic gases, fires, or explosions.

Disposal_Decision_Tree start Start: Waste Generated is_pure Is the waste neat 4-(Diethoxyphosphoryl)butanoic acid or a concentrated solution? start->is_pure is_dilute_aq Is it a dilute aqueous solution? is_pure->is_dilute_aq No liquid_waste Collect in a designated, properly labeled, and sealed 'Halogenated/Phosphorylated Organic Waste' container. is_pure->liquid_waste Yes is_contaminated_solid Is it contaminated solid waste (e.g., paper towels, gloves)? is_dilute_aq->is_contaminated_solid No aqueous_waste Collect in a designated, 'Aqueous Waste' container for toxic chemicals. is_dilute_aq->aqueous_waste Yes solid_waste Collect in a labeled, sealed bag or container for 'Contaminated Solid Waste'. is_contaminated_solid->solid_waste Yes no_drain Do NOT dispose down the drain. aqueous_waste->no_drain no_general_trash Do NOT dispose in general trash. solid_waste->no_general_trash

Caption: Decision tree for the proper segregation of 4-(Diethoxyphosphoryl)butanoic acid waste.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 4-(Diethoxyphosphoryl)butanoic acid is that it must be handled as hazardous waste. Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer [2][3].

Disposal of Neat or Concentrated Solutions
  • Container Selection : Use a designated and compatible waste container, clearly labeled "Hazardous Waste: 4-(Diethoxyphosphoryl)butanoic acid" and/or as per your institution's guidelines for organophosphorus compounds[4][5]. The container must have a tightly fitting cap[5].

  • Transfer : Carefully transfer the waste into the designated container within a chemical fume hood. Avoid splashing.

  • Storage : Store the sealed waste container in a designated satellite accumulation area away from incompatible materials[6][7].

  • Arrangement for Pickup : Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed chemical destruction plant[3][6]. The preferred method of destruction is controlled incineration with flue gas scrubbing[3].

Disposal of Dilute Aqueous Solutions

Even dilute aqueous solutions of this compound can be toxic to aquatic life and should not be drain-disposed[8].

  • Collection : Collect all dilute aqueous solutions containing 4-(Diethoxyphosphoryl)butanoic acid in a designated "Aqueous Hazardous Waste" container.

  • Labeling : Ensure the container is clearly labeled with all chemical constituents and their approximate concentrations[4].

  • Disposal : Follow the same procedure as for concentrated solutions by contacting your EHS office for disposal.

Disposal of Contaminated Materials

Solid materials such as gloves, absorbent pads, and empty containers that have come into contact with 4-(Diethoxyphosphoryl)butanoic acid must also be treated as hazardous waste.

  • Collection : Place all contaminated solid waste into a designated, clearly labeled, and sealed plastic bag or container[7].

  • Empty Containers : Empty containers that held the pure substance must be triple rinsed with a suitable solvent (e.g., acetone or ethanol)[5]. The rinsate must be collected and disposed of as hazardous liquid waste[5]. After triple rinsing, the container can be punctured to render it unusable and disposed of according to institutional guidelines, which may include disposal in a sanitary landfill if permitted[3].

  • Disposal : Arrange for pickup of the contaminated solid waste through your institution's EHS office.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Response
  • Evacuate : Evacuate all non-essential personnel from the immediate area[9].

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood[9].

  • Contain : For small spills, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth[9]. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect : Carefully collect the absorbed material and any contaminated soil or surfaces into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate : Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials for disposal as hazardous waste.

First Aid Measures
  • Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes[9]. Seek immediate medical attention.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[9]. Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration[10]. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting[9]. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately[9].

Conclusion

The responsible disposal of 4-(Diethoxyphosphoryl)butanoic acid is a reflection of a laboratory's commitment to safety and environmental stewardship. By adhering to these protocols, researchers can ensure that their scientific pursuits do not come at the cost of personal or ecological well-being. Always consult your institution's specific waste disposal guidelines and your material's Safety Data Sheet (SDS) before handling any chemical.

References

  • Greenbook.net. (n.d.). Material Safety Data Sheet. [Link]

  • New Jersey Department of Health. (2007). Hazardous Substance Fact Sheet for Butyric Acid. [Link]

  • National Center for Biotechnology Information. (2023). Organophosphate Toxicity. In StatPearls. [Link]

  • University of Oxford Department of Materials. (n.d.). Hazardous Waste. [Link]

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. [Link]

  • National Institutes of Health. (2020). The NIH Drain Discharge Guide. [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8141B: Organophosphorus Compounds by Gas Chromatography. [Link]

  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide. [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Diethoxyphosphoryl)butanoic acid

Preamble: A Proactive Stance on Laboratory Safety In the landscape of drug discovery and scientific research, our progress is intrinsically linked to the novel molecules we synthesize and study. 4-(Diethoxyphosphoryl)but...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: A Proactive Stance on Laboratory Safety

In the landscape of drug discovery and scientific research, our progress is intrinsically linked to the novel molecules we synthesize and study. 4-(Diethoxyphosphoryl)butanoic acid, a member of the organophosphonate class, represents such a molecule of interest. Its structure, combining a carboxylic acid with a diethoxyphosphoryl group, suggests its utility as a versatile building block or a biologically active agent. However, this same chemical architecture dictates a rigorous and informed approach to safety.

This guide is designed to provide you, our trusted research partners, with essential, immediate safety and logistical information for handling this compound. We move beyond a simple checklist, delving into the causality behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that both you and your research remain protected. The following protocols are grounded in an analysis of the compound's constituent functional groups and established best practices for handling related chemical classes.

Hazard Assessment: Understanding the Adversary

  • Butanoic Acid Moiety : Butyric acid and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2] The carboxylic acid functional group is the primary driver of this corrosive nature. Ingestion is also harmful.[1][2]

  • Organophosphate Moiety : Organophosphorus compounds are a broad class with a wide range of toxicities.[3] While many are relatively benign, the class is infamous for compounds that act as cholinesterase inhibitors, posing a risk of neurotoxicity.[4] Inappropriate PPE use is a major factor in occupational exposure to organophosphates.[3] Given the potential for toxicity, it is prudent to handle all novel organophosphates with a high degree of caution.[5]

Based on this hybrid structure, we must assume 4-(Diethoxyphosphoryl)butanoic acid presents the following potential hazards:

  • Skin Corrosion/Irritation: Likely to cause irritation or chemical burns upon contact.

  • Serious Eye Damage: High potential for severe eye irritation or permanent damage.

  • Acute Oral Toxicity: May be harmful if swallowed.

  • Aquatic Toxicity: As with many organophosphates, it may be toxic to aquatic life.

Core Directive: The Personal Protective Equipment (PPE) Protocol

Your primary defense against these hazards is a consistent and correctly implemented PPE regimen. The following is the minimum required PPE for handling 4-(Diethoxyphosphoryl)butanoic acid in any form (solid or solution).

Primary Barrier: Eye and Face Protection

Direct contact with the eyes can cause irreversible damage.[2]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended for Splash Hazard: When handling solutions, transferring liquids, or there is any risk of splashing, upgrade to chemical splash goggles.

  • Maximum Protection: For handling larger quantities (>50 mL) or during procedures with a significant risk of splashing or aerosolization, a combination of chemical splash goggles and a full-face shield is required.[6]

Dermal Protection: Shielding the Skin

An estimated 97% of pesticide exposure, a related organophosphate class, occurs through skin contact.[7] Therefore, robust skin protection is non-negotiable.

  • Hand Protection:

    • Glove Type: Nitrile gloves are the standard for incidental contact. They provide good resistance to a range of chemicals.[7] Always use unlined gloves.

    • Thickness: A minimum thickness of 4 mils is required. For tasks involving prolonged contact or immersion, heavier-duty 8 mil (or thicker) nitrile or butyl rubber gloves are necessary.

    • Practice: Always double-glove when handling the neat compound or concentrated solutions. Inspect gloves for any signs of degradation or puncture before and during use. Remove the outer glove immediately upon contamination and wash the gloved hand of the inner glove before proceeding.

  • Body Protection:

    • Lab Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is mandatory.

    • Apron: When handling more than 100 mL of a solution or the neat compound, a chemically resistant apron worn over the lab coat is required to protect against spills.[7]

    • Clothing and Footwear: Long pants and closed-toe shoes are required at all times in the laboratory.

Respiratory Protection: An Assessment-Driven Necessity

Respiratory protection is not required when handling small quantities of this non-volatile compound in a well-ventilated area or a certified chemical fume hood. However, it becomes essential under specific conditions.

  • Triggering Conditions:

    • Weighing or transferring the solid compound outside of a fume hood or ventilated balance enclosure where dust can be generated.

    • Generating aerosols or mists of a solution containing the compound.

    • Cleaning up a large spill.

  • Required Equipment: If any of the above conditions apply, a NIOSH-approved respirator is required. A half-mask respirator with organic vapor/acid gas (OV/AG) cartridges and P100 particulate filters is the appropriate choice. Fit testing is mandatory for all users of tight-fitting respirators.

Procedural Guidance: From Preparation to Disposal

PPE Selection Workflow

The level of PPE must match the risk of the specific task. Use the following decision tree to ensure you are adequately protected.

PPE_Workflow start Start: Handling 4-(Diethoxyphosphoryl)butanoic acid task What is the task? start->task weigh_solid Weighing Solid task->weigh_solid Solid handle_solution Handling Solution task->handle_solution Liquid spill_cleanup Spill Cleanup task->spill_cleanup Spill in_hood Inside Fume Hood or Ventilated Enclosure? weigh_solid->in_hood splash_risk Risk of Splash? handle_solution->splash_risk ppe3 Full Protection: - Goggles + Face Shield - Lab Coat + Apron - Double Nitrile Gloves - Respirator (OV/AG/P100) spill_cleanup->ppe3 ppe1 Minimum PPE: - Safety Glasses - Lab Coat - Single Nitrile Gloves in_hood->ppe1 Yes in_hood->ppe3 No splash_risk->ppe1 Low ppe2 Enhanced PPE: - Goggles + Face Shield - Lab Coat + Apron - Double Nitrile Gloves splash_risk->ppe2 High

Caption: PPE selection workflow based on the experimental task.

Step-by-Step Protocol: Donning and Doffing PPE

The order of donning and doffing is critical to prevent cross-contamination.

Donning (Putting On):

  • Lab Coat: Put on and fasten completely.

  • Respirator (if required): Perform a positive and negative pressure seal check.

  • Eye/Face Protection: Put on goggles and/or face shield.

  • Gloves: Put on the inner pair, then the outer pair, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat.

Doffing (Taking Off):

  • Outer Gloves: Peel off the outer pair of gloves, turning them inside out. Dispose of them in the designated chemical waste container.

  • Lab Coat and Apron: Unfasten the lab coat and remove it by folding it in on itself without touching the exterior. Remove the apron.

  • Face Shield/Goggles: Remove from the back of the head.

  • Respirator: Remove from the face.

  • Inner Gloves: Remove the final pair of gloves, turning them inside out.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.

Operational and Disposal Plans

Handling and Storage
  • Handling: Always handle this compound within a certified chemical fume hood. Use compatible tools (e.g., stainless steel or glass) for transfers.

  • Storage: Keep the container tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[2]

Spill Management

In the event of a spill, evacuate the immediate area and alert your colleagues.

  • Don Full Protection PPE: This includes a respirator, as described in section 3.3.

  • Containment: For liquid spills, surround the area with an inert absorbent material (e.g., vermiculite, sand).

  • Neutralization (for small spills): Due to the acidic nature, you can cautiously neutralize the material with a weak base like sodium bicarbonate. Be prepared for gas evolution.

  • Collection: Carefully scoop the absorbed/neutralized material into a designated, labeled hazardous waste container.[8]

  • Decontamination: Clean the spill area with a detergent and water solution, followed by a final rinse with water. All cleaning materials must be disposed of as hazardous waste.

PPE and Chemical Waste Disposal
  • PPE Disposal: All disposable PPE (gloves, aprons) that has come into contact with the chemical must be disposed of as solid hazardous chemical waste.[9] Do not discard in the regular trash.

  • Chemical Waste: Unused or waste 4-(Diethoxyphosphoryl)butanoic acid and any solutions containing it must be collected in a clearly labeled, compatible hazardous waste container.[8] Given its acidic nature, it may be classified as a corrosive waste (D002).[10] Follow all institutional and local regulations for hazardous waste disposal.[8][11]

Task Eye/Face Protection Glove Type Body Protection Respiratory Protection
Weighing Solid (in enclosure) Safety GlassesDouble NitrileLab CoatNot Required
Preparing Solutions (<50mL) GogglesDouble NitrileLab CoatNot Required (in fume hood)
Transferring Liquids (>50mL) Goggles + Face ShieldDouble NitrileLab Coat + ApronNot Required (in fume hood)
Weighing Solid (on open bench) Goggles + Face ShieldDouble NitrileLab CoatRequired (Half-mask, OV/AG/P100)
Large Spill Cleanup Goggles + Face ShieldDouble Nitrile/ButylLab Coat + ApronRequired (Half-mask, OV/AG/P100)

References

  • Synerzine. (n.d.). Safety Data Sheet: Butanoic acid (Natural). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Butyric acid. Retrieved from [Link]

  • Lim, S., Lee, K., & Kim, S. (2022). Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators. PubMed. Retrieved from [Link]

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Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
4-(Diethoxyphosphoryl)butanoic acid
Reactant of Route 2
Reactant of Route 2
4-(Diethoxyphosphoryl)butanoic acid
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